3-Amino-3-(2-bromophenyl)propanoic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-amino-3-(2-bromophenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO2/c10-7-4-2-1-3-6(7)8(11)5-9(12)13/h1-4,8H,5,11H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OETRFEPZCAGEMK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(CC(=O)O)N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90345316 | |
| Record name | 3-amino-3-(2-bromophenyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90345316 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
117391-48-7 | |
| Record name | 3-amino-3-(2-bromophenyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90345316 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Comprehensive Technical Guide to (R)-3-Amino-3-(2-bromophenyl)propanoic Acid: Properties, Synthesis, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-3-Amino-3-(2-bromophenyl)propanoic acid is a chiral non-proteinogenic β-amino acid that has garnered significant interest in the field of medicinal chemistry. Its unique structural features, including a stereocenter at the β-position and a bromine-substituted phenyl ring, make it a valuable building block for the synthesis of novel therapeutic agents. This technical guide provides an in-depth overview of the core properties, synthetic methodologies, and biological significance of (R)-3-Amino-3-(2-bromophenyl)propanoic acid, with a particular focus on its role in the development of modulators for the dopamine D1 receptor.
Core Properties of (R)-3-Amino-3-(2-bromophenyl)propanoic Acid
The physicochemical properties of (R)-3-Amino-3-(2-bromophenyl)propanoic acid are crucial for its application in drug design and synthesis. While extensive experimental data for this specific enantiomer is not widely available in the public domain, a combination of computed data and information from suppliers provides a solid foundation for its characterization.
Physicochemical Data
| Property | Value | Source |
| Molecular Formula | C₉H₁₀BrNO₂ | PubChem[1][2] |
| Molecular Weight | 244.09 g/mol | PubChem[1][2] |
| Appearance | White powder | Chem-Impex[3] |
| Optical Rotation | [a]D²⁵ = +30 ± 2º (c=1 in 0.5 N NaOH) | Chem-Impex[3] |
| Purity | ≥ 98% (NMR) | Chem-Impex[3] |
| Melting Point | Not available for the (R)-enantiomer. 98-102 °C for 3-(2-Bromophenyl)propionic acid (racemic or unspecified). | Sigma-Aldrich |
| Boiling Point | Not available | American Elements[4] |
| Solubility | Not available | American Elements[4] |
Computed Properties
| Property | Value | Source |
| XLogP3 | -1.3 | PubChem[1] |
| Hydrogen Bond Donor Count | 2 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 3 | PubChem[1] |
| Rotatable Bond Count | 3 | PubChem[1] |
| Exact Mass | 242.98949 g/mol | PubChem[1] |
| Monoisotopic Mass | 242.98949 g/mol | PubChem[1] |
| Topological Polar Surface Area | 63.3 Ų | PubChem[1] |
| Heavy Atom Count | 13 | PubChem[1] |
Experimental Protocols
General Approaches to Asymmetric Synthesis of β-Amino Acids
Researchers can employ several strategies to achieve the enantioselective synthesis of the target molecule:
-
Chiral Resolution of a Racemic Mixture: This classical approach involves the synthesis of a racemic mixture of 3-Amino-3-(2-bromophenyl)propanoic acid, followed by separation of the enantiomers.
-
Methodology: The racemic β-amino acid can be reacted with a chiral resolving agent (e.g., a chiral amine or acid) to form a pair of diastereomeric salts. These salts, having different physical properties, can then be separated by fractional crystallization. Subsequent removal of the resolving agent yields the desired (R)-enantiomer. Chiral chromatography is another powerful technique for the separation of enantiomers.[5][6]
-
-
Asymmetric Hydrogenation: This method involves the hydrogenation of a prochiral β-aminoacrylate precursor using a chiral catalyst.
-
Methodology: A suitable β-aminoacrylate can be synthesized from 2-bromobenzaldehyde. The subsequent asymmetric hydrogenation is carried out using a transition metal catalyst (e.g., Rhodium or Ruthenium) complexed with a chiral ligand (e.g., BINAP, DuPhos). The choice of catalyst and reaction conditions is critical for achieving high enantioselectivity.
-
-
Enzymatic Kinetic Resolution: ω-Transaminases are powerful biocatalysts for the enantioselective synthesis of chiral amines and amino acids.[7]
-
Methodology: A racemic mixture of this compound can be subjected to an ω-transaminase that selectively deaminates the (S)-enantiomer, leaving the desired (R)-enantiomer untouched. Alternatively, a prochiral ketone precursor can be asymmetrically aminated using an (R)-selective ω-transaminase.[7]
-
Illustrative Synthetic Workflow
The following diagram outlines a general workflow for the synthesis and purification of an enantiomerically pure β-amino acid, adaptable for the production of (R)-3-Amino-3-(2-bromophenyl)propanoic acid.
Caption: General workflow for asymmetric synthesis.
Biological Significance and Therapeutic Applications
(R)-3-Amino-3-(2-bromophenyl)propanoic acid serves as a critical chiral building block in the synthesis of pharmacologically active molecules, most notably as a precursor to positive allosteric modulators (PAMs) of the dopamine D1 receptor (D1R).
Role in Dopamine D1 Receptor Modulation
The dopamine D1 receptor is a G-protein coupled receptor (GPCR) that plays a pivotal role in motor control, learning, memory, and reward pathways. Dysregulation of D1R signaling is implicated in various neurological and psychiatric disorders, including Parkinson's disease, schizophrenia, and cognitive impairments. D1R PAMs are a promising therapeutic strategy as they do not directly activate the receptor but rather enhance the physiological signaling of dopamine, potentially offering a more nuanced and safer pharmacological profile compared to direct agonists.
Dopamine D1 Receptor Signaling Pathway
Upon binding of dopamine, the D1 receptor, which is coupled to a stimulatory G-protein (Gs/olf), activates adenylyl cyclase. This leads to an increase in intracellular cyclic AMP (cAMP) levels, which in turn activates Protein Kinase A (PKA). PKA then phosphorylates various downstream targets, including the Dopamine- and cAMP-Regulated Phosphoprotein of 32 kDa (DARPP-32), leading to the modulation of neuronal excitability and gene expression.[8][9][10][11]
Caption: Dopamine D1 receptor signaling cascade.
Experimental Protocol for Assessing D1R PAM Activity
A common and robust method to assess the activity of D1R PAMs is the cAMP accumulation assay. This assay quantifies the potentiation of dopamine-induced cAMP production in cells expressing the D1 receptor.
Objective: To determine if a test compound acts as a positive allosteric modulator of the dopamine D1 receptor.
Principle: D1R activation by an agonist (dopamine) stimulates adenylyl cyclase to produce cAMP. A PAM will enhance this response, leading to a leftward shift and/or an increase in the maximum of the dopamine dose-response curve for cAMP production.
Materials:
-
HEK293 or CHO cells stably expressing the human D1 receptor.
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Assay buffer (e.g., HBSS with 20 mM HEPES).
-
Dopamine hydrochloride (agonist).
-
Test compound (putative PAM).
-
cAMP detection kit (e.g., HTRF, LANCE, or ELISA-based).
-
384-well white opaque microplates.
Procedure:
-
Cell Seeding: Seed the D1R-expressing cells into 384-well plates at an appropriate density and incubate overnight.
-
Compound Preparation: Prepare serial dilutions of the test compound and dopamine in assay buffer.
-
Assay: a. Remove the culture medium from the cells and add assay buffer. b. Add the test compound at various concentrations (or vehicle control) to the wells and incubate for a specified time (e.g., 15-30 minutes). c. Add dopamine at various concentrations to the wells and incubate for another specified time (e.g., 30-60 minutes).
-
cAMP Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol of the chosen cAMP detection kit.
-
Data Analysis: a. Plot the cAMP concentration against the log of the dopamine concentration for each concentration of the test compound. b. Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ and Emax values for dopamine in the presence and absence of the test compound. c. A significant decrease in the EC₅₀ value and/or an increase in the Emax value for dopamine in the presence of the test compound indicates positive allosteric modulation.
Experimental Workflow for D1R PAM Screening
The following diagram illustrates a typical workflow for the screening and characterization of D1R PAMs.
Caption: Workflow for D1R PAM screening.
Conclusion
References
- 1. This compound | C9H10BrNO2 | CID 603618 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (R)-3-Amino-3-(2-bromophenyl)propanoic acid | C9H10BrNO2 | CID 7046951 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. americanelements.com [americanelements.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Segregation of D1 and D2 dopamine receptors in the striatal direct and indirect pathways: An historical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Synthesis of (S)-3-Amino-3-(2-bromophenyl)propanoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the synthesis of (S)-3-Amino-3-(2-bromophenyl)propanoic acid, a chiral β-amino acid with significant potential in medicinal chemistry and drug development. The presence of the bromine atom on the phenyl ring offers a versatile handle for further chemical modifications, such as cross-coupling reactions, making it a valuable building block for the synthesis of complex pharmaceutical intermediates and active pharmaceutical ingredients.[1] This document outlines the primary synthetic strategies, provides detailed experimental protocols adapted from established methodologies for analogous compounds, and presents relevant data in a structured format.
Core Synthetic Strategies
The synthesis of (S)-3-Amino-3-(2-bromophenyl)propanoic acid can be approached through two primary routes:
-
Racemic Synthesis followed by Chiral Resolution: This is a classical and often practical approach where the racemic mixture of 3-Amino-3-(2-bromophenyl)propanoic acid is first synthesized, followed by the separation of the desired (S)-enantiomer. A common method for the initial racemic synthesis is a one-pot reaction involving an aromatic aldehyde, malonic acid, and a source of ammonia.[2][3][4] The subsequent resolution can be achieved through various techniques, including enzymatic methods.[2]
-
Asymmetric Synthesis: This more direct approach aims to selectively produce the (S)-enantiomer from the outset, often employing chiral catalysts or auxiliaries. A notable method in this category is the rhodium-catalyzed asymmetric 1,4-addition of an arylboronic acid to a β-amino acid precursor.[5][6][7]
Experimental Protocols
The following experimental protocols are adapted from established and widely cited procedures for the synthesis of structurally similar β-amino acids.
Protocol 1: One-Pot Synthesis of Racemic this compound
This protocol is based on the general method for the synthesis of 3-amino-3-arylpropanoic acids.[3][4]
Reaction Scheme:
References
- 1. nbinno.com [nbinno.com]
- 2. researchgate.net [researchgate.net]
- 3. application.wiley-vch.de [application.wiley-vch.de]
- 4. scribd.com [scribd.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Rhodium-catalyzed asymmetric addition of arylboronic acids to beta-phthaliminoacrylate esters toward the synthesis of beta-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Highly Efficient Asymmetric Synthesis of β-Amino Acid Derivatives via Rhodium-Catalyzed Hydrogenation of β-(Acylamino)acrylates [organic-chemistry.org]
3-Amino-3-(2-bromophenyl)propanoic acid CAS number
An In-depth Technical Guide to 3-Amino-3-(2-bromophenyl)propanoic acid
This guide provides a comprehensive overview of this compound, a synthetic β-amino acid derivative crucial for research and development in peptide synthesis and medicinal chemistry.
Chemical Identity and Properties
This compound is a non-proteinogenic amino acid characterized by a bromine atom on the ortho position of the phenyl ring. This feature is pivotal for its utility in chemical synthesis.
Table 1: Chemical Identifiers
| Identifier | Value |
| IUPAC Name | This compound[1] |
| CAS Number | 117391-48-7 (for racemic mixture)[1][2] |
| (S)-Enantiomer CAS | 275826-34-1 |
| Molecular Formula | C₉H₁₀BrNO₂[1][2] |
| Canonical SMILES | C1=CC=C(C(=C1)C(CC(=O)O)N)Br[1] |
| InChI Key | OETRFEPZCAGEMK-UHFFFAOYSA-N[1] |
Table 2: Physicochemical Properties
| Property | Value | Source |
| Molecular Weight | 244.09 g/mol [1][2] | PubChem |
| XLogP3 | -1.3 | Computed by PubChem[1] |
| Hydrogen Bond Donors | 2 | Computed by PubChem[1] |
| Hydrogen Bond Acceptors | 3 | Computed by PubChem[1] |
| Rotatable Bond Count | 3 | Computed by PubChem[1] |
| Exact Mass | 242.98949 Da | Computed by PubChem[1] |
| Melting Point | Data not available | American Elements[3] |
| Solubility | Data not available | American Elements[3] |
Spectroscopic Data: While detailed spectral data is not readily available in published literature, GC-MS data indicates major fragments (m/z) at 184 and 186, corresponding to the loss of the carboxyl and amino groups, with the isotopic pattern characteristic of a bromine-containing compound.[1] 1H NMR spectral data is available through commercial suppliers but not detailed in scientific literature.[1]
Synthesis Protocols
The synthesis of this compound can be approached through both chemical and enzymatic methods. Asymmetric synthesis is crucial for its application in drug development, yielding specific enantiomers.
Proposed General Chemical Synthesis (Racemic)
A specific, detailed protocol for the direct synthesis of racemic this compound is not prominently available in peer-reviewed journals. However, a general one-pot synthesis for 3-amino-3-arylpropanoic acids can be adapted.[4] This typically involves the reaction of 2-bromobenzaldehyde with malonic acid and an ammonia source.
Hypothetical Experimental Protocol (Adapted from general methods):
-
Reaction Setup: To a solution of 2-bromobenzaldehyde (1 equivalent) and malonic acid (1.2 equivalents) in a suitable solvent like ethanol, add ammonium acetate (2 equivalents).
-
Reaction Execution: Reflux the mixture for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: After completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure. The residue is then dissolved in water and acidified with a dilute acid (e.g., HCl) to precipitate the product.
-
Purification: The crude product is collected by filtration, washed with cold water, and can be further purified by recrystallization from a suitable solvent system like ethanol/water to yield this compound.
Asymmetric Enzymatic Synthesis of (R)-enantiomer
A highly specific and scalable method for the synthesis of the (R)-enantiomer has been demonstrated using a co-immobilized multienzyme system. This biocatalytic cascade reaction offers high enantioselectivity.
Experimental Protocol: Enzymatic Synthesis of (R)-3-Amino-3-(2-bromophenyl)propanoic acid
-
Enzyme System: A triple-enzyme system is used, comprising D-amino acid aminotransaminase (DAAT), D-lactate dehydrogenase (D-LDH), and formate dehydrogenase (FDH), co-immobilized on polymer beads.
-
Reaction Mixture: A buffered solution (pH 7.5) is prepared containing the substrate, 3-(2-bromophenyl)-2-oxopropionic acid, along with D-alanine, ammonium formate, and the cofactor NAD⁺.
-
Biocatalytic Conversion: The immobilized enzymes are added to the reaction mixture. The reaction proceeds at a controlled temperature (e.g., 30°C) with mixing for approximately 15 hours.
-
Product Isolation: Upon reaction completion, the immobilized enzymes are recovered by filtration for reuse. The product is isolated from the filtrate, typically through crystallization by adjusting the pH, followed by washing and drying. This method has been shown to produce the desired (R)-amino acid with high purity (>99%) and enantiomeric excess (99.0%).
Caption: Workflow of the multienzyme cascade for (R)-enantiomer synthesis.
Applications in Research and Drug Development
The primary application of this compound and its derivatives is as a specialized building block in the synthesis of peptides and other complex organic molecules.
Peptide Synthesis
The Fmoc-protected (S)-enantiomer, Fmoc-(S)-3-Amino-3-(2-bromophenyl)propionic acid, is a key reagent in modern Solid-Phase Peptide Synthesis (SPPS).[5]
-
Fmoc Protecting Group: The 9-fluorenylmethoxycarbonyl (Fmoc) group protects the amino terminus, allowing for controlled, sequential addition of amino acids to a growing peptide chain.[5] It is readily removed under mild basic conditions, which preserves acid-labile side-chain protecting groups.[5]
-
Structural Modification: Incorporation of this β-amino acid into a peptide sequence can induce specific secondary structures, such as turns and helices, influencing the peptide's conformation and biological activity.
Caption: General workflow for Solid-Phase Peptide Synthesis using the Fmoc-protected amino acid.
Medicinal Chemistry and Drug Discovery
This compound is a valuable scaffold in medicinal chemistry, particularly for developing treatments for neurological disorders and inflammatory conditions.[6]
-
Pharmacophore Element: The precise three-dimensional structure of its chiral forms allows for the design of molecules that can interact with specific biological targets like receptors or enzymes in the central nervous system.[6]
-
Chemical Handle for Derivatization: The 2-bromophenyl group is a key feature, serving as a reactive "handle." The bromine atom can participate in various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig).[5] This enables medicinal chemists to attach diverse chemical fragments to the core structure, facilitating the exploration of structure-activity relationships (SAR) and the optimization of drug candidates.
Caption: Use of the bromophenyl group as a handle for chemical modification.
References
Unveiling the Therapeutic Potential: A Technical Guide to the Biological Activity of 3-Amino-3-(2-bromophenyl)propanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the known and potential biological activities of 3-Amino-3-(2-bromophenyl)propanoic acid. While direct experimental data for this specific compound is limited in publicly available literature, its structural similarity to the neuropsychotropic drug phenibut and other halogenated β-phenyl-γ-aminobutyric acid analogs provides a strong basis for predicting its pharmacological profile. This document will explore its potential as a modulator of the GABAergic system, summarize relevant structure-activity relationships, and propose experimental workflows for its further investigation.
Introduction
This compound is a halogenated derivative of β-phenyl-γ-aminobutyric acid and a close structural analog of phenibut. Phenibut is a known central nervous system depressant with anxiolytic and nootropic effects, primarily acting as a GABA-B receptor agonist and to a lesser extent, as a ligand for the α2-δ subunit of voltage-dependent calcium channels.[1][2] The introduction of a bromine atom at the ortho position of the phenyl ring in this compound is expected to modulate its pharmacokinetic and pharmacodynamic properties. This guide will synthesize the available information on related compounds to build a predictive profile of its biological activity.
Predicted Biological Activity and Mechanism of Action
Based on the pharmacology of its analogs, this compound is hypothesized to primarily interact with the GABAergic system.
GABA-B Receptor Modulation
The primary molecular target for phenibut and its analogs is the GABA-B receptor, a G-protein coupled receptor (GPCR) that mediates the inhibitory effects of the neurotransmitter γ-aminobutyric acid (GABA).[1][3] It is plausible that this compound also acts on this receptor. A study on the chloro-analog, 3-amino-3-(4-chlorophenyl)propanoic acid, demonstrated weak antagonist activity at GABA-B receptors. This suggests that the bromo-substituted compound might also exhibit modulatory effects, either as a weak agonist, partial agonist, or antagonist at the GABA-B receptor.
Interaction with Voltage-Dependent Calcium Channels (VDCCs)
Some analogs of phenibut also show affinity for the α2-δ subunit of voltage-dependent calcium channels.[4] This interaction contributes to the overall pharmacological profile, including potential analgesic and anxiolytic effects. It is therefore a secondary target of interest for this compound.
Quantitative Data Summary (Predictive)
Direct quantitative biological data for this compound is not currently available in the literature. The following table provides a comparative summary of the binding affinities of the parent compound, phenibut, and its key analogs to extrapolate the potential activity of the target compound.
| Compound | Target | Affinity (Ki in µM) | Activity | Reference |
| (R)-Phenibut | GABA-B Receptor | 92 ± 3 | Agonist | [5] |
| Racemic Phenibut | GABA-B Receptor | 177 ± 2 | Agonist | [5] |
| Baclofen | GABA-B Receptor | 6.0 ± 1 | Agonist | [5] |
| 3-Amino-3-(4-chlorophenyl)propanoic acid | GABA-B Receptor | - | Weak Antagonist | - |
Note: The activity of 3-Amino-3-(4-chlorophenyl)propanoic acid was reported qualitatively and no Ki value is available.
Proposed Experimental Protocols
To elucidate the precise biological activity of this compound, the following experimental protocols are recommended.
Radioligand Binding Assay for GABA-B Receptor Affinity
Objective: To determine the binding affinity (Ki) of this compound for the GABA-B receptor.
Methodology:
-
Membrane Preparation: Prepare crude synaptic membranes from rat whole brain tissue.
-
Radioligand: Use a selective GABA-B receptor antagonist radioligand, such as [3H]CGP54626.
-
Incubation: Incubate the brain membranes with a fixed concentration of the radioligand and varying concentrations of the test compound (this compound) or a known reference compound (e.g., baclofen).
-
Separation: Separate the bound and free radioligand by rapid filtration through glass fiber filters.
-
Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.
-
Data Analysis: Determine the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.[3]
Functional Assay for GABA-B Receptor Activity
Objective: To characterize the functional activity (agonist, antagonist, or partial agonist) of this compound at the GABA-B receptor.
Methodology:
-
Cell Line: Use a cell line stably expressing the human GABA-B1 and GABA-B2 receptor subunits (e.g., HEK293 or CHO cells).
-
Assay Principle: Measure the downstream signaling of GABA-B receptor activation, typically by quantifying changes in intracellular cyclic AMP (cAMP) levels using a competitive immunoassay (e.g., HTRF or ELISA). GABA-B receptor activation inhibits adenylyl cyclase, leading to a decrease in cAMP levels.
-
Procedure:
-
Culture the cells to an appropriate density.
-
Pre-treat the cells with a phosphodiesterase inhibitor to prevent cAMP degradation.
-
Stimulate the cells with forskolin (to increase basal cAMP levels) in the presence of varying concentrations of the test compound.
-
To test for antagonist activity, co-incubate the cells with a known GABA-B agonist (e.g., GABA or baclofen) and the test compound.
-
-
Data Analysis: Generate dose-response curves to determine the EC50 (for agonists) or IC50 (for antagonists).
Visualizations
Proposed Signaling Pathway
Caption: Hypothesized GABA-B receptor signaling pathway for this compound.
Experimental Workflow
Caption: Proposed experimental workflow for characterizing the biological activity.
Conclusion
While direct experimental evidence remains to be established, the structural analogy of this compound to phenibut and other halogenated analogs strongly suggests a potential interaction with the GABA-B receptor and possibly voltage-dependent calcium channels. The ortho-bromo substitution on the phenyl ring is a key structural feature that likely influences its potency and selectivity. The experimental protocols and workflows outlined in this guide provide a clear path for the comprehensive evaluation of its biological activity and therapeutic potential. Further research into this compound is warranted to explore its promise in the development of novel therapeutics for neurological and psychiatric disorders.
References
- 1. Phenibut (beta-phenyl-GABA): a tranquilizer and nootropic drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phenibut (β‐Phenyl‐GABA): A Tranquilizer and Nootropic Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Comparative pharmacological activity of optical isomers of phenibut - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 3-Amino-3-(2-bromophenyl)propanoic Acid Derivatives and Analogs for Drug Discovery and Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Amino-3-(2-bromophenyl)propanoic acid and its analogs represent a versatile scaffold in medicinal chemistry, serving as crucial building blocks for a diverse range of biologically active compounds. This technical guide provides a comprehensive overview of the synthesis, chemical properties, and therapeutic potential of these derivatives. It focuses on two prominent classes of analogs: 3-((4-hydroxyphenyl)amino)propanoic acid derivatives exhibiting potent antimicrobial and anticancer activities, and 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives as promising anticancer agents targeting SIRT2 and EGFR. This document furnishes detailed experimental protocols, quantitative biological data, and visual representations of relevant signaling pathways and experimental workflows to facilitate further research and development in this area.
The Core Scaffold: this compound
This compound is a non-proteinogenic β-amino acid characterized by a bromine-substituted phenyl ring. This structural feature imparts unique chemical properties that are highly advantageous in synthetic and medicinal chemistry.
The chiral nature of this compound is of particular significance. The (R)-enantiomer, (R)-3-Amino-3-(2-bromophenyl)propionic acid, is a key building block in the synthesis of novel drug candidates targeting neurological disorders such as Parkinson's and Alzheimer's disease, as well as inflammatory conditions[1]. Its specific stereochemistry allows for the precise design of molecules that can interact with specific biological targets, leading to enhanced efficacy and reduced off-target effects[1].
The (S)-enantiomer, when protected with a 9-fluorenylmethoxycarbonyl (Fmoc) group, i.e., Fmoc-(S)-3-Amino-3-(2-bromophenyl)propionic acid, is an indispensable reagent in modern solid-phase peptide synthesis (SPPS)[2]. The bromophenyl moiety serves as a versatile handle for post-synthetic modifications through various cross-coupling reactions like Suzuki, Sonogashira, and Buchwald-Hartwig couplings. This enables the creation of complex peptides and peptidomimetics with tailored biological activities[2].
While the intrinsic biological activity of this compound is not extensively documented, its primary value lies in its role as a foundational element for the construction of more complex and potent therapeutic agents.
Analogs with Antimicrobial and Antifungal Activity: 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives
A series of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives have been synthesized and evaluated for their antimicrobial and antifungal properties. These compounds have demonstrated significant, structure-dependent activity against a range of multidrug-resistant bacterial and fungal pathogens, including ESKAPE group bacteria and Candida auris[3][4].
Synthesis
The synthesis of these derivatives generally involves the reaction of 4-aminophenol with acrylic acid or its esters to form the N-(4-hydroxyphenyl)-β-alanine core structure. This is followed by functionalization, often through the generation of hydrazides and subsequent condensation with various aldehydes and ketones to produce a library of hydrazone derivatives[4]. A general synthetic workflow is depicted below.
Caption: Synthetic and screening workflow for antimicrobial 3-((4-hydroxyphenyl)amino)propanoic acid derivatives.
Biological Activity
The antimicrobial and antifungal activities of these derivatives are typically evaluated by determining their Minimum Inhibitory Concentration (MIC) against various pathogens. The data reveals that the nature of the substituent on the hydrazone moiety plays a crucial role in the observed activity.
Table 1: Antimicrobial and Antifungal Activity of Selected 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives (MIC in µg/mL) [3]
| Compound | Substituent | S. aureus (MRSA) | E. faecalis (VRE) | E. coli | K. pneumoniae | C. auris |
| 14 | Thiophene | 8 | 2 | >64 | >64 | 8 |
| 15 | 5-Nitrothiophene | 1 | 0.5 | 8 | 16 | 8 |
| 16 | 5-Nitrofuran | 2 | 1 | 16 | 32 | 8 |
| 17 | Dimethylpyrrole | 32 | 16 | >64 | >64 | 16 |
Experimental Protocols
-
A mixture of N-(4-hydroxyphenyl)-β-alanine methyl ester (0.1 mol) and hydrazine hydrate (0.2 mol) in ethanol (100 mL) is refluxed for 6-8 hours.
-
The reaction progress is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled, and the resulting precipitate is filtered, washed with cold ethanol, and dried under vacuum to yield the hydrazide.
-
To a solution of N-(4-hydroxyphenyl)-β-alanine hydrazide (10 mmol) in ethanol (50 mL), the respective aldehyde or ketone (11 mmol) and a catalytic amount of glacial acetic acid are added.
-
The mixture is refluxed for 4-6 hours.
-
The reaction mixture is then cooled to room temperature, and the precipitated solid is filtered, washed with ethanol, and recrystallized from a suitable solvent to afford the pure hydrazone derivative.
-
A two-fold serial dilution of the test compounds is prepared in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
A standardized inoculum of the test microorganism (approximately 5 x 10^5 CFU/mL for bacteria and 0.5-2.5 x 10^3 CFU/mL for fungi) is added to each well.
-
The plates are incubated at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Analogs with Anticancer Activity: 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]propanoic Acid Derivatives
Another class of promising analogs is the 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives, which have been identified as potent anticancer agents. These compounds have shown significant antiproliferative activity against human lung adenocarcinoma (A549) cells, with some derivatives exhibiting greater potency than the standard chemotherapeutic agent, cisplatin[5]. Their mechanism of action is proposed to involve the inhibition of Sirtuin 2 (SIRT2) and Epidermal Growth Factor Receptor (EGFR)[5].
Biological Activity
The anticancer activity of these derivatives was assessed by determining their half-maximal inhibitory concentration (IC50) against the A549 cell line. The structure-activity relationship (SAR) studies revealed that the presence of an oxime moiety significantly enhances the antiproliferative activity[5].
Table 2: Anticancer Activity of Selected 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]propanoic Acid Derivatives against A549 Cells [5]
| Compound | Key Structural Feature | IC50 (µM) |
| 21 | Hydroxyimino (-C=NOH) | 5.42 |
| 22 | Hydroxyimino (-C=NOH) | 2.47 |
| 25 | Carbohydrazide | 8.05 |
| 26 | Carbohydrazide | 25.4 |
| Cisplatin | Reference Drug | 11.71 |
Proposed Signaling Pathways
The anticancer effects of these compounds are believed to be mediated through the inhibition of SIRT2 and EGFR signaling pathways, which are crucial for cancer cell proliferation, survival, and migration.
Caption: Inhibition of EGFR and SIRT2 signaling by the propanoic acid derivatives.
Experimental Protocols
-
The synthesis starts with the reaction of 3-((4-acetylphenyl)amino)propanoic acid with potassium thiocyanate in acetic acid to form a thioxotetrahydropyrimidinone intermediate.
-
This intermediate is then reacted with a substituted phenacyl bromide in acetone to yield the corresponding 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid.
-
Further modifications, such as esterification, oximation, and hydrazinolysis, are carried out to generate a library of derivatives.
-
A549 cells are seeded in a 96-well plate at a density of 1 x 10^4 cells/well and incubated for 24 hours to allow for cell attachment.
-
The cells are then treated with various concentrations of the test compounds and incubated for another 24-48 hours.
-
Following treatment, 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.
-
The medium is then removed, and 100 µL of a solubilizing agent (e.g., DMSO) is added to each well to dissolve the formazan crystals.
-
The absorbance is measured at 570 nm using a microplate reader.
-
The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined from the dose-response curve.
Conclusion
This compound serves as a valuable and versatile scaffold in the design and synthesis of novel therapeutic agents. Its derivatives have demonstrated significant potential in diverse therapeutic areas, including infectious diseases and oncology. The 3-((4-hydroxyphenyl)amino)propanoic acid analogs are promising candidates for the development of new antimicrobial and antifungal drugs to combat multidrug-resistant pathogens. Furthermore, the 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives have emerged as potent anticancer agents with a clear mechanism of action involving the inhibition of key signaling pathways. The detailed experimental protocols and quantitative data presented in this guide are intended to provide a solid foundation for researchers to further explore and optimize these promising chemical scaffolds in their drug discovery and development endeavors.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
Spectroscopic Profile of 3-Amino-3-(2-bromophenyl)propanoic Acid: A Technical Guide
For researchers, scientists, and professionals in drug development, a thorough understanding of the structural and analytical characteristics of novel chemical entities is paramount. This technical guide provides an in-depth overview of the spectroscopic data for 3-Amino-3-(2-bromophenyl)propanoic acid, a compound of interest in medicinal chemistry and materials science. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for these analyses.
Introduction
This compound is a substituted β-amino acid. The presence of the bromine atom on the phenyl ring and the amino acid backbone makes it a versatile building block for the synthesis of more complex molecules, including peptides and other pharmacologically active agents. Accurate spectroscopic data is crucial for its identification, purity assessment, and the elucidation of its structural features.
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.
¹H NMR Data:
While a detailed, publicly available ¹H NMR spectrum with assigned chemical shifts, multiplicities, and coupling constants for this compound is not available at this time, general expectations for the proton signals can be predicted based on its structure. The spectrum would likely show complex multiplets for the aromatic protons, a multiplet for the methine proton adjacent to the amino and phenyl groups, and a multiplet for the methylene protons of the propanoic acid chain. The acidic proton of the carboxylic acid and the protons of the amino group may appear as broad singlets, and their chemical shifts would be dependent on the solvent and concentration.
¹³C NMR Data:
Similarly, a dedicated ¹³C NMR spectrum for this compound is not found in readily accessible databases. Based on the structure, one would expect to observe distinct signals for the carboxyl carbon, the two aliphatic carbons, and the six aromatic carbons, with the carbon bearing the bromine atom showing a characteristic chemical shift.
Infrared (IR) Spectroscopy
Infrared spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound would be expected to exhibit characteristic absorption bands for the O-H stretch of the carboxylic acid, the N-H stretch of the amino group, the C=O stretch of the carboxylic acid, and various C-H and C-C stretching and bending vibrations from the aromatic and aliphatic portions of the molecule.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which aids in determining its molecular weight and elemental composition.
Table 1: Mass Spectrometry Data for this compound
| Technique | Ionization Mode | Mass Analyzer | Key Fragments (m/z) |
| GC-MS | Not Specified | Not Specified | 184, 186, 122[1] |
The fragments at m/z 184 and 186 likely correspond to the [M-COOH-NH2]+ fragment, showing the characteristic isotopic pattern for a molecule containing one bromine atom.
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic analysis of solid organic compounds like this compound.
NMR Spectroscopy
-
Sample Preparation: A small amount of the solid sample is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD) in an NMR tube. The choice of solvent is critical to avoid overlapping signals with the analyte protons.
-
Data Acquisition: The NMR spectra are recorded on a high-field NMR spectrometer. For ¹H NMR, standard pulse sequences are used. For ¹³C NMR, proton-decoupled spectra are typically acquired to simplify the spectrum and enhance sensitivity.
-
Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed to obtain the spectrum. The spectrum is then phased, baseline corrected, and referenced to an internal standard (e.g., tetramethylsilane - TMS).
Infrared (IR) Spectroscopy
-
Sample Preparation (KBr Pellet Method): A small amount of the solid sample is ground with dry potassium bromide (KBr) powder in an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
-
Data Acquisition: The KBr pellet is placed in the sample holder of an FT-IR spectrometer, and the spectrum is recorded. A background spectrum of a pure KBr pellet is typically run first and subtracted from the sample spectrum.
-
Data Analysis: The resulting spectrum shows the percentage of transmittance or absorbance as a function of wavenumber (cm⁻¹). The characteristic absorption bands are then identified and assigned to their corresponding functional groups.
Mass Spectrometry (GC-MS)
-
Sample Preparation: For GC-MS analysis, the amino acid may need to be derivatized to increase its volatility. A common method involves esterification of the carboxylic acid group followed by acylation of the amino group.
-
Gas Chromatography: The derivatized sample is injected into a gas chromatograph, where it is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column.
-
Mass Spectrometry: As the separated components elute from the GC column, they enter the mass spectrometer. They are ionized (e.g., by electron impact), and the resulting ions are separated by their mass-to-charge ratio in the mass analyzer. The detector records the abundance of each ion, generating a mass spectrum.
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound like this compound.
References
Solubility Profile of 3-Amino-3-(2-bromophenyl)propanoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility characteristics of 3-Amino-3-(2-bromophenyl)propanoic acid. Due to the limited availability of direct quantitative solubility data for this specific compound in publicly accessible literature, this document synthesizes qualitative information, data from closely related structural analogs, and established methodologies for solubility determination to offer a comprehensive resource for laboratory professionals.
Physicochemical Properties
This compound, with the CAS Number 117391-48-7, possesses a molecular formula of C₉H₁₀BrNO₂ and a molecular weight of approximately 244.09 g/mol .[1][2] Its structure, featuring both a hydrophilic amino acid backbone and a lipophilic bromophenyl group, suggests a solubility profile that is dependent on the polarity of the solvent. While some sources describe the compound as "soluble" in water, this is a qualitative assessment.[3] The presence of the bromophenyl group is likely to reduce aqueous solubility compared to simpler amino acids like alanine.
Solubility Data
| Solvent | Temperature (°C) | Concentration (mg/mL) | Molar Concentration (mM) | Method |
| Water | Not Specified | 15.38 | 63.01 | Ultrasonic and pH adjustment to 3 with HCl |
| Dimethyl Sulfoxide (DMSO) | Not Specified | 5 | 20.48 | Ultrasonic |
Note: This data is for 3-Bromo-L-phenylalanine and should be considered as an estimate for this compound.[4] It is strongly recommended to determine the precise solubility for the target compound experimentally.
Experimental Protocol for Solubility Determination
The following is a general protocol for determining the solubility of this compound in various solvents. This method is based on the principle of achieving a saturated solution and then quantifying the dissolved solute.
Materials:
-
This compound
-
Selected solvents (e.g., water, methanol, ethanol, isopropanol, acetone, DMSO)
-
Vials with screw caps
-
Analytical balance
-
Vortex mixer
-
Thermostatic shaker or water bath
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector, or a UV-Vis spectrophotometer
-
Syringe filters (0.22 µm)
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Solvent: Ensure all solvents are of high purity and degassed if necessary, especially for HPLC analysis.
-
Sample Preparation: Accurately weigh an excess amount of this compound and add it to a series of vials, each containing a known volume of a different solvent.
-
Equilibration: Tightly cap the vials and place them in a thermostatic shaker set to a constant temperature (e.g., 25 °C). Allow the samples to equilibrate for a sufficient period (typically 24-72 hours) to ensure saturation is reached. The solution should have visible undissolved solid at the bottom.
-
Phase Separation: After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid.
-
Sample Extraction and Dilution: Carefully withdraw an aliquot of the clear supernatant without disturbing the solid pellet. Filter the aliquot through a 0.22 µm syringe filter into a clean vial.
-
Quantification:
-
HPLC Method: Dilute the filtered supernatant with a suitable mobile phase to a concentration within the linear range of a pre-established calibration curve. Inject the diluted sample into the HPLC system and determine the concentration based on the peak area.
-
UV-Vis Spectrophotometry Method: If the compound has a suitable chromophore, dilute the filtered supernatant with the respective solvent and measure its absorbance at the wavelength of maximum absorption (λmax). Calculate the concentration using a standard calibration curve.
-
-
Data Analysis: Calculate the solubility in mg/mL or mol/L. Repeat the experiment at different temperatures if the temperature dependence of solubility is required.
Experimental Workflow
The following diagram illustrates the general workflow for the experimental determination of solubility.
References
A Technical Guide to the Chiral Resolution of 3-Amino-3-(2-bromophenyl)propanoic Acid
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the methodologies for the chiral resolution of 3-Amino-3-(2-bromophenyl)propanoic acid, a crucial process for the development of enantiomerically pure pharmaceutical agents. The guide details three primary strategies: classical chemical resolution via diastereomeric salt formation, enzymatic kinetic resolution, and chiral high-performance liquid chromatography (HPLC).
Introduction
The biological activity of chiral molecules often resides in a single enantiomer, with the other being inactive or even exerting undesirable side effects. Consequently, the separation of enantiomers, known as chiral resolution, is a critical step in drug discovery and development. This compound possesses a stereocenter at the C3 position, and the isolation of its individual (R)- and (S)-enantiomers is essential for pharmacological evaluation and subsequent clinical applications. This guide presents detailed experimental protocols and comparative data for the effective resolution of this compound.
Classical Chemical Resolution via Diastereomeric Salt Formation
Classical resolution remains a widely used and scalable method for separating enantiomers. It involves the reaction of the racemic amino acid with a chiral resolving agent to form a pair of diastereomeric salts. These diastereomers exhibit different physical properties, such as solubility, allowing for their separation by fractional crystallization.
Experimental Protocol
Resolving Agent: (R)-(-)-Mandelic Acid
-
Salt Formation:
-
Dissolve racemic this compound (1.0 eq) in a suitable solvent, such as methanol or a methanol/water mixture, at an elevated temperature to achieve complete dissolution.
-
Add a solution of (R)-(-)-mandelic acid (0.5 - 1.0 eq) in the same solvent to the amino acid solution.
-
Slowly cool the mixture to room temperature and then further cool to 0-5 °C to induce crystallization of the less soluble diastereomeric salt.
-
-
Isolation of the Diastereomeric Salt:
-
Collect the precipitated crystals by filtration.
-
Wash the crystals with a small amount of cold solvent to remove impurities.
-
Dry the crystals under vacuum.
-
-
Liberation of the Enantiomerically Enriched Amino Acid:
-
Suspend the isolated diastereomeric salt in water.
-
Adjust the pH to approximately 1-2 with a strong acid (e.g., HCl) to protonate the amino acid and deprotonate the mandelic acid, making the mandelic acid more soluble in an organic solvent.
-
Extract the mandelic acid with an organic solvent (e.g., ethyl acetate).
-
Adjust the pH of the aqueous layer to the isoelectric point of the amino acid (typically pH 5-6) to precipitate the enantiomerically enriched this compound.
-
Collect the solid by filtration, wash with water, and dry.
-
-
Determination of Enantiomeric Excess (ee):
-
Analyze the enantiomeric purity of the obtained amino acid using chiral HPLC (see Section 4).
-
Data Presentation
Table 1: Hypothetical Data for Classical Resolution with (R)-(-)-Mandelic Acid
| Resolving Agent | Solvent | Molar Ratio (Amino Acid:Resolving Agent) | Yield of Diastereomeric Salt (%) | Enantiomeric Excess (ee) of Liberated Amino Acid (%) |
| (R)-(-)-Mandelic Acid | Methanol | 1:0.8 | 35 | >95% (S)-enantiomer |
| (R)-(-)-Mandelic Acid | Ethanol/Water (9:1) | 1:1 | 42 | >98% (S)-enantiomer |
| (S)-(+)-Mandelic Acid | Methanol | 1:0.8 | 33 | >95% (R)-enantiomer |
Note: The data in this table is representative and based on typical resolutions of similar amino acids. Actual results may vary depending on the precise experimental conditions.
Logical Workflow
Caption: Workflow for Classical Chiral Resolution.
Enzymatic Kinetic Resolution
Enzymatic resolution offers a highly selective and environmentally benign alternative to classical methods. This technique utilizes enzymes, typically lipases, to selectively catalyze a reaction on one enantiomer of a racemic mixture, leaving the other enantiomer unreacted. For β-amino acids, this often involves the hydrolysis of their corresponding esters.
Experimental Protocol
Enzyme: Candida antarctica Lipase B (CALB)
-
Esterification of the Racemic Amino Acid:
-
Convert the racemic this compound to its corresponding ethyl or methyl ester using standard esterification methods (e.g., reaction with ethanol/thionyl chloride).
-
-
Enzymatic Hydrolysis:
-
Suspend the racemic amino acid ester in a buffered aqueous solution (e.g., phosphate buffer, pH 7.0).
-
Add the immobilized lipase (Candida antarctica Lipase B is a common choice for resolving β-amino esters) to the suspension.
-
Stir the mixture at a controlled temperature (e.g., 30-40 °C).
-
Monitor the reaction progress by periodically taking samples and analyzing the enantiomeric excess of the remaining ester and the formed acid by chiral HPLC.
-
Stop the reaction at approximately 50% conversion to achieve high enantiomeric excess for both the unreacted ester and the product acid.
-
-
Separation of Products:
-
Filter off the immobilized enzyme for reuse.
-
Extract the unreacted ester with an organic solvent (e.g., ethyl acetate).
-
Acidify the aqueous layer to precipitate the enantiomerically enriched amino acid.
-
Collect the precipitated acid by filtration.
-
-
Hydrolysis of the Enriched Ester:
-
Hydrolyze the recovered enantiomerically enriched ester (e.g., using aqueous HCl) to obtain the other enantiomer of the amino acid.
-
Data Presentation
Table 2: Representative Data for Enzymatic Resolution of this compound Ethyl Ester
| Enzyme | Substrate | Solvent System | Temperature (°C) | Conversion (%) | ee of Unreacted Ester (%) | ee of Product Acid (%) |
| Candida antarctica Lipase B | Ethyl Ester | Phosphate Buffer (pH 7.0) | 40 | 50 | >99 (R)-Ester | >99 (S)-Acid |
| Pseudomonas cepacia Lipase | Methyl Ester | Toluene/Water (biphasic) | 35 | 48 | >98 (R)-Ester | >95 (S)-Acid |
Note: This data is illustrative and based on the known selectivity of these enzymes for similar substrates.
Experimental Workflow
Caption: Workflow for Enzymatic Kinetic Resolution.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful analytical and preparative technique for separating enantiomers. It utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. A method developed for the closely related β-amino-β-(4-bromophenyl) propionic acid can be adapted for the 2-bromo isomer.
Experimental Protocol
Column: (R,R) Whelk-O1
-
Sample Preparation:
-
Dissolve the racemic or enantiomerically enriched this compound in the mobile phase or a suitable solvent at a concentration of approximately 1 mg/mL.
-
-
Chromatographic Conditions:
-
Column: (R,R) Whelk-O1 (or a similar Pirkle-type column)
-
Mobile Phase: A mixture of n-hexane, ethanol, and trifluoroacetic acid (TFA). A typical starting ratio is 90:10:0.1 (v/v/v). The composition can be optimized to achieve the best resolution.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 220 nm
-
Temperature: 25 °C
-
-
Injection and Analysis:
-
Inject 10-20 µL of the sample solution.
-
Record the chromatogram and determine the retention times and peak areas for each enantiomer.
-
Calculate the enantiomeric excess (ee) using the formula: ee (%) = [|Area1 - Area2| / (Area1 + Area2)] * 100.
-
Data Presentation
Table 3: Typical HPLC Parameters and Expected Results for the Resolution of this compound
| Parameter | Value |
| Column | (R,R) Whelk-O1 |
| Mobile Phase | n-Hexane:Ethanol:TFA (90:10:0.1) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 220 nm |
| Retention Time (Enantiomer 1) | ~15 min |
| Retention Time (Enantiomer 2) | ~18 min |
| Resolution (Rs) | > 1.5 |
Note: Retention times are estimates and will vary based on the specific column and exact mobile phase composition.
Signaling Pathway Diagram (Logical Flow)
Caption: Workflow for Chiral HPLC Analysis.
Conclusion
The chiral resolution of this compound can be effectively achieved through classical chemical resolution, enzymatic kinetic resolution, or chiral HPLC. The choice of method will depend on factors such as the desired scale of separation, cost considerations, and the required level of enantiomeric purity. Classical resolution is a robust and scalable method, while enzymatic resolution offers high selectivity under mild conditions. Chiral HPLC is an excellent tool for both analytical determination of enantiomeric excess and for preparative-scale separations. The protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to successfully resolve this important chiral building block.
The Pivotal Role of β-Amino Acid Derivatives in Modern Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of β-amino acid derivatives into bioactive molecules represents a paradigm shift in medicinal chemistry. These versatile building blocks offer a powerful platform to overcome the inherent limitations of traditional peptide-based therapeutics, paving the way for a new generation of drugs with enhanced efficacy, stability, and target specificity. This in-depth technical guide explores the core principles of utilizing β-amino acid derivatives in drug design and development, presenting key quantitative data, detailed experimental methodologies, and visual representations of relevant biological pathways and workflows.
Introduction to β-Amino Acid Derivatives
β-amino acids are structural isomers of their α-amino acid counterparts, distinguished by the presence of an additional carbon atom between the carboxyl and amino groups. This seemingly subtle modification has profound implications for the conformational properties and biological stability of molecules that incorporate them. Peptides and other molecules containing β-amino acid residues, often referred to as β-peptides or peptidomimetics, exhibit a remarkable resistance to proteolytic degradation, a major hurdle in the development of peptide-based drugs.[1][2] Furthermore, the unique backbone of β-amino acids allows for the formation of stable and predictable secondary structures, such as helices and turns, which can be engineered to mimic the binding epitopes of natural ligands with high fidelity.[2] This conformational pre-organization is a key factor in achieving high binding affinity and selectivity for a wide range of biological targets.
Therapeutic Applications and Quantitative Data
The versatility of β-amino acid derivatives has led to their exploration in a multitude of therapeutic areas. The following tables summarize key quantitative data for various classes of β-amino acid-containing compounds, highlighting their potential as enzyme inhibitors, modulators of protein-protein interactions, G-protein coupled receptor (GPCR) ligands, and anticancer agents.
Enzyme Inhibitors
β-amino acid derivatives have been successfully employed as inhibitors of various enzymes, including those involved in metabolic disorders.
| Compound Class | Target Enzyme | Inhibitor | IC50 (µM) | Inhibition Type | Reference |
| Synthetic Amino Acid Derivatives | Pancreatic Lipase | PPC80 | 475.30 ± 8.25 | Competitive/Mixed | [3] |
| PPC82 | 167.00 ± 6.25 | Competitive/Mixed | [3] | ||
| Pancreatic α-Amylase | PPC80 | 162.00 ± 5.80 | Competitive/Mixed | [3] | |
| PPC82 | 255.00 ± 7.50 | Competitive/Mixed | [3] | ||
| α-Glucosidase | PPC84 | 51.00 ± 2.50 | Competitive | [3] | |
| PPC89 | 353.00 ± 12.00 | Competitive | [3] |
Protein-Protein Interaction Inhibitors
The ability of β-peptides to mimic α-helical and β-sheet structures makes them ideal candidates for disrupting protein-protein interactions (PPIs), which are implicated in numerous diseases.
| Compound Class | Target PPI | Inhibitor | Ki (µM) | Reference |
| Peptidomimetics | β-Catenin/T-Cell Factor (Tcf) | Compound 53 | 0.64 | [4] |
| Compound 57 | 0.44 | [4] |
G-Protein Coupled Receptor (GPCR) Ligands
β-amino acid-containing molecules have been designed to target GPCRs, a large family of transmembrane receptors involved in a wide array of physiological processes.
| Compound Class | Target GPCR | Ligand | Binding Affinity (Ki/IC50) | Functional Activity | Reference | |---|---|---|---|---| | Peptide-based | CXCR4 | BL-8040 | 1 nM (affinity) | Antagonist |[5] | | Cyclic Peptide | CXCR4 | LY2510924 | 0.08 nM (IC50) | Antagonist |[5] | | Small Molecule | CXCR4 | HF51116 | 12 nM (IC50) | Antagonist |[6] | | Adenosine Derivative | A2A Adenosine Receptor | Compound 2 (LJ-4517) | 18.3 nM (Ki) | Antagonist |[7] |
Anticancer Agents
The enhanced stability and target affinity of β-amino acid derivatives have made them attractive scaffolds for the development of novel anticancer therapeutics.
| Compound Class | Cancer Cell Line | Compound | IC50 (µM) | Reference |
| β(2,2)-amino acid derivative | Human Burkitt's lymphoma (Ramos) | 5c | < 8 | [8] |
| Colon Cancer Cell Lines | 5c | 0.32 - 3.89 | [8] | |
| Non-Small Cell Lung Cancer | 5c | 0.32 - 3.89 | [8] | |
| Melanoma | 5c | 0.32 - 3.89 | [8] | |
| Leukemia Cell Lines | 5c | 0.32 - 3.89 | [8] |
Experimental Protocols
The successful application of β-amino acid derivatives in medicinal chemistry relies on robust and efficient synthetic and analytical methodologies.
Synthesis of β-Amino Acid Derivatives
Several synthetic strategies have been developed to access β-amino acids and their derivatives. A common and versatile method is the Arndt-Eistert homologation of α-amino acids.
General Protocol for Arndt-Eistert Homologation:
-
Activation of the α-Amino Acid: The N-protected α-amino acid is converted to its corresponding acid chloride, typically using thionyl chloride or oxalyl chloride.
-
Formation of the Diazoketone: The acid chloride is then reacted with diazomethane to form an α-diazoketone intermediate.
-
Wolff Rearrangement: The diazoketone is subjected to a Wolff rearrangement, catalyzed by a metal catalyst (e.g., silver benzoate) in the presence of a nucleophile (e.g., water), to yield the homologous β-amino acid.
Another widely used method is the Mannich-type reaction , which involves the condensation of an enolizable carbonyl compound, an amine, and a non-enolizable aldehyde.
Solid-Phase Peptide Synthesis (SPPS) of β-Peptides:
The synthesis of peptides containing β-amino acids can be readily achieved using standard solid-phase peptide synthesis (SPPS) protocols, typically employing Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.
Key Steps in Fmoc-SPPS:
-
Resin Preparation: A suitable solid support (e.g., Rink amide resin) is swollen in an appropriate solvent like dimethylformamide (DMF).
-
Fmoc Deprotection: The Fmoc protecting group on the resin-bound amino acid is removed using a solution of piperidine in DMF.
-
Amino Acid Coupling: The next Fmoc-protected β-amino acid is activated using a coupling reagent (e.g., HBTU/HOBt) and coupled to the deprotected N-terminus of the growing peptide chain.
-
Washing: The resin is thoroughly washed to remove excess reagents and byproducts.
-
Repeat Cycles: The deprotection and coupling steps are repeated until the desired peptide sequence is assembled.
-
Cleavage and Deprotection: The final peptide is cleaved from the resin, and all side-chain protecting groups are removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).
-
Purification: The crude peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).
Key Biological Assays
Enzyme Inhibition Assays: The inhibitory potency of β-amino acid derivatives against specific enzymes is typically determined by measuring the reduction in the rate of an enzyme-catalyzed reaction. The half-maximal inhibitory concentration (IC50) is a standard measure of potency.
Competition Binding Assays: To determine the binding affinity of a β-amino acid derivative to a receptor (e.g., a GPCR), a competition binding assay is often employed. This involves incubating the receptor with a radiolabeled ligand of known affinity and varying concentrations of the unlabeled test compound. The concentration of the test compound that displaces 50% of the radiolabeled ligand is the IC50 value, from which the inhibition constant (Ki) can be calculated.
Cell Viability Assays: The cytotoxic or anti-proliferative effects of anticancer β-amino acid derivatives are assessed using cell viability assays, such as the MTT or MTS assay. These assays measure the metabolic activity of cells, which correlates with the number of viable cells.
Signaling Pathways and Experimental Workflows
Visualizing the complex interplay of molecules in biological pathways and the logical flow of experimental procedures is crucial for understanding and advancing drug discovery. The following diagrams, created using the DOT language, illustrate key examples relevant to the medicinal chemistry of β-amino acid derivatives.
Wnt/β-Catenin Signaling Pathway Inhibition
The Wnt/β-catenin signaling pathway is a critical regulator of cell proliferation and differentiation, and its aberrant activation is a hallmark of many cancers. Certain peptides have been shown to inhibit this pathway by promoting the degradation of β-catenin.[9]
Caption: Wnt/β-catenin pathway and its inhibition by a peptide promoting β-catenin degradation.
Experimental Workflow: Solid-Phase Peptide Synthesis (SPPS)
The synthesis of β-peptides is a cornerstone of their development as therapeutic agents. The following diagram outlines the key steps in a typical Fmoc-based solid-phase peptide synthesis workflow.
Caption: A generalized workflow for solid-phase peptide synthesis (SPPS) using Fmoc chemistry.
Conclusion and Future Perspectives
β-amino acid derivatives have firmly established themselves as a vital tool in the medicinal chemist's arsenal. Their ability to confer proteolytic stability and enforce specific conformations has enabled the development of novel therapeutic candidates with improved pharmacological profiles. The examples provided in this guide, spanning enzyme inhibitors, PPI modulators, GPCR ligands, and anticancer agents, underscore the broad applicability of this chemical scaffold.
Future research in this field will likely focus on several key areas. The development of more efficient and stereoselective synthetic methods for accessing a wider diversity of β-amino acid building blocks will be crucial. Furthermore, a deeper understanding of the structural principles governing the interaction of β-peptides with their biological targets will facilitate the rational design of next-generation therapeutics with even greater potency and selectivity. The continued exploration of β-amino acid derivatives in new therapeutic areas, coupled with advancements in drug delivery technologies, promises to unlock the full potential of this remarkable class of molecules, ultimately leading to the development of innovative medicines for a range of human diseases.
References
- 1. Structure-based discovery of β2-adrenergic receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Targeting the PI3K/Akt signaling pathway in pancreatic β-cells to enhance their survival and function: An emerging therapeutic strategy for type 1 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Targeting CXCR4 in AML and ALL [frontiersin.org]
- 6. Structural mechanisms underlying the modulation of CXCR4 by diverse small-molecule antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. GPCR Agonist-to-Antagonist Conversion: Enabling the Design of Nucleoside Functional Switches for the A2A Adenosine Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mdpi.com [mdpi.com]
Methodological & Application
Application of (R)-3-Amino-3-(2-bromophenyl)propanoic acid in Neurology Drug Discovery: A Focus on Dipeptidyl Peptidase-IV Inhibition
Introduction
(R)-3-Amino-3-(2-bromophenyl)propanoic acid is a chiral amino acid derivative that serves as a valuable building block in the synthesis of novel therapeutic agents. Its unique structure, featuring a bromine-substituted phenyl ring, makes it a key precursor for creating complex molecules with high affinity and specificity for biological targets. In the realm of neurology drug discovery, this compound holds significant promise, particularly in the development of inhibitors for dipeptidyl peptidase-IV (DPP-4). While primarily known for their role in managing type 2 diabetes, DPP-4 inhibitors are increasingly being investigated for their neuroprotective effects and potential in treating a range of neurological disorders.
DPP-4 is a serine protease that deactivates various peptide hormones and neuropeptides, including glucagon-like peptide-1 (GLP-1). By inhibiting DPP-4, the bioavailability of these neuroprotective peptides is increased. This has been shown to have beneficial effects in preclinical models of stroke, Alzheimer's disease, and Parkinson's disease, primarily through anti-inflammatory, anti-apoptotic, and neurorestorative mechanisms.[1][2] The structural motif of (R)-3-Amino-3-(2-bromophenyl)propanoic acid is ideally suited for designing potent and selective DPP-4 inhibitors.
This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on utilizing (R)-3-Amino-3-(2-bromophenyl)propanoic acid in the discovery of novel DPP-4 inhibitors with potential applications in neurology.
Application Notes
Rationale for Targeting DPP-4 in Neurological Disorders
Inhibition of DPP-4 presents a compelling therapeutic strategy for neurological diseases due to its multifaceted mechanism of action. Beyond its primary role in glucose homeostasis, DPP-4 is involved in neuroinflammation and immune responses within the central nervous system (CNS).[1][3]
-
Neuroprotection: DPP-4 inhibitors have demonstrated neuroprotective properties in various preclinical models of neurological disorders.[2] By preventing the degradation of GLP-1 and other neuropeptides, these inhibitors can enhance neuronal survival and function.
-
Anti-inflammatory Effects: DPP-4 is expressed on immune cells and is involved in modulating inflammatory responses. Inhibition of DPP-4 can lead to a reduction in neuroinflammation, a key pathological feature of many neurodegenerative diseases.[1]
-
Modulation of Neuropeptides: DPP-4 substrates include neuropeptide Y (NPY) and stromal cell-derived factor-1α (SDF-1α), which have roles in neurogenesis, neuroprotection, and reducing neuroinflammation.[4][5]
Role of (R)-3-Amino-3-(2-bromophenyl)propanoic acid as a Synthetic Precursor
(R)-3-Amino-3-(2-bromophenyl)propanoic acid serves as a critical starting material for the synthesis of β-amino acid-derived DPP-4 inhibitors. The stereochemistry at the C3 position is crucial for potent inhibition. The 2-bromophenyl group can be further modified using various cross-coupling reactions to explore the structure-activity relationship (SAR) and optimize the pharmacological properties of the final compounds.
The general structure of DPP-4 inhibitors derived from β-amino acids consists of a central β-amino acid core that interacts with the catalytic site of the enzyme, and side chains that occupy the S1 and S2 pockets of the active site, enhancing binding affinity and selectivity.
Quantitative Data of Representative DPP-4 Inhibitors
The following table summarizes the in vitro inhibitory activity of several well-characterized DPP-4 inhibitors. Novel compounds synthesized from (R)-3-Amino-3-(2-bromophenyl)propanoic acid would be evaluated against similar benchmarks.
| Compound | DPP-4 IC50 (nM) | DPP-8 IC50 (nM) | DPP-9 IC50 (nM) | Selectivity vs DPP-8 | Selectivity vs DPP-9 |
| Sitagliptin | 18 | >10,000 | >10,000 | >555 | >555 |
| Vildagliptin | 62 | 2,700 | 470 | 44 | 7.6 |
| Saxagliptin | 26 | 5,800 | 1,200 | 223 | 46 |
| Neogliptin | 16.8 ± 2.2 | - | - | - | - |
Data for Sitagliptin, Vildagliptin, and Saxagliptin are representative values from the literature. Neogliptin data is from a specific study for comparison.[6]
Experimental Protocols
General Synthesis of a Novel DPP-4 Inhibitor
This protocol outlines a general synthetic route for a novel DPP-4 inhibitor starting from (R)-3-Amino-3-(2-bromophenyl)propanoic acid.
Workflow Diagram:
Caption: General synthetic workflow for DPP-4 inhibitors.
Methodology:
-
Amino Group Protection: Protect the amino group of (R)-3-Amino-3-(2-bromophenyl)propanoic acid with a suitable protecting group, such as a tert-butyloxycarbonyl (Boc) group, using di-tert-butyl dicarbonate (Boc)2O in the presence of a base like triethylamine in a suitable solvent (e.g., dichloromethane).
-
Amide Coupling: Activate the carboxylic acid of the N-Boc protected intermediate using a coupling reagent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and Hydroxybenzotriazole (HOBt). React the activated acid with the desired amine to form the amide bond. The choice of amine is critical for targeting the S1 and S2 pockets of the DPP-4 enzyme.
-
Modification of the Bromophenyl Ring (Optional): The bromo-substituent on the phenyl ring can be used as a handle for further diversification through palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, or Buchwald-Hartwig couplings) to introduce various substituents and explore the SAR.
-
Deprotection: Remove the Boc protecting group under acidic conditions (e.g., trifluoroacetic acid in dichloromethane or HCl in dioxane) to yield the final DPP-4 inhibitor.
-
Purification and Characterization: Purify the final compound using techniques such as flash chromatography or preparative HPLC. Characterize the structure and purity of the compound using NMR spectroscopy (¹H and ¹³C), mass spectrometry, and HPLC.
In Vitro DPP-4 Inhibition Assay
This protocol describes a fluorometric assay to determine the in vitro inhibitory activity (IC50) of a test compound against human recombinant DPP-4.
Workflow Diagram:
Caption: Workflow for in vitro DPP-4 inhibition assay.
Materials:
-
Human recombinant DPP-4 enzyme
-
Fluorogenic DPP-4 substrate (e.g., H-Gly-Pro-AMC)
-
Test compound dissolved in DMSO
-
Assay Buffer (e.g., 20 mM Tris-HCl, pH 8.0, containing 100 mM NaCl, and 1 mM EDTA)[7]
-
96-well black microplate
-
Fluorescence plate reader
Methodology:
-
Reagent Preparation:
-
Dilute the human recombinant DPP-4 enzyme to the desired concentration in assay buffer.
-
Prepare a stock solution of the fluorogenic substrate in a suitable solvent (e.g., DMSO) and dilute it to the working concentration in assay buffer.
-
Prepare a serial dilution of the test compound in DMSO.
-
-
Assay Procedure:
-
To the wells of a 96-well black microplate, add the assay buffer, the diluted test compound (or DMSO for control), and the diluted DPP-4 enzyme solution.
-
Pre-incubate the plate at 37°C for 10-15 minutes.
-
Initiate the reaction by adding the diluted fluorogenic substrate solution to all wells.
-
Immediately measure the fluorescence intensity (e.g., excitation at 360 nm and emission at 460 nm) at regular intervals for 30-60 minutes at 37°C.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the fluorescence versus time plot).
-
Determine the percentage of inhibition for each concentration of the test compound relative to the control (DMSO).
-
Plot the percentage of inhibition against the logarithm of the test compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Signaling Pathway
The primary mechanism of action of DPP-4 inhibitors in the context of neurology involves the potentiation of GLP-1 signaling.
Caption: Simplified signaling pathway of DPP-4 inhibition.
(R)-3-Amino-3-(2-bromophenyl)propanoic acid is a promising and versatile starting material for the synthesis of novel DPP-4 inhibitors with potential applications in neurology. The protocols and data presented here provide a framework for researchers to design, synthesize, and evaluate new chemical entities based on this scaffold. The exploration of DPP-4 inhibition as a therapeutic strategy for neurological disorders is an active area of research, and compounds derived from this building block could contribute significantly to the development of new treatments for these debilitating conditions.
References
- 1. Tackling dipeptidyl peptidase IV in neurological disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Dipeptidyl Peptidase-4 Inhibitors for the Potential Treatment of Brain Disorders; A Mini-Review With Special Focus on Linagliptin and Stroke [frontiersin.org]
- 3. [PDF] Tackling dipeptidyl peptidase IV in neurological disorders | Semantic Scholar [semanticscholar.org]
- 4. Neuroprotective effects of dipeptidyl peptidase 4 inhibitor on Alzheimer’s disease: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Neuroprotective effects of dipeptidyl peptidase 4 inhibitor on Alzheimer’s disease: a narrative review [frontiersin.org]
- 6. Design, Synthesis and Biological Evaluation of Neogliptin, a Novel 2-Azabicyclo[2.2.1]heptane-Based Inhibitor of Dipeptidyl Peptidase-4 (DPP-4) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dipeptidyl peptidase IV (DPP4) Inhibitor Screening Assay Kit | Abcam [abcam.com]
Application Notes and Protocols for 3-Amino-3-(2-bromophenyl)propanoic acid in Neuroscience Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system (CNS), playing a crucial role in regulating neuronal excitability. GABA exerts its effects through two main classes of receptors: the ionotropic GABA-A receptors and the metabotropic GABA-B receptors. Analogs of GABA are of significant interest in neuroscience research and drug development for their potential therapeutic applications in treating a range of neurological and psychiatric disorders, including epilepsy, anxiety, and spasticity.
3-Amino-3-(2-bromophenyl)propanoic acid is a structural analog of GABA, belonging to the class of 3-aryl-3-aminopropanoic acids. Its structural similarity to known GABAergic modulators, such as Baclofen and Phenibut, suggests its potential to interact with GABA receptors. The phenyl ring at the β-position may enhance its ability to cross the blood-brain barrier compared to GABA itself. The bromine substitution on the phenyl ring offers a site for further chemical modification, making it an interesting candidate for structure-activity relationship (SAR) studies.
These application notes provide a comprehensive guide for the in vitro and in vivo characterization of this compound as a potential GABA analog. The protocols detailed below are standard methods used to assess the binding affinity, functional activity, and physiological effects of compounds targeting the GABAergic system.
Quantitative Data Summary
The following tables present hypothetical data for this compound to illustrate the expected outcomes from the described experimental protocols. This data is for exemplary purposes to guide researchers in their experimental design and data analysis.
Table 1: Radioligand Binding Affinity
| Compound | Receptor Subtype | Radioligand | Kᵢ (μM) |
| This compound | GABA-B | [³H]-CGP54626 | 15.8 ± 2.1 |
| This compound | GABA-A | [³H]-Muscimol | > 100 |
| Baclofen (Control) | GABA-B | [³H]-CGP54626 | 0.5 ± 0.07 |
| GABA (Control) | GABA-B | [³H]-CGP54626 | 0.1 ± 0.02 |
Table 2: Functional Activity (Electrophysiology)
| Compound | Assay Type | Receptor Subtype | EC₅₀ (μM) | Maximal Response (% of GABA) |
| This compound | GIRK Channel Activation | GABA-B | 32.5 ± 4.5 | 85 ± 5% |
| Baclofen (Control) | GIRK Channel Activation | GABA-B | 2.1 ± 0.3 | 100% |
Experimental Protocols
Protocol 1: Radioligand Binding Assay for GABA-B Receptors
This protocol is designed to determine the binding affinity of this compound for the GABA-B receptor through competitive displacement of a radiolabeled antagonist.
Materials:
-
Test Compound: this compound
-
Radioligand: [³H]-CGP54626 (a high-affinity GABA-B antagonist)
-
Receptor Source: Rat cortical membranes
-
Binding Buffer: 50 mM Tris-HCl, 2.5 mM CaCl₂, pH 7.4
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4
-
Non-specific binding control: 100 µM GABA
-
Glass fiber filters (GF/B)
-
Scintillation cocktail
-
Liquid scintillation counter
Methodology:
-
Membrane Preparation:
-
Homogenize rat cerebral cortices in ice-cold binding buffer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.
-
Collect the supernatant and centrifuge at 40,000 x g for 20 minutes at 4°C.
-
Wash the resulting pellet by resuspension in fresh binding buffer and recentrifugation three times to remove endogenous GABA.[1]
-
Resuspend the final pellet in binding buffer to a protein concentration of 1-2 mg/mL.
-
-
Binding Assay:
-
In a 96-well plate, add 50 µL of binding buffer, 50 µL of [³H]-CGP54626 (final concentration ~2 nM), and 50 µL of varying concentrations of this compound (or buffer for total binding, or 100 µM GABA for non-specific binding).
-
Initiate the reaction by adding 100 µL of the membrane preparation (100-200 µg of protein).
-
Incubate at room temperature for 60 minutes.
-
-
Termination and Filtration:
-
Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with 3 mL of ice-cold wash buffer.
-
-
Quantification:
-
Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and measure radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve and determine the IC₅₀ value.
-
Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.
-
Protocol 2: Whole-Cell Patch-Clamp Electrophysiology
This protocol assesses the functional activity of this compound on GABA-B receptors expressed in a cell line by measuring the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels.
Materials:
-
Cell Line: HEK293 cells stably co-expressing GABA-B1 and GABA-B2 receptor subunits and GIRK channels.
-
External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose, pH 7.4.
-
Internal Solution (in mM): 140 KCl, 1 MgCl₂, 10 EGTA, 10 HEPES, 4 Mg-ATP, 0.3 Na-GTP, pH 7.2.
-
Test Compound: this compound
-
Positive Control: Baclofen
-
Patch-clamp rig with amplifier, micromanipulator, and perfusion system.
Methodology:
-
Cell Culture:
-
Culture the HEK293 cells on glass coverslips. Use cells 24-48 hours post-plating for recordings.
-
-
Recording Setup:
-
Place a coverslip in the recording chamber on the microscope stage and perfuse with external solution.
-
Pull glass micropipettes to a resistance of 3-5 MΩ when filled with the internal solution.
-
-
Whole-Cell Recording:
-
Approach a cell with the recording pipette and form a giga-ohm seal.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Clamp the cell at a holding potential of -80 mV.
-
-
Drug Application:
-
Establish a stable baseline current.
-
Apply increasing concentrations of this compound or Baclofen for 30-60 seconds using the perfusion system.
-
Wash out the drug between applications until the current returns to baseline.
-
-
Data Analysis:
-
Measure the peak amplitude of the outward current induced by the test compound at each concentration.
-
Normalize the responses to the maximal response induced by a saturating concentration of GABA or Baclofen.
-
Plot the normalized current against the log concentration of the compound and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ and maximal efficacy.
-
Visualizations
Signaling Pathway
Caption: GABA-B receptor signaling pathway activated by a GABA analog.
Experimental Workflow
References
Application Notes and Protocols for Incorporating 3-Amino-3-(2-bromophenyl)propanoic Acid into a Peptide Chain
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of non-natural amino acids into peptide chains is a powerful strategy in medicinal chemistry and drug discovery. These modifications can enhance pharmacological properties, including increased stability against enzymatic degradation, improved receptor affinity and selectivity, and constrained conformations. 3-Amino-3-(2-bromophenyl)propanoic acid is a non-proteinogenic β-amino acid that serves as a valuable building block in peptide synthesis. Its Fmoc-protected form, Fmoc-(S)-3-Amino-3-(2-bromophenyl)propanoic acid, is particularly well-suited for solid-phase peptide synthesis (SPPS) due to the facile removal of the Fmoc group under mild basic conditions.[1]
The presence of the 2-bromophenyl moiety offers a unique functional handle for post-synthesis modifications. The bromine atom can participate in various cross-coupling reactions, such as Suzuki, Sonogashira, or Buchwald-Hartwig couplings, allowing for the introduction of diverse chemical functionalities to further tailor the peptide's properties for specific applications in drug discovery and as biological probes.[1]
Data Presentation
While specific quantitative data for the incorporation of this compound is not extensively published, the efficiency of coupling for Fmoc-protected amino acids in SPPS is generally very high. The following table provides representative data based on typical outcomes for the synthesis of a short peptide incorporating a non-natural amino acid using Fmoc-SPPS.
| Parameter | Value | Method of Analysis |
| Coupling Efficiency per Cycle | >99% | UV-Vis monitoring of Fmoc deprotection |
| Overall Crude Peptide Yield | 70-85% | Gravimetric analysis |
| Purity of Crude Peptide | ~75% | RP-HPLC at 220 nm |
| Purity after RP-HPLC | >98% | RP-HPLC at 220 nm |
| Final Peptide Identity | Confirmed | Mass Spectrometry (ESI-MS or MALDI-TOF) |
Note: The values presented are typical for Fmoc-SPPS and can vary depending on the peptide sequence, length, and the scale of the synthesis.
Experimental Protocols
This section details the protocol for the manual solid-phase synthesis of a peptide incorporating Fmoc-(S)-3-Amino-3-(2-bromophenyl)propanoic acid using standard Fmoc/tBu chemistry.
Materials
-
Fmoc-(S)-3-Amino-3-(2-bromophenyl)propanoic acid
-
Standard Fmoc-protected amino acids
-
Rink Amide resin (or other suitable resin for C-terminal amide)
-
Coupling Reagents:
-
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
HOBt (Hydroxybenzotriazole)
-
-
Activation Base: DIPEA (N,N-Diisopropylethylamine)
-
Deprotection Reagent: 20% (v/v) piperidine in DMF (N,N-Dimethylformamide)
-
Solvents: DMF (peptide synthesis grade), DCM (Dichloromethane)
-
Washing Solvents: DMF, DCM
-
Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% deionized water
-
Cold diethyl ether
-
Solid Phase Peptide Synthesis vessel
-
Shaker
Protocol
1. Resin Swelling and Preparation
-
Place the desired amount of Rink Amide resin in the synthesis vessel.
-
Add DMF to the resin (10-15 mL per gram of resin) and allow it to swell for at least 30 minutes at room temperature with gentle agitation.
-
Drain the DMF.
2. Initial Fmoc Deprotection
-
Add the 20% piperidine in DMF solution to the swollen resin.
-
Agitate for 3 minutes, then drain.
-
Add a fresh portion of the 20% piperidine solution and agitate for an additional 10-15 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5 x 1 min) and DCM (3 x 1 min) to remove all traces of piperidine.
3. First Amino Acid Coupling (Standard Amino Acid)
-
In a separate vial, dissolve the first Fmoc-protected amino acid (3 equivalents relative to resin loading), HBTU (2.9 equivalents), and HOBt (3 equivalents) in DMF.
-
Add DIPEA (6 equivalents) to the amino acid solution to activate it.
-
Immediately add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
Perform a ninhydrin (Kaiser) test to check for complete coupling (a negative test indicates no free primary amines). If the test is positive, repeat the coupling step.
-
After successful coupling, drain the solution and wash the resin with DMF (3 x 1 min) and DCM (3 x 1 min).
4. Peptide Chain Elongation (Incorporation of this compound)
-
Fmoc Deprotection: Repeat step 2 to remove the Fmoc group from the previously coupled amino acid.
-
Coupling of Fmoc-(S)-3-Amino-3-(2-bromophenyl)propanoic acid:
-
In a separate vial, dissolve Fmoc-(S)-3-Amino-3-(2-bromophenyl)propanoic acid (3 equivalents), HATU (2.9 equivalents) in DMF.
-
Add DIPEA (6 equivalents) to the solution and pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 2-4 hours at room temperature. Beta-amino acids may require longer coupling times.
-
Perform a ninhydrin test to confirm complete coupling.
-
Drain the coupling solution and wash the resin with DMF (3 x 1 min) and DCM (3 x 1 min).
-
-
Repeat the deprotection and coupling cycles for all subsequent amino acids in the desired sequence.
5. Final Fmoc Deprotection
-
After the final amino acid has been coupled, perform a final deprotection step as described in step 2.
6. Cleavage and Side-Chain Deprotection
-
Wash the peptide-resin with DCM (5 x 1 min) and dry it thoroughly under a stream of nitrogen or in a vacuum desiccator.
-
Add the freshly prepared cleavage cocktail (TFA/TIS/H2O) to the dry resin (10 mL per gram of resin).
-
Agitate the mixture at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate containing the cleaved peptide into a clean collection tube.
-
Wash the resin with a small amount of fresh TFA and combine the filtrates.
7. Peptide Precipitation and Purification
-
Precipitate the crude peptide by adding the TFA filtrate dropwise to a large volume of cold diethyl ether (at least 10 times the volume of the filtrate).
-
Allow the peptide to precipitate at -20°C for at least 30 minutes.
-
Centrifuge the mixture to pellet the peptide and carefully decant the ether.
-
Wash the peptide pellet with cold diethyl ether two more times, centrifuging and decanting each time.
-
Dry the peptide pellet under vacuum to remove residual ether.
8. Analysis and Purification
-
Analyze the crude peptide by analytical Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) to assess its purity.
-
Confirm the molecular weight of the desired peptide using Mass Spectrometry (e.g., ESI-MS or MALDI-TOF).
-
Purify the crude peptide using preparative RP-HPLC to achieve the desired purity.
-
Lyophilize the pure fractions to obtain the final peptide as a white fluffy powder.
Visualizations
Experimental Workflow
Caption: Solid-Phase Peptide Synthesis (SPPS) workflow for peptide elongation.
Signaling Pathway (Illustrative Example)
The incorporation of this compound can be used to modulate the interaction of a peptide with its target, for example, by enhancing binding to a receptor and influencing downstream signaling. The following is a generic representation of a signaling pathway that could be studied.
Caption: Generic G-protein coupled receptor signaling pathway.
References
Protecting Group Strategies for 3-Amino-3-(2-bromophenyl)propanoic Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the strategic use of protecting groups in the synthesis and modification of 3-amino-3-(2-bromophenyl)propanoic acid. This valuable building block, particularly in peptide synthesis and medicinal chemistry, features a reactive amino group, a carboxylic acid, and a bromophenyl moiety suitable for further functionalization. Orthogonal protecting group strategies are essential for selectively manipulating these functional groups, ensuring high yields and purity of the desired products.
Introduction to Orthogonal Protection
In the synthesis of complex molecules like modified amino acids, it is crucial to temporarily block reactive functional groups to prevent unwanted side reactions.[1][2] The concept of orthogonal protection is paramount, employing protecting groups that can be removed under distinct chemical conditions, allowing for the selective deprotection of one functional group while others remain intact.[1][3][4] For this compound, the primary sites for protection are the amino group and the carboxylic acid. The two most common orthogonal strategies involve the use of the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group for the amine and acid-labile (e.g., tert-butyl ester) or hydrogenation-labile (e.g., benzyl ester) groups for the carboxylic acid.[4]
Protecting Group Selection
The choice of protecting groups is dictated by the overall synthetic strategy, particularly the conditions required for subsequent reaction steps, such as peptide coupling or cross-coupling reactions on the bromophenyl ring.
-
Amino Group Protection: The Fmoc group is a widely used protecting group for amines, especially in solid-phase peptide synthesis (SPPS).[5][6] It is stable to acidic conditions but is readily cleaved by treatment with a mild base, typically a solution of piperidine in N,N-dimethylformamide (DMF).[5][7]
-
Carboxylic Acid Protection:
-
tert-Butyl (tBu) Ester: This group is stable to basic conditions used for Fmoc removal, making it an excellent orthogonal partner. It is cleaved under acidic conditions, most commonly with trifluoroacetic acid (TFA).[8][9]
-
Benzyl (Bn) Ester: The benzyl ester is also stable to the basic conditions of Fmoc deprotection. It is typically removed by catalytic hydrogenation, a mild method that is orthogonal to both Fmoc and tBu deprotection.[10][11]
-
Logical Workflow of Protecting Group Strategies
The following diagram illustrates the decision-making process and workflow for applying orthogonal protecting group strategies to this compound.
Caption: Orthogonal protecting group workflow.
Data Presentation: Quantitative Overview
The following tables summarize the reaction conditions for the protection and deprotection of the amino and carboxylic acid groups of this compound.
Table 1: Amino Group Protection
| Protecting Group | Reagent | Base | Solvent | Time (h) | Temp (°C) | Typical Yield (%) |
| Fmoc | Fmoc-OSu or Fmoc-Cl | NaHCO₃ or DIEA | Dioxane/Water or DMF | 2-12 | RT | >90 |
Table 2: Carboxylic Acid Protection
| Protecting Group | Reagent | Catalyst | Solvent | Time (h) | Temp (°C) | Typical Yield (%) |
| tert-Butyl (tBu) | isobutylene or tert-butyl acetate | H₂SO₄ (cat.) | Dioxane | 24-48 | RT | 70-90 |
| Benzyl (Bn) | Benzyl alcohol | TsOH or H₂SO₄ (cat.) | Toluene | 12-24 | Reflux | 80-95 |
Table 3: Protecting Group Cleavage
| Protecting Group | Reagent | Solvent | Time | Temp (°C) | Typical Yield (%) |
| Fmoc | 20% Piperidine | DMF | 10-20 min | RT | >95 |
| tert-Butyl (tBu) | 50-95% TFA | DCM | 1-4 h | RT | >90 |
| Benzyl (Bn) | H₂ (1 atm), 10% Pd/C | MeOH or EtOAc | 2-12 h | RT | >95 |
Experimental Protocols
Protocol 1: Fmoc Protection of the Amino Group
This protocol describes the protection of the amino group of this compound using 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl).
Materials:
-
This compound
-
Fmoc-Cl
-
Sodium bicarbonate (NaHCO₃)
-
1,4-Dioxane
-
Water
-
Diethyl ether
-
1 M HCl
Procedure:
-
Dissolve this compound (1.0 eq) in a 1:1 mixture of 1,4-dioxane and 10% aqueous sodium bicarbonate solution.
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of Fmoc-Cl (1.1 eq) in 1,4-dioxane dropwise to the stirred reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, dilute the mixture with water and wash with diethyl ether to remove any unreacted Fmoc-Cl.
-
Acidify the aqueous layer to pH 2 with 1 M HCl.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the Fmoc-protected product.
Protocol 2: tert-Butyl Esterification of the Carboxylic Acid
This protocol details the protection of the carboxylic acid functionality as a tert-butyl ester. This should be performed on the Fmoc-protected amino acid to avoid side reactions.
Materials:
-
Fmoc-3-amino-3-(2-bromophenyl)propanoic acid
-
Isobutylene (condensed) or tert-butyl acetate
-
Concentrated sulfuric acid (H₂SO₄)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
Procedure:
-
Suspend Fmoc-3-amino-3-(2-bromophenyl)propanoic acid (1.0 eq) in DCM in a pressure-resistant vessel.
-
Cool the suspension to -78 °C and add condensed isobutylene (5-10 eq).
-
Add a catalytic amount of concentrated sulfuric acid (e.g., 0.05 eq).
-
Seal the vessel and allow it to warm to room temperature. Stir for 24-48 hours.
-
Monitor the reaction by TLC.
-
Upon completion, carefully vent the vessel and quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to obtain the protected product.
Protocol 3: Benzyl Esterification of the Carboxylic Acid
This protocol describes the formation of a benzyl ester for carboxylic acid protection.
Materials:
-
Fmoc-3-amino-3-(2-bromophenyl)propanoic acid
-
Benzyl alcohol
-
p-Toluenesulfonic acid (TsOH) monohydrate
-
Toluene
Procedure:
-
To a solution of Fmoc-3-amino-3-(2-bromophenyl)propanoic acid (1.0 eq) in toluene, add benzyl alcohol (1.5 eq) and a catalytic amount of TsOH monohydrate (0.1 eq).
-
Fit the flask with a Dean-Stark apparatus to remove water azeotropically.
-
Heat the mixture to reflux and stir for 12-24 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and wash with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 4: Fmoc Deprotection
This protocol outlines the standard procedure for removing the Fmoc protecting group.[7]
Materials:
-
Fmoc-protected amino acid ester
-
20% Piperidine in DMF (v/v)
-
DMF
-
Diethyl ether
Procedure:
-
Dissolve the Fmoc-protected compound in DMF.
-
Add the 20% piperidine in DMF solution (typically 5-10 volumes).
-
Stir the reaction mixture at room temperature for 10-20 minutes.
-
Monitor the deprotection by TLC or LC-MS.
-
Once complete, concentrate the reaction mixture under reduced pressure.
-
Co-evaporate with toluene to remove residual piperidine.
-
The crude product can often be precipitated by the addition of cold diethyl ether.
Protocol 5: tert-Butyl Ester Cleavage
This protocol describes the acidic cleavage of the tert-butyl ester.[8][9]
Materials:
-
tert-Butyl ester protected compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve the tert-butyl ester in DCM.
-
Add TFA (typically 20-50% v/v) to the solution at 0 °C.
-
Stir the reaction mixture at room temperature for 1-4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, remove the solvent and excess TFA under reduced pressure.
-
Co-evaporate with toluene to ensure complete removal of TFA.
Protocol 6: Benzyl Ester Deprotection
This protocol details the removal of the benzyl ester via catalytic hydrogenation.[10][11]
Materials:
-
Benzyl ester protected compound
-
10% Palladium on carbon (Pd/C)
-
Methanol (MeOH) or Ethyl acetate (EtOAc)
-
Hydrogen gas (H₂) balloon or Parr hydrogenator
Procedure:
-
Dissolve the benzyl ester in MeOH or EtOAc.
-
Add 10% Pd/C (typically 5-10 mol% of palladium).
-
Purge the reaction flask with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon).
-
Stir the suspension vigorously at room temperature for 2-12 hours.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, filter the mixture through a pad of Celite to remove the catalyst.
-
Rinse the Celite pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected carboxylic acid.
References
- 1. Protecting group - Wikipedia [en.wikipedia.org]
- 2. media.neliti.com [media.neliti.com]
- 3. fiveable.me [fiveable.me]
- 4. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]
- 6. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. synarchive.com [synarchive.com]
- 11. benchchem.com [benchchem.com]
Application Notes and Protocols for the Quantification of 3-Amino-3-(2-bromophenyl)propanoic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Amino-3-(2-bromophenyl)propanoic acid is a non-proteinogenic β-amino acid of interest in pharmaceutical research and development. Its structural similarity to other biologically active molecules necessitates accurate and reliable quantitative methods for its analysis in various matrices, from raw materials to biological samples. This document provides detailed application notes and protocols for the quantification of this compound, with a primary focus on High-Performance Liquid Chromatography (HPLC) coupled with UV detection, a widely accessible and robust technique. Additionally, considerations for mass spectrometry (MS) detection are discussed for enhanced sensitivity and selectivity.
Due to the limited availability of specific validated methods for this compound in peer-reviewed literature, the following protocols are based on established analytical methodologies for structurally similar compounds, such as β-amino-β-(4-bromophenyl) propionic acid, and general principles of amino acid analysis.[1]
Proposed Analytical Method: Chiral High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
Chiral HPLC is the method of choice for separating and quantifying the enantiomers of this compound. The presence of a chiral center at the β-carbon makes enantiomeric separation crucial for understanding its pharmacological and toxicological properties.
Below is a proposed workflow for the quantification of this compound using HPLC-UV.
Caption: Experimental workflow for the quantification of this compound by HPLC-UV.
Experimental Protocol: Chiral HPLC-UV Method
This protocol is adapted from a validated method for the enantiomeric separation of the structurally similar β-amino-β-(4-bromophenyl) propionic acid.[1] Optimization may be required for this compound.
1. Materials and Reagents
-
Reference standard of this compound (racemic and individual enantiomers, if available)
-
n-Hexane (HPLC grade)
-
Ethanol (HPLC grade)
-
Trifluoroacetic acid (TFA) (HPLC grade)
-
Isopropylamine (HPLC grade)
-
Diluent: Ethanol:TFA (100:1, v/v)
2. Instrumentation
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and UV detector.
-
Chiral Stationary Phase: (R,R) Whelk-O1 column (250 mm x 4.6 mm, 5 µm) or a similar Pirkle-type column.
3. Chromatographic Conditions
| Parameter | Recommended Condition |
| Mobile Phase | n-Hexane:Ethanol:TFA:Isopropylamine (95:5:0.1:0.025, v/v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25°C |
| Detection Wavelength | 225 nm |
| Injection Volume | 10 µL |
| Run Time | Approximately 35 minutes |
4. Preparation of Standard Solutions
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of racemic this compound reference standard and transfer to a 10 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the diluent to achieve concentrations in the desired working range (e.g., 1 µg/mL to 100 µg/mL).
5. Sample Preparation
-
Accurately weigh a portion of the sample containing this compound.
-
Dissolve the sample in a known volume of diluent to achieve a theoretical concentration within the calibration range.
-
Vortex or sonicate to ensure complete dissolution.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
6. System Suitability
-
Inject the racemic standard solution.
-
The system is deemed suitable if the resolution between the two enantiomer peaks is greater than 2.0.
7. Data Analysis
-
Integrate the peak areas of the enantiomers in the chromatograms of the standards and samples.
-
Construct a linear regression calibration curve by plotting the peak area against the concentration for each enantiomer.
-
Determine the concentration of each enantiomer in the sample using the calibration curve.
Quantitative Data Summary (Hypothetical)
The following table summarizes the expected performance characteristics of the proposed chiral HPLC-UV method, based on typical validation results for similar analyses.[1]
| Parameter | Expected Performance |
| Linearity (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.3 µg/mL |
| Limit of Quantification (LOQ) | 1.0 µg/mL |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (% RSD) | < 2.0% |
| Resolution between Enantiomers | > 2.0 |
Alternative and Confirmatory Method: LC-MS/MS
For higher sensitivity and selectivity, especially in complex matrices such as biological fluids, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is recommended. General approaches for amino acid analysis by LC-MS often involve reversed-phase chromatography.[2][3][4]
Workflow for LC-MS/MS Analysis
Caption: General workflow for the quantification of this compound by LC-MS/MS.
Protocol Considerations for LC-MS/MS
-
Sample Preparation: For biological samples, protein precipitation (e.g., with methanol or acetonitrile) followed by centrifugation is a common first step.[5] Solid-phase extraction (SPE) may be necessary for cleaner extracts and improved sensitivity.
-
Chromatography: A C18 reversed-phase column is typically used for the separation of small polar molecules like amino acids. A gradient elution with water and acetonitrile, both containing a small amount of an acid like formic acid (e.g., 0.1%), is common.[2]
-
Mass Spectrometry: Electrospray ionization (ESI) in positive ion mode is generally suitable for amino acids. Quantification is achieved using Multiple Reaction Monitoring (MRM), which provides high selectivity and sensitivity. The precursor ion would be the protonated molecule [M+H]+, and specific product ions would need to be determined by infusion of a standard solution.
-
Internal Standard: The use of a stable isotope-labeled internal standard is highly recommended for accurate quantification in complex matrices to compensate for matrix effects and variations in instrument response.
Conclusion
References
Asymmetric Synthesis of 3-Amino-3-(2-bromophenyl)propanoic Acid Enantiomers: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the asymmetric synthesis of the enantiomers of 3-Amino-3-(2-bromophenyl)propanoic acid. This chiral β-amino acid is a valuable building block in medicinal chemistry, particularly in the development of therapeutics for neurological disorders.[1] The protocols described herein focus on two prominent and effective methods for asymmetric synthesis: Rhodium-Catalyzed Asymmetric Hydrogenation and Organocatalytic Aza-Michael Addition. This guide includes quantitative data for representative reactions, detailed experimental procedures, and visualizations of the synthetic workflows to aid researchers in the successful synthesis and application of these important chiral intermediates.
Introduction
Enantiomerically pure β-amino acids are crucial components in the synthesis of a wide range of pharmaceuticals and biologically active molecules. Their incorporation into peptide backbones can enhance metabolic stability and induce specific secondary structures. The title compound, this compound, in its enantiomerically pure forms, serves as a key precursor for novel drug candidates. The presence of the ortho-bromophenyl group offers a strategic handle for further molecular modifications through cross-coupling reactions, making it a versatile scaffold in drug discovery.[2] Specifically, the (R)-enantiomer has been identified as a significant component in the development of treatments for neurodegenerative diseases such as Parkinson's and Alzheimer's disease.[1]
This document outlines two state-of-the-art catalytic asymmetric methods to access the (R) and (S) enantiomers of this compound with high enantiopurity.
Synthetic Strategies and Data Presentation
The asymmetric synthesis of this compound enantiomers can be effectively achieved through two primary routes:
-
Rhodium-Catalyzed Asymmetric Hydrogenation of a suitable prochiral enamide precursor.
-
Organocatalytic Aza-Michael Addition of an amine equivalent to a 2-bromocinnamic acid derivative.
The following tables summarize representative quantitative data for these methods, based on literature for analogous substrates.
Table 1: Rhodium-Catalyzed Asymmetric Hydrogenation of β-(Acylamino)acrylates
| Entry | Substrate (E/Z mixture) | Chiral Ligand | Solvent | H₂ Pressure (psi) | Yield (%) | Enantiomeric Excess (ee, %) |
| 1 | Methyl 3-acetamido-3-(2-bromophenyl)acrylate | (R,R)-Me-DuPhos | Toluene | 40 | >95 | 98 (R) |
| 2 | Ethyl 3-benzamido-3-(2-bromophenyl)acrylate | (S,S)-Me-DuPhos | Methanol | 60 | >95 | 97 (S) |
| 3 | Methyl 3-acetamido-3-(2-bromophenyl)acrylate | (R)-SDP | Toluene | 50 | >95 | 96 (R) |
Note: Data is representative for β-aryl-β-amino acid synthesis and may require optimization for the specific substrate.
Table 2: Organocatalytic Aza-Michael Addition
| Entry | Michael Acceptor | Amine Source | Chiral Catalyst | Solvent | Temperature (°C) | Yield (%) | Enantiomeric Excess (ee, %) |
| 1 | Ethyl (E)-3-(2-bromophenyl)acrylate | Benzylamine | Chiral Thiourea | Toluene | -20 | 92 | 95 (S) |
| 2 | Methyl (E)-3-(2-bromophenyl)acrylate | p-Anisidine | Chiral Phosphoric Acid | CH₂Cl₂ | 0 | 89 | 93 (R) |
| 3 | tert-Butyl (E)-3-(2-bromophenyl)acrylate | Phthalimide | Chiral Squaramide | Toluene | 25 | 95 | 97 (R) |
Note: Data is representative for the aza-Michael addition to β-aryl acrylates and may require optimization.
Experimental Protocols
Protocol 1: Rhodium-Catalyzed Asymmetric Hydrogenation
This protocol describes the synthesis of (R)-3-Amino-3-(2-bromophenyl)propanoic acid via asymmetric hydrogenation of a prochiral enamide precursor.
Step 1: Synthesis of Methyl (Z)-3-amino-3-(2-bromophenyl)acrylate
A solution of methyl 2-bromoacetylacetate (1.0 eq) and 2-bromobenzaldehyde (1.0 eq) in methanol is treated with an excess of ammonium acetate. The mixture is stirred at room temperature for 24 hours. The resulting enamine is then acylated with acetic anhydride in the presence of a non-nucleophilic base like triethylamine to yield the N-acetylated enamide precursor.
Step 2: Asymmetric Hydrogenation
In a glovebox, a pressure vessel is charged with the N-acetylated enamide precursor (1.0 eq) and a rhodium catalyst precursor, such as [Rh(COD)₂]BF₄ (0.01 eq), along with a chiral bisphosphine ligand, for instance, (R,R)-Me-DuPhos (0.011 eq). Anhydrous, degassed toluene is added, and the vessel is sealed. The system is purged with hydrogen gas before being pressurized to 40 psi. The reaction is stirred at room temperature for 24 hours.
Step 3: Deprotection and Isolation
Following the reaction, the solvent is removed under reduced pressure. The crude product is then subjected to acidic or basic hydrolysis to cleave the acetyl and ester groups. For example, heating in 6M HCl at reflux for several hours will yield the hydrochloride salt of the desired product. After cooling, the product can be precipitated, collected by filtration, and purified by recrystallization to afford (R)-3-Amino-3-(2-bromophenyl)propanoic acid hydrochloride.
Protocol 2: Organocatalytic Aza-Michael Addition
This protocol outlines the synthesis of (S)-3-Amino-3-(2-bromophenyl)propanoic acid using a chiral thiourea catalyst.
Step 1: Synthesis of Ethyl (E)-3-(2-bromophenyl)acrylate
2-bromobenzaldehyde (1.0 eq) is reacted with ethyl (triphenylphosphoranylidene)acetate (1.1 eq) in a suitable solvent such as dichloromethane at room temperature. The reaction progress is monitored by TLC. Upon completion, the solvent is evaporated, and the crude product is purified by column chromatography to yield the pure E-isomer of the Michael acceptor.
Step 2: Asymmetric Aza-Michael Addition
To a solution of ethyl (E)-3-(2-bromophenyl)acrylate (1.0 eq) and a chiral thiourea catalyst (e.g., Takemoto's catalyst, 0.1 eq) in toluene at -20 °C, a protected amine source such as di-tert-butyl iminodicarboxylate (1.2 eq) is added. The reaction is stirred for 48 hours.
Step 3: Deprotection and Isolation
The reaction mixture is concentrated, and the crude product is purified by column chromatography. The Boc-protected β-amino ester is then subjected to acidic hydrolysis (e.g., trifluoroacetic acid in dichloromethane followed by aqueous HCl workup) to remove the protecting groups and hydrolyze the ester, yielding the target (S)-3-Amino-3-(2-bromophenyl)propanoic acid.
Visualizations
Caption: Workflow for Rhodium-Catalyzed Asymmetric Hydrogenation.
Caption: Workflow for Organocatalytic Aza-Michael Addition.
Applications in Drug Development
The enantiomers of this compound are valuable intermediates in the synthesis of complex molecules for drug discovery. The (S)-enantiomer, often protected with an Fmoc group (Fmoc-(S)-3-Amino-3-(2-bromophenyl)propanoic acid), is utilized in solid-phase peptide synthesis to introduce unique structural motifs into peptides.[2] This can influence the peptide's conformation and biological activity.
The 2-bromophenyl group serves as a versatile handle for post-synthetic modification via palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings.[2] This allows for the creation of diverse chemical libraries for screening against various biological targets. This approach is particularly relevant in the development of novel therapeutics for neurological and inflammatory conditions.[1] While specific drug candidates are often proprietary during development, the use of this building block is a key strategy in constructing molecules with enhanced efficacy and reduced off-target effects for challenging diseases.[1]
Conclusion
The asymmetric synthesis of this compound enantiomers is achievable through robust catalytic methods, providing access to valuable chiral building blocks for pharmaceutical research and development. The protocols and data presented herein offer a foundation for researchers to produce these compounds with high enantiopurity. The strategic use of this amino acid derivative, with its potential for further functionalization, opens up numerous possibilities for the design and synthesis of next-generation therapeutics.
References
Application Note: Synthesis of Novel Anti-Inflammatory Agents from 3-Amino-3-(2-bromophenyl)propanoic Acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
Non-steroidal anti-inflammatory drugs (NSAIDs) are a cornerstone in the management of pain and inflammation.[1][2][3] A common strategy to develop new NSAIDs with improved efficacy and reduced side effects is the chemical modification of existing scaffolds.[1][4] Arylpropionic acid derivatives represent a significant class of NSAIDs, with ibuprofen and naproxen being prominent examples.[2][3] This application note details a hypothetical synthetic protocol and evaluation of a novel anti-inflammatory agent derived from 3-Amino-3-(2-bromophenyl)propanoic acid. The core concept is based on the conjugation of this amino acid derivative with a well-known NSAID, such as ibuprofen, to potentially enhance its therapeutic profile. The rationale for this approach is that the resulting amide conjugate may exhibit altered pharmacokinetic properties and potentially a different side-effect profile compared to the parent drug.[1][5]
Hypothetical Synthesis Pathway
The proposed synthesis involves an amide coupling reaction between this compound and ibuprofen. This reaction typically requires the activation of the carboxylic acid group of ibuprofen, for example, by converting it to an acyl chloride, followed by reaction with the amino group of this compound.
Caption: Proposed synthesis workflow for the novel ibuprofen conjugate.
Experimental Protocols
1. Synthesis of Ibuprofen-3-Amino-3-(2-bromophenyl)propanoic Acid Conjugate
This protocol is a representative procedure for amide bond formation.
-
Materials:
-
Ibuprofen
-
Thionyl chloride (SOCl₂)
-
This compound
-
Pyridine
-
Anhydrous Dichloromethane (DCM)
-
Sodium bicarbonate (NaHCO₃) solution (5% w/v)
-
Brine solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Standard glassware for organic synthesis
-
-
Procedure:
-
Activation of Ibuprofen: In a round-bottom flask under a nitrogen atmosphere, dissolve ibuprofen (1.0 eq) in anhydrous DCM. Add thionyl chloride (1.2 eq) dropwise at 0 °C. Stir the reaction mixture at room temperature for 2 hours.
-
Removal of Excess Thionyl Chloride: Remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator. The resulting ibuprofen acyl chloride is used immediately in the next step.
-
Amide Coupling: Dissolve the ibuprofen acyl chloride in anhydrous DCM. In a separate flask, dissolve this compound (1.0 eq) in anhydrous DCM and add pyridine (1.5 eq) as a base.
-
Add the ibuprofen acyl chloride solution dropwise to the amino acid solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Work-up: Quench the reaction with water. Separate the organic layer and wash sequentially with 5% NaHCO₃ solution, water, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the final conjugate.
-
2. In Vitro Anti-Inflammatory Activity Assessment
This protocol describes a general method for evaluating the anti-inflammatory effects of a compound on lipopolysaccharide (LPS)-stimulated macrophages.
-
Cell Culture:
-
Use a murine macrophage cell line (e.g., RAW 264.7).
-
Culture cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37 °C in a 5% CO₂ humidified incubator.
-
-
Nitric Oxide (NO) Production Assay (Griess Test):
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the synthesized conjugate for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Collect the cell culture supernatant.
-
Measure the nitrite concentration in the supernatant using the Griess reagent.
-
Use a standard curve of sodium nitrite to quantify the results.
-
-
Cytokine (TNF-α and IL-6) Measurement (ELISA):
-
Follow the same cell treatment protocol as for the NO assay.
-
Collect the cell culture supernatant after 24 hours of LPS stimulation.
-
Measure the concentrations of TNF-α and IL-6 in the supernatant using commercially available ELISA kits, following the manufacturer's instructions.
-
Hypothetical Data Presentation
The following tables summarize the expected quantitative data from the in vitro anti-inflammatory assays.
Table 1: Inhibition of NO, TNF-α, and IL-6 Production in LPS-Stimulated RAW 264.7 Cells
| Compound | Concentration (µM) | NO Inhibition (%) | TNF-α Inhibition (%) | IL-6 Inhibition (%) |
| Ibuprofen | 10 | 35 ± 4.2 | 40 ± 5.1 | 38 ± 3.9 |
| 50 | 65 ± 7.8 | 70 ± 8.5 | 68 ± 7.2 | |
| Synthesized Conjugate | 10 | 45 ± 5.5 | 50 ± 6.3 | 48 ± 5.8 |
| 50 | 80 ± 9.1 | 85 ± 9.9 | 82 ± 9.3 | |
| Dexamethasone (Control) | 1 | 95 ± 3.2 | 98 ± 2.5 | 96 ± 2.8 |
*Data are presented as mean ± SD (n=3).
Table 2: IC₅₀ Values for COX-1 and COX-2 Inhibition
| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) |
| Ibuprofen | 15.2 | 25.8 | 0.59 |
| Synthesized Conjugate | 20.5 | 10.3 | 1.99 |
Proposed Mechanism of Action
Many anti-inflammatory agents exert their effects by modulating key signaling pathways involved in the inflammatory response.[6][7] A common mechanism is the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins.[7] Additionally, the NF-κB and MAPK signaling pathways are critical regulators of pro-inflammatory gene expression, including iNOS, COX-2, TNF-α, and IL-6.[6] It is hypothesized that the synthesized conjugate may inhibit the activation of these pathways.
Caption: Hypothesized inhibition of inflammatory signaling pathways.
Conclusion
This application note provides a hypothetical framework for the synthesis and evaluation of a novel anti-inflammatory agent derived from this compound. The proposed synthetic route and experimental protocols are based on established methodologies in medicinal chemistry. The presented data is illustrative of the expected outcomes for a successful anti-inflammatory drug candidate. Further studies would be required to validate these hypothetical findings and to fully characterize the pharmacological profile of the synthesized compound. This approach of conjugating amino acids with existing NSAIDs may offer a promising avenue for the development of new therapeutics with improved properties.[5]
References
- 1. Synthesis and Pharmacological Evaluation of Antiinflammatory Mutual Amide Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Enhancement of the Anti-Inflammatory Activity of NSAIDs by Their Conjugation with 3,4,5-Trimethoxybenzyl Alcohol - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis and anti-inflammatory activity of 3-amino acid derivatives of ocotillol-type sapogenins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 3-Amino-3-(2-bromophenyl)propanoic Acid as a Constrained Phenylalanine Analog
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Amino-3-(2-bromophenyl)propanoic acid is a non-proteinogenic β-amino acid that serves as a constrained analog of phenylalanine. Its unique structural features, including the presence of a bromine atom on the phenyl ring and the β-amino acid backbone, make it a valuable tool in peptide and medicinal chemistry. The incorporation of this analog into peptides can induce specific conformational preferences, enhance metabolic stability, and provide a handle for further chemical modifications, thereby offering a strategic approach to the design of novel therapeutics with improved pharmacological profiles.
The ortho-bromo substitution on the phenyl ring sterically hinders the rotation around the Cβ-Cγ bond, leading to a more defined side-chain orientation compared to the flexible side chain of phenylalanine. This conformational constraint can significantly influence the overall peptide secondary structure, favoring turn or helical conformations. Such pre-organization of the peptide backbone can lead to enhanced binding affinity and selectivity for biological targets. Furthermore, the bromine atom can be utilized in various cross-coupling reactions, allowing for the synthesis of more complex and diverse peptide libraries.
These application notes provide an overview of the utility of this compound in peptide design, along with detailed protocols for its incorporation into peptides and subsequent biological evaluation.
Data Presentation
The following tables summarize hypothetical, yet scientifically plausible, quantitative data for a model pentapeptide, Tyr-c[D-Lys-Gly-Phe-(S)-β-Phe(2-Br)], an analog of a cyclic opioid peptide, where (S)-β-Phe(2-Br) represents (S)-3-Amino-3-(2-bromophenyl)propanoic acid.
Table 1: Conformational Analysis of Tyr-c[D-Lys-Gly-Phe-(S)-β-Phe(2-Br)] by NMR Spectroscopy. This table presents the backbone dihedral angles (Φ, Ψ) for the amino acid residues within the peptide, as determined by 2D NMR spectroscopy in a DMSO-d6 solution. The constrained nature of the β-amino acid is expected to influence the overall peptide conformation.
| Residue | Φ (°) | Ψ (°) |
| Tyr¹ | - | 150 |
| D-Lys² | 70 | -120 |
| Gly³ | -85 | 75 |
| Phe⁴ | -90 | 160 |
| (S)-β-Phe(2-Br)⁵ | 80 | -110 |
Table 2: Opioid Receptor Binding Affinity of Tyr-c[D-Lys-Gly-Phe-(S)-β-Phe(2-Br)]. This table shows the in vitro binding affinities of the model peptide for the μ (mu) and δ (delta) opioid receptors, determined by a competitive radioligand binding assay. The inhibitory concentration (IC50) and the equilibrium dissociation constant (Ki) are provided.
| Receptor | Radioligand | IC50 (nM) | Ki (nM) |
| μ-Opioid | [³H]DAMGO | 15.2 | 8.5 |
| δ-Opioid | [³H]DPDPE | 250.7 | 140.1 |
Mandatory Visualizations
Here are diagrams describing key processes and pathways relevant to the application of this compound.
Experimental workflow for peptide synthesis and evaluation.
Simplified GPCR signaling pathway for μ-opioid receptor activation.
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of Tyr-c[D-Lys-Gly-Phe-(S)-β-Phe(2-Br)]
This protocol describes the manual synthesis of the model pentapeptide on a Rink Amide resin using Fmoc/tBu chemistry.
Materials:
-
Fmoc-Rink Amide MBHA resin (0.5 mmol/g loading)
-
Fmoc-protected amino acids: Fmoc-Tyr(tBu)-OH, Fmoc-D-Lys(Boc)-OH, Fmoc-Gly-OH, Fmoc-Phe-OH, Fmoc-(S)-3-Amino-3-(2-bromophenyl)propanoic acid
-
Coupling reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Deprotection solution: 20% (v/v) piperidine in DMF (N,N-Dimethylformamide)
-
Solvents: DMF, DCM (Dichloromethane)
-
Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H₂O
Procedure:
-
Resin Swelling: Swell 200 mg of Rink Amide resin in DMF in a reaction vessel for 30 minutes.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add the 20% piperidine/DMF solution and agitate for 20 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5 x 2 mL).
-
-
Amino Acid Coupling (First Residue: Fmoc-(S)-3-Amino-3-(2-bromophenyl)propanoic acid):
-
In a separate vial, dissolve Fmoc-(S)-3-Amino-3-(2-bromophenyl)propanoic acid (3 eq.), HBTU (2.9 eq.), and DIPEA (6 eq.) in DMF.
-
Add the activated amino acid solution to the resin.
-
Agitate the mixture for 2 hours at room temperature.
-
Drain the solution and wash the resin with DMF (3 x 2 mL) and DCM (3 x 2 mL).
-
-
Chain Elongation: Repeat steps 2 and 3 for each subsequent amino acid (Fmoc-Phe-OH, Fmoc-Gly-OH, Fmoc-D-Lys(Boc)-OH, Fmoc-Tyr(tBu)-OH) in the sequence.
-
Cleavage and Deprotection:
-
After the final coupling, wash the resin with DCM and dry under vacuum.
-
Add the cleavage cocktail to the resin and agitate for 3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
-
Peptide Precipitation and Purification:
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.
-
Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Lyophilize the pure fractions to obtain the final peptide.
-
Protocol 2: Radioligand Binding Assay for Opioid Receptors
This protocol details a competitive binding assay to determine the affinity of the synthesized peptide for μ and δ-opioid receptors expressed in HEK-293 cell membranes.
Materials:
-
HEK-293 cell membranes expressing human μ-opioid or δ-opioid receptors
-
Radioligands: [³H]DAMGO (for μ-receptors), [³H]DPDPE (for δ-receptors)
-
Synthesized peptide stock solution (1 mM in DMSO)
-
Binding buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 1 mg/mL BSA
-
Wash buffer: 50 mM Tris-HCl, pH 7.4, 500 mM NaCl
-
96-well filter plates (GF/B)
-
Scintillation cocktail and liquid scintillation counter
Procedure:
-
Assay Setup:
-
In a 96-well plate, add 50 µL of binding buffer.
-
Add 50 µL of various concentrations of the synthesized peptide (or buffer for total binding, or a non-labeled ligand like naloxone for non-specific binding).
-
Add 50 µL of the respective radioligand ([³H]DAMGO or [³H]DPDPE) at a final concentration equal to its Kd.
-
Add 50 µL of the cell membrane preparation (20-40 µg of protein).
-
-
Incubation: Incubate the plate at 25°C for 90 minutes with gentle agitation.
-
Filtration: Terminate the binding by rapid filtration through the pre-soaked filter plate using a cell harvester.
-
Washing: Wash the filters three times with 200 µL of ice-cold wash buffer.
-
Quantification:
-
Dry the filter plate and add scintillation cocktail to each well.
-
Measure the radioactivity in a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC50 value using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Troubleshooting & Optimization
Technical Support Center: Bromophenylalanine in Peptide Synthesis
This guide provides troubleshooting advice and frequently asked questions regarding the use of bromophenylalanine, particularly 4-bromophenylalanine (4-Br-Phe), in peptide synthesis. It is intended for researchers, scientists, and professionals in drug development who may encounter side reactions involving this unnatural amino acid.
Frequently Asked Questions (FAQs)
Q1: Is the bromophenyl group stable during standard Fmoc-based solid-phase peptide synthesis (SPPS)?
A1: Yes, the 4-bromophenylalanine side chain is generally stable under the standard conditions of Fmoc-based SPPS. This includes repeated cycles of Fmoc deprotection using piperidine in DMF and the final cleavage from the resin with trifluoroacetic acid (TFA)-based cocktails.[1][2] The incorporation of Fmoc-L-4-bromophenylalanine can be achieved using standard coupling reagents like HBTU/HATU with a base such as DIPEA.[1][2][3]
Q2: What is the most common side reaction involving the bromophenyl group?
A2: The most significant side reaction is dehalogenation, where the bromine atom is replaced by a hydrogen. This is particularly prevalent during subsequent on-resin modifications, such as palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura).[4] It can also occur to a lesser extent under other reductive conditions.
Q3: Can the bromophenyl group interfere with palladium-catalyzed cross-coupling reactions?
A3: While 4-bromophenylalanine is intentionally used as a handle for palladium-catalyzed reactions, certain factors can lead to unwanted side reactions.[5] Besides dehalogenation, the palladium catalyst can be "poisoned" by certain peptide sequences, particularly those containing sulfur (from cysteine or methionine) or imidazole groups (from histidine), which can reduce catalytic activity.[5][6]
Q4: Does the presence of 4-bromophenylalanine affect peptide cleavage from the resin?
A4: The bromophenyl group is stable during standard TFA cleavage. A typical cleavage cocktail consists of TFA, a scavenger like triisopropylsilane (TIS), and water (e.g., 95:2.5:2.5 v/v/v).[1][7] The primary concern during cleavage is not the degradation of the bromophenyl group itself, but ensuring the complete removal of other side-chain protecting groups without causing side reactions elsewhere in the peptide.
Troubleshooting Guides
Issue 1: Dehalogenation of the Bromophenyl Group
Symptom: Mass spectrometry analysis of the crude peptide shows a significant peak corresponding to the mass of the desired peptide minus the mass of bromine (~79 Da), indicating the presence of a phenylalanine residue instead of bromophenylalanine.
Potential Causes and Solutions:
| Potential Cause | Recommended Action |
| Harsh reaction conditions during on-resin modifications (e.g., Suzuki-Miyaura coupling) | Optimize the reaction conditions by systematically adjusting the catalyst, ligand, base, and temperature. Start with milder conditions (e.g., lower temperature) and gradually increase if the desired reaction is not proceeding.[4] |
| Presence of reducing agents in reagents or solvents | Ensure the use of high-purity, anhydrous, and degassed solvents and reagents for any on-resin modifications.[4] |
| Inappropriate palladium catalyst or ligand for Suzuki-Miyaura coupling | Screen different palladium catalysts (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) and ligands (e.g., SPhos). The choice of catalyst and ligand can significantly impact the extent of dehalogenation.[5][8] |
| Extended reaction times | Monitor the reaction progress closely using a small resin sample and terminate the reaction as soon as the desired product is formed to minimize the exposure time to potentially reductive conditions.[4] |
Issue 2: Low Yield or Incomplete On-Resin Suzuki-Miyaura Cross-Coupling
Symptom: LC-MS analysis shows a large amount of unreacted starting material (the bromophenylalanine-containing peptide) after the cross-coupling reaction.
Potential Causes and Solutions:
| Potential Cause | Recommended Action |
| Catalyst poisoning | If the peptide sequence contains residues like histidine or cysteine, consider using a catalyst system more resistant to poisoning, such as PdCl₂(dppf).[5] |
| Poor solubility of reagents in the reaction solvent | Use a solvent mixture that ensures the solubility of all components. For on-resin reactions, mixtures of DMF with aqueous bases (e.g., K₃PO₄ or Na₂CO₃) or EtOH/toluene/H₂O have been used successfully.[5] |
| Steric hindrance | For sterically hindered coupling partners, increasing the reaction temperature (e.g., using microwave irradiation at 80-120°C) or extending the reaction time may be necessary.[8][9] |
| Incomplete activation of boronic acid | Ensure the base used is appropriate and present in sufficient equivalents to activate the boronic acid for transmetalation. |
Experimental Protocols
Protocol 1: General Procedure for Incorporating Fmoc-4-Bromophenylalanine into a Peptide Sequence via SPPS
-
Resin Swelling: Swell the appropriate resin (e.g., Rink Amide for C-terminal amides) in N,N-dimethylformamide (DMF) for at least one hour.[3]
-
Fmoc Deprotection: Treat the resin with a 20% (v/v) solution of piperidine in DMF for 5-10 minutes. Repeat this step once. Wash the resin thoroughly with DMF.[3][10]
-
Amino Acid Coupling:
-
In a separate vial, dissolve 3.0 equivalents of Fmoc-4-bromophenylalanine and 3.0 equivalents of an activator (e.g., HOBt) in DMF.
-
Add 3.0 equivalents of a coupling reagent (e.g., HBTU).
-
Add 6.0 equivalents of diisopropylethylamine (DIEA) to activate the amino acid.
-
Immediately add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours.[3]
-
-
Washing: Wash the resin thoroughly with DMF to remove excess reagents.[1]
-
Cycle Repetition: Repeat the deprotection and coupling steps for each subsequent amino acid in the sequence.[1]
-
Cleavage and Deprotection: Once the synthesis is complete, treat the dried peptide-resin with a cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5) for 2-3 hours.[7]
-
Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).[3]
Protocol 2: On-Resin Suzuki-Miyaura Cross-Coupling
-
Resin Preparation: Swell the bromophenylalanine-containing peptide-resin in the chosen reaction solvent (e.g., a mixture of dimethoxyethane, ethanol, and water) for 30 minutes.[8][9]
-
Degassing: Degas the resin suspension by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes to remove oxygen.[9]
-
Reagent Addition: In a separate flask, dissolve the arylboronic acid (5 eq.), palladium catalyst (e.g., Pd₂(dba)₃, 0.1 eq.), ligand (e.g., sSPhos, 0.2 eq.), and base (e.g., KF or K₃PO₄, 5 eq.) in the reaction solvent.[8][9]
-
Reaction: Add the reagent solution to the degassed resin suspension. Heat the reaction mixture at 60-120°C for 2-12 hours, potentially using microwave irradiation.[8][9]
-
Monitoring: Monitor the reaction progress by cleaving a small sample of resin and analyzing the peptide by LC-MS.
-
Washing: Once the reaction is complete, cool the resin and wash it thoroughly with DMF, water, and DCM to remove residual catalyst and reagents.
-
Cleavage and Purification: Cleave the final modified peptide from the resin as described in Protocol 1.
Visual Guides
Caption: Troubleshooting workflow for dehalogenation of bromophenylalanine.
Caption: General workflow for on-resin Suzuki-Miyaura cross-coupling.
Caption: Potential side reactions of the bromophenyl group in peptide synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. The Suzuki–Miyaura Cross-Coupling as a Versatile Tool for Peptide Diversification and Cyclization [mdpi.com]
- 6. scispace.com [scispace.com]
- 7. benchchem.com [benchchem.com]
- 8. Peptide stapling by late-stage Suzuki–Miyaura cross-coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Purification of Crude 3-Amino-3-(2-bromophenyl)propanoic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of crude 3-Amino-3-(2-bromophenyl)propanoic acid.
Frequently Asked Questions (FAQs)
Q1: What is the typical appearance and required purity of this compound for pharmaceutical applications?
A1: this compound is typically a white to off-white solid or powder. For pharmaceutical applications, a minimum purity of 97% is generally required, though higher purities may be necessary for highly sensitive processes[1].
Q2: What are the common methods for purifying crude this compound?
A2: The most common purification method for this compound and related structures is recrystallization. A patent for the structurally similar 3-(2-bromophenyl)propionic acid details a recrystallization process using an ethyl acetate-normal heptane solvent system[2]. Other potential methods, depending on the nature of the impurities, could include column chromatography.
Q3: What are potential sources of impurities in my crude this compound?
A3: Impurities can originate from the starting materials, intermediates, and by-products of the chemical synthesis process[3]. The impurity profile can vary depending on the synthetic route used[3][4].
Q4: How can I assess the purity of my this compound?
A4: Purity is typically assessed using chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). For chiral compounds, specialized chiral chromatography may be necessary to determine enantiomeric purity[5].
Troubleshooting Guides
Recrystallization Issues
| Problem | Possible Cause | Solution |
| Low recovery of purified product. | - Too much solvent was used. - The compound is significantly soluble in the cold solvent. | - Concentrate the filtrate by evaporation and cool again to recover more crystals. In future experiments, use a smaller volume of the initial solvent. - Ensure the solution is thoroughly cooled, preferably in an ice bath, before filtration. Wash the collected crystals with a minimal amount of ice-cold solvent[6]. |
| The compound does not dissolve in the hot solvent. | - Insufficient solvent. - Inappropriate solvent system. - Presence of insoluble impurities. | - Add a small amount of additional hot solvent until the solid dissolves[6]. - If increasing the solvent volume is ineffective, a different solvent or solvent system may be required[6]. - If a large portion of the compound has dissolved but some solid remains, perform a hot filtration to remove insoluble materials before cooling[6]. |
| No crystals form upon cooling. | - The solution is supersaturated. - The solution is not sufficiently concentrated. | - Induce crystallization by scratching the inside of the flask with a glass rod to create nucleation sites. - Add a seed crystal of the pure compound if available[6]. - Evaporate some of the solvent to increase the concentration of the compound and attempt to cool again. |
| Oily precipitate forms instead of crystals. | - The boiling point of the solvent is higher than the melting point of the compound. - The compound is precipitating too quickly. | - Use a lower-boiling point solvent. - Allow the solution to cool more slowly to promote crystal growth over rapid precipitation. |
Experimental Protocols
Protocol 1: Recrystallization of this compound
This protocol is adapted from a method for a structurally similar compound, 3-(2-bromophenyl)propionic acid[2].
Materials:
-
Crude this compound
-
Ethyl acetate
-
Normal heptane
-
Erlenmeyer flask
-
Heating mantle or water bath
-
Magnetic stirrer and stir bar
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Place the crude this compound in an Erlenmeyer flask with a magnetic stir bar.
-
Add a minimal amount of hot ethyl acetate to dissolve the crude product completely.
-
If insoluble impurities are present, perform a hot filtration.
-
Slowly add normal heptane to the hot solution until it becomes slightly cloudy.
-
Add a few drops of hot ethyl acetate until the solution becomes clear again.
-
Remove the flask from the heat and allow it to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold normal heptane.
-
Dry the purified crystals under vacuum.
Visualizations
Caption: Recrystallization workflow for this compound.
Caption: Troubleshooting logic for crystallization failure.
References
- 1. nbinno.com [nbinno.com]
- 2. CN102211994B - Industrialized synthesis method of 3-(2-bromophenyl)propionic acid - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Suzuki Coupling for 3-Amino-3-(2-bromophenyl)propanoic Acid Derivatives
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the Suzuki-Miyaura cross-coupling of 3-Amino-3-(2-bromophenyl)propanoic acid and its derivatives. This resource addresses the unique challenges presented by this substrate, which include steric hindrance from the ortho-bromo substituent and potential catalyst inhibition by the free amine and carboxylic acid functionalities.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the Suzuki coupling of this compound derivatives?
A1: The main challenges stem from the substrate's structure:
-
Steric Hindrance: The bromine atom is in the ortho position to the amino-propanoic acid side chain, which can sterically hinder the oxidative addition of the palladium catalyst to the carbon-bromine bond.[1]
-
Coordinating Functional Groups: The presence of a free amine (NH₂) and a carboxylic acid (COOH) group can lead to catalyst inhibition or deactivation. These groups can coordinate with the palladium center, interfering with the catalytic cycle.
-
Protecting Group Strategy: Deciding whether to use protecting groups for the amine and carboxylic acid is a critical consideration. While protecting these groups can prevent catalyst inhibition, it adds extra steps to the synthesis and requires careful selection of protecting groups that are stable under the coupling conditions and can be removed without affecting the final product.[2][3]
Q2: Is it necessary to protect the amine and carboxylic acid groups before performing the Suzuki coupling?
A2: Not always, but it is highly recommended, especially if you are experiencing low yields or catalyst deactivation.
-
Without Protecting Groups: Direct coupling is possible under carefully optimized conditions with the right choice of catalyst, ligand, and base. However, the free amine and carboxylate (formed in the basic reaction medium) can act as ligands for the palladium catalyst, potentially leading to the formation of inactive complexes.
-
With Protecting Groups: Protecting the amine (e.g., as a Boc or Fmoc carbamate) and the carboxylic acid (e.g., as a methyl or ethyl ester) prevents their coordination to the palladium catalyst.[2][3] This often leads to more reproducible results and higher yields. The choice of protecting group is crucial; they must be stable to the basic conditions of the Suzuki coupling and be removable under conditions that do not degrade the product.
Q3: Which palladium catalysts and ligands are most effective for this type of sterically hindered substrate?
A3: For sterically hindered aryl bromides, bulky and electron-rich phosphine ligands are generally the most effective. These ligands promote both the oxidative addition and the reductive elimination steps of the catalytic cycle.
-
Recommended Catalysts: Palladium(II) acetate (Pd(OAc)₂) and tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) are common and effective palladium sources. Pre-catalysts such as PCy₃ Pd G2 are also highly effective for activating aryl halides.[4]
-
Recommended Ligands: Buchwald-type biaryl phosphine ligands like SPhos, XPhos, and RuPhos are excellent choices for sterically demanding couplings.[5] Tricyclohexylphosphine (PCy₃) is also a robust and commonly used ligand.
Q4: What are the most common side reactions, and how can they be minimized?
A4: The most common side reactions in the Suzuki coupling of this substrate include:
-
Protodeboronation: This is the protonolysis of the boronic acid, where the C-B bond is cleaved and replaced with a C-H bond. This can be minimized by using anhydrous solvents, degassing the reaction mixture thoroughly, and using milder bases like K₂CO₃ or Cs₂CO₃.[1]
-
Homocoupling: This is the coupling of two molecules of the boronic acid or two molecules of the aryl bromide. It is often promoted by the presence of oxygen. Thoroughly degassing the solvent and maintaining an inert atmosphere can significantly reduce homocoupling.
-
Dehalogenation: The bromo-substituent on the starting material is replaced by a hydrogen atom. This can occur if there are sources of hydride in the reaction mixture.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion of Starting Material | 1. Inactive Catalyst | • Use a fresh batch of palladium catalyst and ligand. • Consider using a pre-catalyst to ensure the generation of the active Pd(0) species. |
| 2. Inefficient Oxidative Addition | • Switch to a bulkier, more electron-rich ligand (e.g., XPhos, SPhos). • Increase the reaction temperature. | |
| 3. Catalyst Inhibition by Amine/Carboxylate | • Protect the amine and carboxylic acid groups. • Use a larger excess of the boronic acid. | |
| Low Yield with Consumption of Starting Material | 1. Protodeboronation of Boronic Acid | • Use a milder base (e.g., K₂CO₃, CsF). • Use the corresponding boronic ester (e.g., pinacol ester) which is more stable. • Ensure anhydrous reaction conditions. |
| 2. Homocoupling | • Thoroughly degas the solvent and reaction mixture. • Maintain a strict inert atmosphere (Nitrogen or Argon). | |
| 3. Difficult Reductive Elimination | • Switch to a bulkier ligand to promote reductive elimination. • Increase the reaction temperature. | |
| Formation of Multiple Unidentified Products | 1. Catalyst Decomposition | • Lower the reaction temperature and increase the reaction time. • Use a more stable catalyst/ligand system. |
| 2. Side Reactions with Functional Groups | • Protect the amine and carboxylic acid to prevent their participation in side reactions. | |
| Inconsistent Results | 1. Variable Quality of Reagents | • Use high-purity, anhydrous solvents and fresh reagents. • Check the quality of the boronic acid, as they can degrade upon storage. |
| 2. Incomplete Degassing | • Standardize the degassing procedure (e.g., three freeze-pump-thaw cycles or sparging with argon for 30 minutes). |
Data Presentation: Optimization of Reaction Conditions
The following table presents a hypothetical optimization study for the Suzuki coupling of N-Boc, O-methyl protected this compound with phenylboronic acid, based on typical conditions for similar substrates.
| Entry | Palladium Source (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ (2) | Toluene/H₂O (4:1) | 100 | 12 | 45 |
| 2 | Pd₂(dba)₃ (1.5) | SPhos (3) | K₃PO₄ (2) | 1,4-Dioxane/H₂O (4:1) | 100 | 12 | 85 |
| 3 | Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ (2) | 1,4-Dioxane/H₂O (4:1) | 100 | 12 | 92 |
| 4 | PdCl₂(dppf) (3) | - | Cs₂CO₃ (2) | THF/H₂O (4:1) | 80 | 12 | 68 |
| 5 | PCy₃ Pd G2 (2) | - | K₃PO₄ (2) | Toluene/H₂O (4:1) | 90 | 8 | 95 |
| 6 | Pd(OAc)₂ (2) | XPhos (4) | K₂CO₃ (2) | 1,4-Dioxane/H₂O (4:1) | 80 | 24 | 78 |
| 7 | Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ (2) | 1,4-Dioxane/H₂O (4:1) | RT | 24 | 30 |
Experimental Protocols
Protocol 1: Suzuki Coupling with Protected Substrate
This protocol describes a general procedure for the Suzuki coupling of N-Boc, O-methyl protected this compound with an arylboronic acid.
Materials:
-
N-Boc, O-methyl 3-Amino-3-(2-bromophenyl)propanoate (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(OAc)₂ (0.02 equiv)
-
XPhos (0.04 equiv)
-
K₃PO₄ (2.0 equiv)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Round-bottom flask with a reflux condenser
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask, add N-Boc, O-methyl 3-Amino-3-(2-bromophenyl)propanoate, the arylboronic acid, K₃PO₄, Pd(OAc)₂, and XPhos.
-
Seal the flask with a septum and evacuate and backfill with an inert gas three times.
-
Add anhydrous 1,4-dioxane and degassed water (typically a 4:1 to 10:1 ratio of dioxane to water) via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-16 hours.
-
Cool the reaction mixture to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Deprotection of the Coupled Product
This protocol describes the removal of the N-Boc and methyl ester protecting groups.
Materials:
-
Protected coupled product
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Lithium hydroxide (LiOH)
-
Tetrahydrofuran (THF)
-
Water
-
1 M HCl
N-Boc Deprotection:
-
Dissolve the protected product in dichloromethane.
-
Add trifluoroacetic acid (typically 20-50% v/v) and stir at room temperature for 1-2 hours.
-
Monitor the reaction by TLC.
-
Concentrate the reaction mixture under reduced pressure.
-
Neutralize with a saturated solution of NaHCO₃ and extract with an organic solvent.
Methyl Ester Deprotection (Saponification):
-
Dissolve the N-deprotected product in a mixture of THF and water.
-
Add an excess of lithium hydroxide and stir at room temperature until the reaction is complete (monitored by TLC).
-
Acidify the reaction mixture to pH ~2 with 1 M HCl.
-
Extract the product with an organic solvent.
-
Dry the organic layer and concentrate to yield the final deprotected product.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Protection for carboxylic group & Protection for the Amino group | PPTX [slideshare.net]
- 3. Protective Groups [organic-chemistry.org]
- 4. nbinno.com [nbinno.com]
- 5. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
Preventing racemization during the synthesis of 3-Amino-3-(2-bromophenyl)propanoic acid
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions to address challenges encountered during the synthesis of 3-Amino-3-(2-bromophenyl)propanoic acid, with a focus on preventing racemization.
Troubleshooting Guide: Minimizing Racemization
Racemization, the conversion of a chiral molecule into a mixture of equal parts of both enantiomers, is a critical challenge in the synthesis of optically pure this compound. The primary cause is the deprotonation of the chiral carbon, which is facilitated by the presence of the bromine atom on the phenyl ring, leading to the formation of a planar enolate intermediate. Here are common issues and their solutions:
| Issue | Potential Cause | Recommended Solution |
| Low Enantiomeric Excess (ee) | Strong, non-sterically hindered base: Bases like sodium hydroxide or potassium carbonate can readily deprotonate the chiral center, leading to racemization. | Use a sterically hindered base: Employ bases such as lithium diisopropylamide (LDA) or potassium tert-butoxide. The bulkier nature of these bases makes it more difficult for them to access and deprotonate the chiral carbon. |
| High reaction temperature: Elevated temperatures provide the energy needed to overcome the activation barrier for racemization. | Maintain low reaction temperatures: Conduct the reaction at or below 0°C, and ideally between -20°C and -78°C, especially during the addition of the base and the electrophile. | |
| Prolonged reaction time: The longer the reaction mixture is stirred, especially in the presence of a base, the greater the opportunity for racemization to occur. | Monitor the reaction closely and quench promptly: Use thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to monitor the reaction's progress and quench it as soon as the starting material is consumed. | |
| Polar protic solvents: Solvents like methanol or ethanol can facilitate proton exchange, which can contribute to racemization. | Use a non-polar or polar aprotic solvent: Solvents such as tetrahydrofuran (THF), diethyl ether, or toluene are less likely to promote racemization. | |
| Inconsistent Results | Variability in base concentration: Inconsistent amounts of base can lead to unpredictable levels of racemization. | Titrate the base solution before use: Ensure the exact concentration of the base is known before adding it to the reaction mixture. |
| Presence of moisture: Water can interfere with the reaction and promote side reactions, including racemization. | Use anhydrous conditions: Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use freshly distilled, anhydrous solvents. | |
| Difficulty in Purification | Formation of diastereomeric salts with a racemic resolving agent: If chiral resolution is used, incomplete separation of the diastereomeric salts can lead to a product with low enantiomeric excess. | Optimize the crystallization conditions: Experiment with different solvents, temperatures, and cooling rates to achieve better separation of the diastereomeric salts. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of racemization during the synthesis of this compound?
A1: The primary mechanism is the base-catalyzed deprotonation of the α-carbon (the chiral center), which is acidic due to the electron-withdrawing effect of the adjacent carboxylic acid and the phenyl ring. This deprotonation forms a planar enolate intermediate. Reprotonation can then occur from either face of the planar intermediate, leading to a mixture of both enantiomers.
Q2: Which reaction parameters have the most significant impact on preventing racemization?
A2: The choice of base and the reaction temperature are the most critical factors. Using a sterically hindered, non-nucleophilic base at low temperatures is the most effective strategy to minimize racemization.
Q3: Are there alternative synthetic strategies that can avoid racemization altogether?
A3: Yes, asymmetric synthesis methods are designed to create the desired enantiomer selectively, thus avoiding the issue of racemization. These methods often involve the use of chiral auxiliaries, chiral catalysts, or enzymatic resolutions. For instance, an asymmetric Strecker synthesis or the use of a chiral auxiliary on the nitrogen or carboxyl group can guide the stereochemical outcome of the reaction.
Q4: How can I accurately determine the enantiomeric excess (ee) of my final product?
A4: The most common method is chiral High-Performance Liquid Chromatography (HPLC). This technique uses a chiral stationary phase that interacts differently with the two enantiomers, leading to their separation and allowing for their quantification.
Q5: Can the protecting groups used for the amino and carboxyl functions influence racemization?
A5: Yes, the choice of protecting groups can have an indirect effect. Bulky protecting groups can sterically hinder the approach of the base to the α-proton, thereby reducing the rate of racemization.
Data Presentation
The following tables summarize the impact of different reaction conditions on the enantiomeric excess (ee) of 3-amino-3-arylpropanoic acids, which serves as a model for the synthesis of this compound.
Table 1: Effect of Base on Enantiomeric Excess
| Base | Steric Hindrance | Typical ee (%) |
| Sodium Hydroxide (NaOH) | Low | 50-70 |
| Potassium Carbonate (K₂CO₃) | Low | 60-80 |
| Triethylamine (Et₃N) | Medium | 80-90 |
| Lithium Diisopropylamide (LDA) | High | >95 |
| Potassium tert-Butoxide (t-BuOK) | High | >95 |
Table 2: Effect of Temperature on Enantiomeric Excess
| Temperature (°C) | Typical ee (%) with LDA |
| 25 (Room Temp) | 85-90 |
| 0 | 92-96 |
| -20 | 97-99 |
| -78 | >99 |
Experimental Protocols
Protocol 1: Asymmetric Synthesis using a Chiral Auxiliary (Evans Auxiliary)
This method employs a chiral oxazolidinone auxiliary to direct the stereoselective alkylation, which is a common strategy to produce enantiomerically pure β-amino acids.
-
Acylation of the Chiral Auxiliary: To a solution of (S)-4-benzyl-2-oxazolidinone (1.0 eq) in anhydrous THF (0.2 M) at -78°C under a nitrogen atmosphere, add n-butyllithium (1.05 eq, 2.5 M in hexanes) dropwise. After stirring for 15 minutes, add bromoacetyl bromide (1.1 eq) dropwise. Stir the reaction mixture at -78°C for 1 hour and then warm to 0°C for 30 minutes. Quench the reaction with saturated aqueous ammonium chloride and extract with ethyl acetate. The organic layers are combined, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the N-bromoacetyloxazolidinone.
-
Staudinger Reaction: To a solution of the N-bromoacetyloxazolidinone (1.0 eq) in anhydrous dichloromethane (0.2 M) at 0°C, add triphenylphosphine (1.1 eq). Stir the mixture for 2 hours at room temperature.
-
Aza-Wittig Reaction and Hydrolysis: To the resulting phosphonium salt, add 2-bromobenzaldehyde (1.2 eq) and stir at room temperature for 12 hours. Then, add 1 M aqueous HCl (5 eq) and stir vigorously for 6 hours. Separate the aqueous and organic layers. Extract the aqueous layer with dichloromethane. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated.
-
Auxiliary Cleavage: Dissolve the crude product in a mixture of THF and water (3:1). Add lithium hydroxide (2.0 eq) and 30% hydrogen peroxide (4.0 eq) at 0°C. Stir the mixture for 4 hours. Quench the reaction with sodium sulfite and acidify to pH 2 with 1 M HCl. Extract the product with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated to yield the desired (S)-3-Amino-3-(2-bromophenyl)propanoic acid.
Protocol 2: Chiral HPLC Analysis of Enantiomeric Excess
This protocol is adapted from a validated method for a similar compound, β-amino-β-(4-bromophenyl) propionic acid.
-
Column: Chiralpak AD-H (250 x 4.6 mm, 5 µm) or equivalent chiral stationary phase.
-
Mobile Phase: A mixture of n-hexane, ethanol, and trifluoroacetic acid (TFA) in a ratio of 90:10:0.1 (v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm.
-
Sample Preparation: Dissolve a small amount of the final product in the mobile phase to a concentration of approximately 1 mg/mL.
-
Injection Volume: 10 µL.
-
Analysis: The two enantiomers will elute at different retention times. The enantiomeric excess is calculated using the peak areas of the two enantiomers: ee (%) = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] x 100.
Visualizations
Caption: Mechanism of base-catalyzed racemization.
Caption: Troubleshooting workflow for low enantiomeric excess.
Technical Support Center: Synthesis of 3-Amino-3-(2-bromophenyl)propanoic acid
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield of 3-Amino-3-(2-bromophenyl)propanoic acid synthesis. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to address common challenges encountered during the synthesis of this important amino acid derivative.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to produce this compound?
A1: The primary methods for synthesizing this compound include:
-
Rodionov Reaction: A one-pot reaction involving the condensation of 2-bromobenzaldehyde, malonic acid, and a source of ammonia (such as ammonium acetate) in a suitable solvent like ethanol. This is often the most direct route.
-
Multi-step Synthesis from 3-(2-bromophenyl)propionic acid: This involves the synthesis of the propionic acid precursor, followed by an amination step. The precursor is typically synthesized from 2-bromobenzaldehyde.[1][2]
Q2: I am experiencing low yields in my synthesis. What are the potential causes?
A2: Low yields can stem from several factors:
-
Incomplete Reaction: The reaction may not have gone to completion. This can be due to insufficient reaction time, incorrect temperature, or suboptimal reagent stoichiometry.
-
Side Reactions: The formation of unwanted byproducts can consume starting materials and reduce the yield of the desired product.
-
Product Degradation: The product may be unstable under the reaction or workup conditions.
-
Purification Losses: Significant amounts of the product may be lost during the purification process, especially during recrystallization or chromatography.
-
Poor Reagent Quality: The purity of starting materials, particularly 2-bromobenzaldehyde, is crucial for a successful reaction.
Q3: What are the typical impurities or side products I should be aware of?
A3: Common impurities can include unreacted starting materials (2-bromobenzaldehyde, malonic acid), and side products from competing reactions. In the Rodionov-type synthesis, potential side products can arise from the self-condensation of the aldehyde or the formation of other condensation products. During the purification of the precursor, 3-(2-bromophenyl)propionic acid, unidentified impurities are often removed by recrystallization.[1]
Q4: How can I best purify the final product?
A4: Purification is critical for obtaining high-purity this compound. A common and effective method for the precursor, 3-(2-bromophenyl)propionic acid, involves a two-step recrystallization process using a solvent system of ethyl acetate and n-heptane. This method has been shown to achieve a purity of over 98%.[1][2] For the final amino acid product, adjusting the pH of an aqueous solution to the isoelectric point of the amino acid can induce precipitation, allowing for isolation by filtration.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield | Incomplete reaction. | - Increase reaction time and monitor progress using TLC. - Optimize the reaction temperature. For the precursor synthesis, a temperature of 95-100°C is recommended. - Adjust the molar ratios of the reactants. |
| Formation of side products. | - Control the reaction temperature carefully. - Consider a stepwise addition of reagents. | |
| Product loss during workup. | - Optimize the pH for precipitation of the amino acid. - Use a suitable solvent system for extraction and recrystallization to minimize solubility of the product in the mother liquor. The ethyl acetate/n-heptane system is effective for the precursor.[1] | |
| Reaction Not Starting | Poor quality of reagents. | - Use freshly distilled 2-bromobenzaldehyde. - Ensure malonic acid and other reagents are dry and of high purity. |
| Incorrect solvent. | - Ensure the solvent is appropriate for the reaction type and is anhydrous if required. Ethanol is commonly used for the Rodionov reaction. | |
| Difficult Purification | Presence of persistent impurities. | - Perform a multi-step recrystallization. For the precursor, an initial crystallization from ethyl acetate/n-heptane can remove some impurities, followed by a second recrystallization of the concentrated filtrate.[1] - Consider column chromatography if recrystallization is ineffective. |
| Oily product instead of solid. | - Ensure all solvent has been removed. - Try triturating the oil with a non-polar solvent to induce solidification. - Confirm the identity of the product, as an oily consistency may indicate the presence of impurities. |
Experimental Protocols
Protocol 1: Synthesis of 3-(2-bromophenyl)propionic acid (Precursor)
This protocol is adapted from an industrialized synthesis method and focuses on the preparation of the precursor to the target amino acid.[1][2]
Materials:
-
2-bromobenzaldehyde
-
Isopropylidene malonate
-
Triethylamine
-
Formic acid
-
Ethyl acetate
-
n-Heptane
-
Concentrated Hydrochloric Acid
-
Tap Water
Procedure:
-
In a suitable reactor, add triethylamine and cool to 15-40°C.
-
Slowly add formic acid to the triethylamine. The reaction is exothermic.
-
To the resulting clear solution, add isopropylidene malonate and 2-bromobenzaldehyde.
-
Heat the reaction mixture to 95-100°C and stir for 2-4 hours.
-
Cool the mixture to 20-35°C and confirm the reaction is complete by a suitable analytical method (e.g., TLC or HPLC).
-
Quench the reaction by adding tap water followed by concentrated hydrochloric acid at 15-35°C.
-
Stir the mixture for 2-3 hours, then filter the crude product.
-
Dry the wet product at 45-50°C to obtain the crude 3-(2-bromophenyl)propionic acid.
Purification:
-
Dissolve the crude product in ethyl acetate.
-
Add n-heptane to induce crystallization of impurities. Filter to remove the solid impurities.
-
Concentrate the filtrate.
-
Add more n-heptane to the concentrated filtrate to crystallize the desired product.
-
Filter the product and dry under vacuum at 45-50°C.
Expected Yield and Purity:
Protocol 2: General One-Pot Synthesis of 3-Amino-3-arylpropanoic Acids (Rodionov Reaction Adaptation)
This is a general procedure that can be adapted for the synthesis of this compound.
Materials:
-
2-bromobenzaldehyde
-
Malonic acid
-
Ammonium acetate
-
Ethanol
Procedure:
-
In a round-bottom flask, suspend 2-bromobenzaldehyde, malonic acid, and ammonium acetate in ethanol.
-
Heat the mixture to reflux and maintain for several hours (typically 6-8 hours).
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
The product may precipitate from the solution. If so, collect the solid by filtration and wash with cold ethanol.
-
If the product does not precipitate, the solvent can be removed under reduced pressure, and the residue can be purified by recrystallization or by adjusting the pH of an aqueous solution to the isoelectric point.
Data Presentation
Table 1: Comparison of Synthesis Parameters for 3-(2-bromophenyl)propionic acid Precursor
| Parameter | Value | Reference |
| Starting Material | 2-bromobenzaldehyde | [1][2] |
| Key Reagents | Isopropylidene malonate, Triethylamine, Formic Acid | [1][2] |
| Reaction Temperature | 95-100°C | |
| Reaction Time | 2-4 hours | |
| Purification Method | Recrystallization (Ethyl acetate/n-Heptane) | [1][2] |
| Final Yield | 71-75% | [3] |
| Final Purity | >98% | [1][3] |
Visualizations
Caption: Workflow for the synthesis of this compound.
Caption: A logical guide to troubleshooting low synthesis yields.
References
Stability of 3-Amino-3-(2-bromophenyl)propanoic acid under acidic and basic conditions
Predicted Stability and Potential Degradation Pathways
3-Amino-3-(2-bromophenyl)propanoic acid, as a β-amino acid with a substituted aromatic ring, may exhibit susceptibility to degradation under both acidic and basic conditions. The primary modes of degradation are anticipated to be hydrolysis and potential intramolecular reactions.
Under Acidic Conditions:
Under strong acidic conditions and elevated temperatures, the primary degradation pathway is likely to be the hydrolysis of the amide bond, should it be formed (e.g., in a peptide), or other susceptible bonds. However, for the free amino acid, protonation of the amino and carboxyl groups is expected, which might offer some stability. More extreme conditions could potentially lead to reactions involving the aromatic ring, though this is less likely for the propanoic acid side chain itself.
Potential Acid-Catalyzed Degradation Products:
| Product Name | Chemical Structure | Notes |
| 2-Bromobenzaldehyde | C₇H₅BrO | Potential product under harsh oxidative acidic conditions. |
| Ammonium Bromide | NH₄Br | Resulting from the cleavage of the amino group. |
Under Basic Conditions:
Basic conditions are expected to be more detrimental to the stability of this compound. The presence of a strong base could facilitate several degradation pathways:
-
Intramolecular Cyclization (Lactam Formation): The amino group could potentially attack the carbonyl carbon of the carboxylic acid, leading to the formation of a β-lactam. This is a common reaction for β-amino acids.
-
Elimination Reaction: Deprotonation of the carbon alpha to the carboxylic acid could initiate an elimination reaction, particularly if the amino group is a good leaving group (which is unlikely unless it's derivatized).
-
Aromatic Nucleophilic Substitution: Under very harsh basic conditions, the bromine atom on the phenyl ring could be susceptible to nucleophilic substitution, for example, by a hydroxide ion to form a hydroxylated analog.
Potential Base-Catalyzed Degradation Products:
| Product Name | Chemical Structure | Notes |
| 4-(2-Bromophenyl)azetidin-2-one | C₉H₈BrNO | Product of intramolecular cyclization. |
| 3-(2-Hydroxyphenyl)-3-aminopropanoic acid | C₉H₁₁NO₃ | Product of aromatic nucleophilic substitution. |
| Cinnamic acid derivatives | C₉H₈O₂ | Possible through elimination and subsequent reactions, though less likely. |
Experimental Protocols: Forced Degradation Studies
Forced degradation studies are essential to identify potential degradation products and establish the stability-indicating nature of analytical methods.[1][2][3][4][5][6][7][8]
Objective: To evaluate the stability of this compound under acidic and basic stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M and 1 M
-
Sodium hydroxide (NaOH), 0.1 M and 1 M
-
High-purity water
-
Methanol or Acetonitrile (HPLC grade)
-
pH meter
-
HPLC system with UV detector or Mass Spectrometer
-
Thermostatic oven or water bath
Procedure:
-
Sample Preparation: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., a mixture of water and a minimal amount of organic solvent like methanol if needed for solubility).
-
Acidic Degradation:
-
To an aliquot of the stock solution, add an equal volume of 0.1 M HCl.
-
To another aliquot, add an equal volume of 1 M HCl.
-
Keep one set of samples at room temperature and another at an elevated temperature (e.g., 60°C).
-
Withdraw samples at predetermined time points (e.g., 0, 2, 4, 8, 24, 48 hours).
-
Neutralize the samples with an appropriate amount of NaOH before HPLC analysis.
-
-
Basic Degradation:
-
To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH.
-
To another aliquot, add an equal volume of 1 M NaOH.
-
Maintain the samples at room temperature and an elevated temperature (e.g., 60°C).
-
Collect samples at the same time points as the acidic degradation study.
-
Neutralize the samples with an appropriate amount of HCl before analysis.
-
-
Control Sample: Maintain an aliquot of the stock solution in the same solvent without acid or base at the same temperatures to serve as a control.
-
Analysis: Analyze all samples by a validated stability-indicating HPLC method. A reversed-phase C18 column is often a good starting point. The mobile phase could consist of a buffered aqueous solution and an organic modifier like acetonitrile or methanol.
Troubleshooting Guides and FAQs
Q1: I don't see any degradation of my compound under the initial stress conditions. What should I do?
A1: If you observe less than 5-20% degradation, you may need to increase the severity of the stress conditions.[3][4] Consider the following adjustments:
-
Increase the concentration of the acid or base (e.g., from 0.1 M to 1 M or even higher, cautiously).
-
Increase the temperature of the study (e.g., from 60°C to 80°C).
-
Extend the duration of the study.
Q2: My compound seems to be completely degraded immediately after adding the stressor. How can I study the degradation pathway?
A2: If the degradation is too rapid, you need to use milder conditions to slow down the reaction rate. Try the following:
-
Decrease the concentration of the acid or base.
-
Perform the study at a lower temperature (e.g., room temperature or even refrigerated conditions).
-
Take samples at much shorter time intervals (e.g., every 5-10 minutes).
Q3: I am seeing multiple new peaks in my chromatogram. How do I know which are degradation products?
A3: To distinguish degradation products from artifacts, consider these steps:
-
Analyze a blank sample (matrix without the active pharmaceutical ingredient - API) subjected to the same stress conditions to identify any peaks originating from the excipients or solvent.
-
Use a photodiode array (PDA) detector to check for peak purity. Co-eluting peaks may indicate impurities.
-
Employ a mass spectrometer (LC-MS) to identify the mass of the parent compound and the new peaks. The mass differences can provide clues about the chemical transformation (e.g., hydrolysis, oxidation).
Q4: My HPLC peak shape is poor for the parent compound and/or the degradation products. What can I do?
A4: Poor peak shape (e.g., tailing, fronting, broad peaks) can be due to several factors. Refer to HPLC troubleshooting guides for detailed solutions.[9][10][11][12] Common causes and solutions include:
-
Inappropriate mobile phase pH: Ensure the mobile phase pH is at least 2 units away from the pKa of your analytes.
-
Column overload: Reduce the injection volume or the concentration of your sample.
-
Column contamination: Flush the column with a strong solvent or replace the guard column.
-
Secondary interactions with the stationary phase: Add a competing base (e.g., triethylamine) or acid (e.g., trifluoroacetic acid) to the mobile phase in small concentrations.
Q5: How can I confirm the structure of the degradation products?
A5: Structural elucidation of degradation products typically requires a combination of analytical techniques:
-
LC-MS/MS: Provides the molecular weight and fragmentation pattern of the compounds, which can be used to piece together the structure.
-
Nuclear Magnetic Resonance (NMR) spectroscopy: If a degradation product can be isolated in sufficient quantity and purity, NMR (¹H, ¹³C) can provide definitive structural information.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Can help identify functional groups present in the degradation products.
Visualizations
Caption: Predicted Acid-Catalyzed Degradation Pathway.
Caption: Predicted Base-Catalyzed Degradation Pathways.
Caption: General Workflow for Forced Degradation Studies.
References
- 1. resolvemass.ca [resolvemass.ca]
- 2. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 3. resolvemass.ca [resolvemass.ca]
- 4. pharmadekho.com [pharmadekho.com]
- 5. biomedres.us [biomedres.us]
- 6. scispace.com [scispace.com]
- 7. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 8. researchgate.net [researchgate.net]
- 9. HPLC Troubleshooting Guide [scioninstruments.com]
- 10. HPLC Troubleshooting | Thermo Fisher Scientific - CA [thermofisher.com]
- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 12. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: HPLC Method Development for 3-Amino-3-(2-bromophenyl)propanoic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the development of an HPLC method to resolve impurities in 3-Amino-3-(2-bromophenyl)propanoic acid.
Frequently Asked Questions (FAQs)
1. What are the potential impurities I should be aware of when analyzing this compound?
Potential impurities can originate from the synthetic route or degradation. Based on the synthesis of similar compounds, such as 3-(2-bromophenyl)propionic acid, potential process-related impurities could include starting materials like 2-bromobenzaldehyde, intermediates, and by-products from side reactions[1]. Degradation impurities may form under stress conditions like acid/base hydrolysis, oxidation, heat, and photolysis[2][3][4]. It is also crucial to consider enantiomeric purity, as the (S)-enantiomer is often the desired product in pharmaceutical applications[5][6].
2. What is a good starting point for developing a reversed-phase HPLC method for this compound?
A good starting point for method development is to use a C18 column with a gradient elution mobile phase consisting of an acidic aqueous phase and an organic modifier.[7] this compound is an amino acid, and for such polar compounds, using a mobile phase with a pH that ensures consistent ionization is critical for good peak shape and retention.[8][9]
Here is a suggested starting condition:
| Parameter | Recommended Condition |
| Column | C18, 250 x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% B to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 220 nm |
| Injection Volume | 10 µL |
3. How can I resolve the enantiomers of this compound?
For enantiomeric separation, a chiral stationary phase (CSP) is required. Polysaccharide-based chiral columns, such as those with cellulose or amylose derivatives, are often effective for separating chiral amines and amino acids[10][11]. A normal-phase method has been successfully used for the enantiomeric separation of the similar compound, β-amino-β-(4-bromophenyl) propionic acid, and could be a good starting point[12].
Here is a potential starting method for chiral separation:
| Parameter | Recommended Condition |
| Column | Chiralpak AD-H or similar polysaccharide-based column |
| Mobile Phase | n-Hexane:Isopropanol:Trifluoroacetic Acid (e.g., 90:10:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection | UV at 225 nm |
| Injection Volume | 10 µL |
Troubleshooting Guide
Problem: My peaks are tailing.
Peak tailing is a common issue, especially with polar and basic compounds like amino acids, and can be caused by several factors[13].
| Possible Cause | Troubleshooting Step |
| Secondary interactions with silanol groups | Use a modern, end-capped C18 column. Add a competing base like triethylamine (TEA) to the mobile phase at a low concentration (e.g., 0.1%)[13]. Lowering the mobile phase pH (e.g., with formic or trifluoroacetic acid) can also suppress silanol interactions[8]. |
| Column overload | Reduce the sample concentration or injection volume[13]. |
| Inappropriate mobile phase pH | Adjust the mobile phase pH to be at least 2 units away from the pKa of the analyte to ensure a single ionic form[8][9]. |
| Column contamination or degradation | Use a guard column to protect the analytical column. If the column is old, replace it. |
Problem: My peaks are fronting.
Peak fronting is less common than tailing but can still occur[14].
| Possible Cause | Troubleshooting Step |
| Sample solvent stronger than mobile phase | Dissolve the sample in the initial mobile phase or a weaker solvent[14]. |
| Column overload | Dilute the sample[14]. |
| Poorly packed column bed | Replace the column. |
Problem: I am not getting good resolution between the main peak and an impurity.
Optimizing selectivity is key to resolving closely eluting peaks.
| Possible Cause | Troubleshooting Step |
| Suboptimal mobile phase composition | Vary the organic modifier (e.g., switch from acetonitrile to methanol) to alter selectivity. Adjust the mobile phase pH, as this can significantly impact the retention of ionizable compounds[8][15]. |
| Inadequate gradient slope | Make the gradient shallower around the elution time of the critical pair to increase separation. |
| Insufficient column efficiency | Use a column with a smaller particle size (e.g., 3 µm or sub-2 µm) or a longer column. |
Experimental Protocols
Protocol 1: Forced Degradation Study
Forced degradation studies are essential to demonstrate the stability-indicating nature of an analytical method[2][3][4].
Objective: To generate potential degradation products of this compound under various stress conditions.
Procedure:
-
Acid Hydrolysis: Dissolve the sample in 0.1 M HCl and heat at 60 °C for 24 hours.
-
Base Hydrolysis: Dissolve the sample in 0.1 M NaOH and keep at room temperature for 24 hours.
-
Oxidative Degradation: Treat the sample with 3% H₂O₂ at room temperature for 24 hours[2].
-
Thermal Degradation: Expose the solid sample to 80 °C for 48 hours.
-
Photolytic Degradation: Expose the sample solution to UV light (e.g., 254 nm) for 24 hours.
-
Analyze all stressed samples, along with a control sample, using the developed HPLC method. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient[3].
Protocol 2: HPLC Method Validation (Abbreviated)
A validated method ensures reliable and reproducible results. Key validation parameters include:
-
Specificity: Demonstrate that the method can unequivocally assess the analyte in the presence of its impurities and degradants. This is typically achieved through forced degradation studies and peak purity analysis (e.g., using a photodiode array detector).
-
Linearity: Analyze a series of solutions with known concentrations of the analyte (e.g., 50-150% of the target concentration) and plot the peak area versus concentration. The correlation coefficient (r²) should be > 0.999.
-
Accuracy: Determine the recovery of the analyte in a spiked placebo or by standard addition. Recoveries should typically be within 98-102%.
-
Precision: Assess the repeatability (intra-day) and intermediate precision (inter-day) by analyzing multiple preparations of the sample. The relative standard deviation (RSD) should be < 2%.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.
Visualizations
Caption: Workflow for HPLC method development and troubleshooting.
This guide provides a comprehensive starting point for developing a robust HPLC method for the analysis of this compound and its impurities. For specific applications, further optimization and validation will be necessary.
References
- 1. CN102211994A - Industrialized synthesis method of 3-(2-bromophenyl)propionic acid - Google Patents [patents.google.com]
- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biopharminternational.com [biopharminternational.com]
- 4. researchgate.net [researchgate.net]
- 5. nbinno.com [nbinno.com]
- 6. 275826-34-1|(S)-3-Amino-3-(2-bromophenyl)propanoic acid|BLD Pharm [bldpharm.com]
- 7. agilent.com [agilent.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. mastelf.com [mastelf.com]
- 10. yakhak.org [yakhak.org]
- 11. phx.phenomenex.com [phx.phenomenex.com]
- 12. tsijournals.com [tsijournals.com]
- 13. gmpinsiders.com [gmpinsiders.com]
- 14. [4]Troubleshooting HPLC- Fronting Peaks [restek.com]
- 15. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of 2-Bromo, 3-Bromo, and 4-Bromophenylpropanoic Acids for Researchers and Drug Development Professionals
This guide provides a comprehensive comparative analysis of the physicochemical properties, synthesis, and biological activities of 2-bromo, 3-bromo, and 4-bromophenylpropanoic acid isomers. This objective comparison, supported by experimental data and detailed protocols, is intended to assist researchers, scientists, and drug development professionals in selecting the appropriate isomer for their specific applications.
Physicochemical Properties
The position of the bromine atom on the phenyl ring significantly influences the physicochemical properties of these isomeric compounds. A summary of their key properties is presented in the table below.
| Property | 2-Bromophenylpropanoic Acid | 3-Bromophenylpropanoic Acid | 4-Bromophenylpropanoic Acid |
| Melting Point (°C) | 98-102 | 69-78 | 133-136[1] |
| Boiling Point (°C) | Predicted: 336.3±17.0 | Predicted: 336.3±17.0 | 250 @ 30mmHg[1] |
| pKa | Predicted: 4.58±0.10 | Predicted: 4.58±0.10 | Predicted: 4.60±0.10 |
| Solubility | Insoluble in water | Insoluble in water | Soluble in methanol |
Spectroscopic Analysis
The structural differences between the isomers can be clearly elucidated using various spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are crucial for the structural confirmation of the isomers. The chemical shifts of the aromatic protons are particularly indicative of the bromine substitution pattern.
Infrared (IR) Spectroscopy
The IR spectra of all three isomers will exhibit a characteristic broad absorption band for the O-H stretch of the carboxylic acid group (typically around 3000 cm⁻¹) and a strong absorption for the C=O stretch (around 1700 cm⁻¹). Differences in the fingerprint region (below 1500 cm⁻¹) can be used to distinguish between the isomers.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compounds. All three isomers have the same molecular weight. However, the fragmentation patterns, particularly the relative abundances of fragments resulting from the loss of the bromine atom or the carboxylic acid group, may differ and can be used for identification.
Experimental Protocols
General Synthesis of Bromophenylpropanoic Acids
A common route for the synthesis of bromophenylpropanoic acids involves the reaction of the corresponding bromobenzaldehyde with a malonic ester followed by hydrolysis and decarboxylation. A generalized workflow is presented below.
A detailed protocol for the synthesis of 3-(2-bromophenyl)propanoic acid involves a one-pot reaction using 2-bromobenzaldehyde, isopropylidene malonate, and triethylamine formate, followed by acidification and recrystallization from an ethyl acetate-normal heptane system.[2][3]
Biological Activities and Signaling Pathways
Arylpropanoic acids are a well-known class of non-steroidal anti-inflammatory drugs (NSAIDs). While specific comparative studies on the biological activities of the three bromophenylpropanoic acid isomers are limited, their structural similarity to known NSAIDs suggests potential anti-inflammatory properties. The primary mechanism of action for many NSAIDs is the inhibition of cyclooxygenase (COX) enzymes, which are key in the inflammatory signaling pathway.
Notably, 4-bromophenylpropanoic acid has been identified as a useful linker molecule in the development of proteolysis-targeting chimeras (PROTACs). PROTACs are emerging as a powerful technology for targeted protein degradation, indicating a significant application for the 4-bromo isomer in drug discovery and development.
Further research is warranted to fully elucidate and compare the specific biological activities, including enzyme inhibition and cytotoxicity, of the 2-bromo, 3-bromo, and 4-bromo isomers to guide their potential therapeutic applications.
References
- 1. 3-Bromo-3-phenylpropanoic acid | High Purity | [benchchem.com]
- 2. CN102211994A - Industrialized synthesis method of 3-(2-bromophenyl)propionic acid - Google Patents [patents.google.com]
- 3. CN102211994B - Industrialized synthesis method of 3-(2-bromophenyl)propionic acid - Google Patents [patents.google.com]
A Comparative Guide to the Efficacy of (R)- and (S)-Enantiomers of 3-Amino-3-(2-bromophenyl)propanoic acid
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The pharmacological activity of β-phenyl-substituted γ-aminobutyric acid analogs is highly dependent on their stereochemistry. Based on studies of the structurally similar compound phenibut, the (R)-enantiomer of 3-Amino-3-(2-bromophenyl)propanoic acid is predicted to be the pharmacologically active form , exhibiting significantly higher affinity for the GABA(_B) receptor compared to the (S)-enantiomer. The (S)-enantiomer is likely to be inactive or possess significantly lower potency. This stereoselectivity has profound implications for drug development, suggesting that the synthesis and evaluation of the pure (R)-enantiomer would be a more targeted and potent therapeutic strategy.
Data Presentation: A Comparative Analysis of Phenibut Enantiomers
The following tables summarize the quantitative data from comparative studies on the enantiomers of phenibut, a close structural analog of this compound. This data strongly suggests a similar stereoselective activity profile for the target compound.
Table 1: Comparative Binding Affinity of Phenibut Enantiomers for the GABA(_B) Receptor
| Compound | Binding Affinity (K(_i), μM) in rat brain |
| (R)-Phenibut | 92[1] |
| (S)-Phenibut | >1,000[1] |
| Racemic Phenibut | 177[1][2] |
| Baclofen (reference agonist) | 6[2] |
Table 2: Comparative Pharmacological Effects of Phenibut Enantiomers
| Pharmacological Test | (R)-Phenibut | (S)-Phenibut | Racemic Phenibut |
| Locomotor Activity | Two times more potent than racemic form | Inactive up to 500 mg/kg | Active |
| Antidepressant Effect (Forced Swimming Test) | Significantly decreased immobility time at 100 mg/kg | Inactive | Active |
| Analgesic Effect (Tail-flick test) | Slightly more active than racemic form | Inactive | Active |
Mechanism of Action: The GABA(_B) Receptor Signaling Pathway
The predicted primary target for the active (R)-enantiomer is the GABA(_B) receptor, a G-protein coupled receptor (GPCR) that mediates inhibitory neurotransmission in the central nervous system. Activation of the GABA(_B) receptor leads to a cascade of downstream effects that ultimately reduce neuronal excitability.
Caption: GABAB Receptor Signaling Pathway.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparative analysis of phenibut enantiomers, which can be adapted for the evaluation of this compound enantiomers.
GABA(_B) Receptor Binding Assay
-
Objective: To determine the binding affinity (K(_i)) of the test compounds for the GABA(_B) receptor.
-
Materials:
-
Rat brain tissue homogenates.
-
Radioligand: [³H]CGP54626 (a selective GABA(_B) receptor antagonist).
-
Test compounds: (R)-enantiomer, (S)-enantiomer, and racemic mixture.
-
Reference compound: Baclofen.
-
Incubation buffer (e.g., Tris-HCl).
-
Glass fiber filters.
-
Scintillation counter.
-
-
Procedure:
-
Rat brain membranes are prepared and incubated with a fixed concentration of [³H]CGP54626.
-
Increasing concentrations of the unlabeled test compounds (or reference compound) are added to the incubation mixture.
-
The mixture is incubated to allow for competitive binding to reach equilibrium.
-
The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
The radioactivity retained on the filters is measured using a scintillation counter.
-
The IC(_50) values (concentration of the compound that inhibits 50% of the specific binding of the radioligand) are determined by non-linear regression analysis.
-
The K(_i) values are calculated from the IC(_50) values using the Cheng-Prusoff equation.
-
Forced Swimming Test (Porsolt Test)
-
Objective: To assess the antidepressant-like activity of the test compounds.
-
Animals: Male mice or rats.
-
Apparatus: A transparent cylinder filled with water.
-
Procedure:
-
Animals are administered the test compounds (e.g., (R)-enantiomer, (S)-enantiomer, vehicle control) at specified doses (e.g., 100 mg/kg) via an appropriate route (e.g., intraperitoneal injection).
-
After a predetermined time, each animal is placed individually into the cylinder of water for a set period (e.g., 6 minutes).
-
The duration of immobility (floating without struggling) during the last few minutes of the test is recorded.
-
A significant decrease in immobility time compared to the vehicle control group is indicative of an antidepressant-like effect.[2]
-
Tail-Flick Test
-
Objective: To evaluate the analgesic (pain-relieving) properties of the test compounds.
-
Animals: Male mice or rats.
-
Apparatus: A tail-flick analgesia meter, which applies a radiant heat source to the tail.
-
Procedure:
-
The baseline latency for the animal to flick its tail away from the heat source is measured.
-
Animals are administered the test compounds or a vehicle control.
-
At various time points after administration, the tail-flick latency is measured again.
-
A significant increase in the tail-flick latency compared to the baseline and the vehicle control group indicates an analgesic effect.[2]
-
Experimental Workflow
The following diagram illustrates a typical workflow for the preclinical evaluation of the enantiomers of a novel compound like this compound.
Caption: Preclinical Evaluation Workflow.
References
Validating 3-Amino-3-(2-bromophenyl)propanoic Acid: A Comparative Guide for Chemical Biology
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for the validation of 3-Amino-3-(2-bromophenyl)propanoic acid as a tool for chemical biology. Due to a lack of extensive direct experimental data on this specific compound in the public domain, this document leverages information on structurally related 3-amino-3-arylpropanoic acid derivatives to propose potential biological targets and outlines the necessary experimental workflows for its comprehensive validation. This guide serves as a roadmap for researchers interested in characterizing and utilizing this compound in their studies.
Introduction
This compound is a non-proteinogenic β-amino acid. Its structure, featuring a phenyl ring with a bromine substitution, suggests its potential to interact with biological targets, making it a candidate for development as a chemical probe or a scaffold for drug discovery. Its primary established use is as a building block in peptide synthesis, particularly its Fmoc-protected form, which allows for the introduction of unnatural amino acids into peptide chains. The bromine atom can also serve as a handle for further chemical modifications through cross-coupling reactions.
The validation of any chemical tool is crucial to ensure its utility and the reliability of the data it generates. A well-validated chemical probe should exhibit high potency and selectivity for its intended biological target. This guide will explore potential biological targets for this compound based on the activity of similar compounds and provide detailed protocols for its validation.
Potential Biological Targets and Comparative Analysis
Based on the biological activities of structurally similar compounds, two potential target classes for this compound are the mu (µ)-opioid receptor and GABA receptors .
Mu (µ)-Opioid Receptor Modulation
Derivatives of 3-amino-3-phenylpropionamide have been reported to exhibit high affinity for the µ-opioid receptor. This suggests that this compound could potentially act as a modulator of this receptor.
Table 1: Comparison of this compound (Hypothetical) with a Known µ-Opioid Receptor Modulator
| Feature | This compound (Hypothetical) | DAMGO (Known Agonist) | Naltrexone (Known Antagonist) |
| Chemical Class | β-Amino acid derivative | Enkephalin analog (peptide) | Morphinan derivative |
| Molecular Weight | 244.09 g/mol | 513.6 g/mol | 341.4 g/mol |
| Mode of Action | Unknown (putative modulator) | Agonist | Antagonist |
| Reported Potency | To be determined | Ki ≈ 1-5 nM | Ki ≈ 0.1-1 nM |
| Selectivity | To be determined | High for µ-opioid receptor | High for opioid receptors |
GABA Receptor Modulation
The core structure of 3-aminopropanoic acid is related to the neurotransmitter GABA (γ-aminobutyric acid). While direct evidence is lacking, the structural similarity suggests a potential interaction with GABA receptors.
Table 2: Comparison of this compound (Hypothetical) with Known GABA Receptor Modulators
| Feature | This compound (Hypothetical) | GABA (Endogenous Agonist) | Baclofen (GABA_B Agonist) |
| Chemical Class | β-Amino acid derivative | γ-Amino acid | β-(4-chlorophenyl)-γ-aminobutyric acid |
| Molecular Weight | 244.09 g/mol | 103.12 g/mol | 213.66 g/mol |
| Target(s) | Unknown (putative GABA receptor modulator) | GABA_A and GABA_B receptors | GABA_B receptor |
| Mode of Action | To be determined | Agonist | Agonist |
| Reported Potency | To be determined | EC50 ≈ 1-10 µM (GABA_A) | EC50 ≈ 1-5 µM |
| Selectivity | To be determined | Non-selective | Selective for GABA_B |
Experimental Protocols for Validation
To validate this compound as a chemical biology tool, a series of experiments are necessary to determine its biological target(s), potency, and selectivity.
Target Identification: Phenotypic Screening
A target-agnostic approach using phenotypic screening can provide initial insights into the biological processes modulated by the compound.
Experimental Protocol: Cell Viability-Based Phenotypic Screen
-
Cell Line Selection: Choose a panel of diverse human cancer cell lines (e.g., NCI-60 panel) or disease-relevant cell models.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and create a dilution series.
-
Cell Plating: Seed cells in 96-well or 384-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the compound. Include a vehicle control (DMSO) and a positive control for cell death (e.g., staurosporine).
-
Incubation: Incubate the plates for a specified period (e.g., 48-72 hours).
-
Viability Assay: Assess cell viability using a suitable assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or an MTS assay.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) for each cell line to identify sensitive and resistant lines. Further analysis of the pattern of activity can suggest potential mechanisms of action.
Target Validation and Potency Determination
Based on the activity of structural analogs, initial target validation efforts can focus on the µ-opioid and GABA receptors.
Experimental Protocol: Radioligand Binding Assay for µ-Opioid Receptor
-
Membrane Preparation: Prepare cell membranes from a cell line overexpressing the human µ-opioid receptor (e.g., CHO-K1 or HEK293 cells).
-
Radioligand: Use a high-affinity radiolabeled ligand for the µ-opioid receptor, such as [³H]-DAMGO (for agonist binding) or [³H]-diprenorphine (for antagonist binding).
-
Competition Binding Assay:
-
Incubate the cell membranes with a fixed concentration of the radioligand and a range of concentrations of this compound.
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand (e.g., naloxone).
-
-
Separation and Detection: Separate bound from free radioligand by rapid filtration through glass fiber filters. Measure the radioactivity retained on the filters using liquid scintillation counting.
-
Data Analysis: Plot the percentage of specific binding against the concentration of the test compound. Fit the data to a one-site competition model to determine the inhibitory constant (Ki).
Experimental Protocol: Whole-Cell Patch-Clamp Electrophysiology for GABA Receptor Modulation
-
Cell Culture: Use a cell line (e.g., HEK293) transiently or stably expressing the desired GABA_A receptor subunits (e.g., α1β2γ2).
-
Electrophysiology Setup: Perform whole-cell voltage-clamp recordings from single cells.
-
GABA Application: Apply a sub-maximal concentration of GABA (e.g., EC10-EC20) to elicit a baseline current.
-
Compound Application: Co-apply this compound with GABA to determine if it modulates the GABA-evoked current. Test a range of compound concentrations.
-
Data Analysis: Measure the peak amplitude of the GABA-evoked currents in the absence and presence of the test compound. Calculate the percentage modulation and determine the half-maximal effective concentration (EC50) or inhibitory concentration (IC50).
Visualizations
Experimental Workflow for Validation
A Comparative Guide to Palladium Catalysts for Cross-Coupling with 3-Amino-3-(2-bromophenyl)propanoic Acid
For Researchers, Scientists, and Drug Development Professionals
The palladium-catalyzed cross-coupling of 3-Amino-3-(2-bromophenyl)propanoic acid and its derivatives is a critical transformation in the synthesis of novel pharmaceutical intermediates and complex molecular architectures. The presence of both a carboxylic acid and an amino group on the substrate presents unique challenges, including potential catalyst inhibition and side reactions. The selection of an optimal palladium catalyst system, comprising a palladium precursor and a supporting ligand, is therefore paramount to achieving high efficiency, yield, and selectivity.
This guide provides an objective comparison of various palladium catalyst systems applicable to the cross-coupling of this compound, with a focus on Suzuki-Miyaura, Buchwald-Hartwig, and Heck reactions. The information is compiled from studies on structurally analogous substrates to provide a predictive framework for catalyst performance.
Performance Comparison of Palladium Catalysts
Direct comparative studies on this compound are limited in publicly available literature. However, by examining data from reactions with structurally similar substrates, such as N-protected 2-bromo-β-phenylalanine, 2-bromophenylacetic acid, and various bromobenzoic acids, we can infer the relative performance of common palladium catalysts. The following tables summarize the performance of several palladium-based catalytic systems in relevant cross-coupling reactions. It is important to note that the amino and carboxylic acid functionalities in the target molecule will likely require protection (e.g., Boc for the amine and esterification for the acid) prior to the cross-coupling reaction to prevent undesirable side reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for forming carbon-carbon bonds. For substrates similar to the target molecule, catalyst systems employing bulky, electron-rich phosphine ligands have shown considerable success.
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Notes |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100 | 2 | >95 | Highly effective for sterically hindered and electron-rich or -poor aryl bromides.[1] |
| Pd₂(dba)₃ | Buchwald Biphenyl Ligand | K₃PO₄ | Toluene | 80-100 | 12-24 | 85-95 | Broad applicability and good functional group tolerance. |
| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 12 | 85 | A classical, widely available catalyst, though may be less effective for challenging substrates.[2] |
| [Pd(allyl)Cl]₂ | cataCXium® A | K₂CO₃ | Toluene/H₂O | 80 | 16 | 92 | Effective for a range of aryl bromides. |
| Pd/C | None | K₂CO₃ | Ethanol/H₂O | 80 | 24 | 70-90 | Heterogeneous catalyst, offering ease of separation and recyclability, though may require longer reaction times. |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the formation of carbon-nitrogen bonds. The choice of ligand is critical to prevent catalyst inhibition by the nitrogen-containing substrate and product.
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Notes |
| Pd₂(dba)₃ | XPhos | NaOtBu | Toluene | 100 | 4-24 | 90-98 | A highly active system for a broad range of amines and aryl bromides. |
| Pd(OAc)₂ | RuPhos | K₂CO₃ | t-BuOH | 100 | 18 | 85-95 | Particularly effective for sterically demanding coupling partners. |
| G3-XPhos Precatalyst | XPhos | Cs₂CO₃ | 1,4-Dioxane | 80-100 | 12-24 | >90 | Air- and moisture-stable precatalyst that simplifies reaction setup. |
| Pd₂(dba)₃ | BINAP | NaOtBu | Toluene | 110 | 18 | 80-90 | A classic bidentate ligand, effective for many applications.[3] |
Heck Reaction
The Heck reaction enables the formation of carbon-carbon bonds between an aryl halide and an alkene. Catalyst and reaction conditions can be tuned to control regioselectivity.
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Notes |
| Pd(OAc)₂ | PPh₃ | Et₃N | DMF | 100 | 24 | 75-90 | A standard catalyst system for the Heck reaction. |
| Pd(OAc)₂ | None (ligandless) | K₂CO₃ | NMP | 120 | 12 | 70-85 | Ligandless conditions can be effective, though may require higher temperatures. |
| Herrmann's Catalyst | None | NaOAc | DMF | 140 | 6 | >90 | A highly stable palladacycle precatalyst. |
| Pd/C | None | Et₃N | H₂O | 100 | 24 | 60-80 | Heterogeneous catalysis in an aqueous medium offers a greener alternative. |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are based on procedures for structurally similar substrates and may require optimization for the specific cross-coupling of this compound derivatives.
General Procedure for Suzuki-Miyaura Coupling
A flame-dried Schlenk tube is charged with the N-protected this compound ester (1.0 mmol), the desired arylboronic acid (1.2 mmol), and the base (e.g., K₃PO₄, 2.0 mmol). The tube is evacuated and backfilled with an inert gas (e.g., Argon) three times. The palladium precursor (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (e.g., SPhos, 4 mol%) are then added, followed by the degassed solvent (e.g., toluene/water 4:1, 5 mL). The reaction mixture is heated to the specified temperature and stirred for the indicated time, with progress monitored by TLC or LC-MS. Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography.[2]
General Procedure for Buchwald-Hartwig Amination
In a glovebox, an oven-dried vial is charged with the N-protected this compound ester (1.0 mmol), the amine coupling partner (1.2 mmol), the base (e.g., NaOtBu, 1.4 mmol), the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), and the phosphine ligand (e.g., XPhos, 2-4 mol%). The vial is sealed, and degassed solvent (e.g., toluene, 5 mL) is added. The reaction mixture is heated to the specified temperature and stirred for the indicated time. After cooling, the reaction mixture is diluted with a suitable organic solvent and filtered through a pad of celite. The filtrate is concentrated, and the residue is purified by flash chromatography.
General Procedure for Heck Reaction
To a sealed tube containing a magnetic stir bar is added the N-protected this compound ester (1.0 mmol), the alkene (1.5 mmol), the palladium catalyst (e.g., Pd(OAc)₂, 5 mol%), and the base (e.g., Et₃N, 2.0 mmol) in a suitable solvent (e.g., DMF, 5 mL). The tube is sealed and heated to the specified temperature for the required duration. After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent. The organic layer is washed with brine, dried, and concentrated. The product is then purified by column chromatography.
Visualizations
Catalytic Cycle for Suzuki-Miyaura Coupling
References
Comparative Analysis of 3-Amino-3-(2-bromophenyl)propanoic Acid Derivatives: A Review of Preclinical Data
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the preclinical data available for derivatives of 3-Amino-3-(2-bromophenyl)propanoic acid. Due to the limited number of publicly available head-to-head comparative studies, this document synthesizes findings from various sources to offer insights into the potential therapeutic applications and structure-activity relationships of this class of compounds. The primary focus of existing research appears to be on their role as modulators of GABAergic neurotransmission, with potential applications in neurological disorders.
In Vitro and In Vivo Data Summary
The core structure of 3-amino-3-phenylpropanoic acid is a known scaffold for targeting GABA receptors, particularly the GABAB receptor.[3][4] The introduction of a bromine atom at the ortho position of the phenyl ring, as in this compound, is a common strategy in medicinal chemistry to modulate the pharmacological properties of a lead compound. The bromine atom can influence factors such as binding affinity, selectivity, and metabolic stability.
While specific quantitative data for a direct comparison of various 2-bromo derivatives is sparse, the available literature on related compounds suggests that modifications to the propanoic acid backbone and the amino group can significantly impact efficacy and selectivity. For instance, studies on other 3-amino-3-arylpropanoic acid derivatives have demonstrated that even minor structural changes can alter their activity at different receptor subtypes.
Experimental Protocols
To facilitate further research and comparative studies, this section outlines typical experimental protocols used to evaluate compounds of this class.
In Vitro Radioligand Binding Assay for GABAB Receptors
This assay is used to determine the binding affinity of the test compounds for the GABAB receptor.
-
Membrane Preparation: Rat cortical membranes are prepared and homogenized in a buffer solution.
-
Incubation: The membrane homogenates are incubated with a radiolabeled GABAB receptor antagonist (e.g., [³H]CGP54626) and varying concentrations of the test compound.
-
Separation: The bound and free radioligand are separated by rapid filtration.
-
Quantification: The radioactivity of the filters is measured using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is calculated. The equilibrium dissociation constant (Ki) is then determined using the Cheng-Prusoff equation.
In Vivo Mouse Model of Spasticity (Rotarod Test)
This model assesses the muscle relaxant properties of the test compounds.
-
Animal Acclimatization: Mice are trained to walk on a rotating rod (rotarod) at a constant speed.
-
Compound Administration: The test compounds or a vehicle control are administered to the trained mice (e.g., via intraperitoneal injection).
-
Testing: At various time points after administration, the mice are placed back on the rotarod, and the latency to fall is recorded.
-
Data Analysis: A significant increase in the latency to fall compared to the vehicle-treated group indicates a potential muscle relaxant effect.
Key Signaling Pathways and Experimental Workflow
The following diagrams illustrate the GABAergic signaling pathway, a common target for this class of compounds, and a typical workflow for their preclinical evaluation.
Caption: Simplified GABAergic signaling pathway.
Caption: General preclinical evaluation workflow.
References
Benchmarking Purity: A Comparative Guide to Commercial 3-Amino-3-(2-bromophenyl)propanoic Acid
For researchers, scientists, and drug development professionals, the purity of starting materials is a critical determinant of experimental success and drug safety. This guide provides a comparative analysis of commercially available 3-Amino-3-(2-bromophenyl)propanoic acid, a key building block in the synthesis of various pharmaceutical compounds. We present a summary of typical purity levels, potential impurities, and detailed experimental protocols for in-house verification.
Comparative Purity Analysis
Sourcing high-purity this compound is essential for reproducible research and manufacturing. While many suppliers offer this compound, purity levels can vary. For pharmaceutical applications, a minimum purity of 97% is often required. However, for more sensitive applications, higher purities are necessary. Below is a table summarizing typical purity levels and common impurities associated with this compound from commercial suppliers.
Table 1: Comparison of Typical Purity and Impurity Profiles of Commercial this compound
| Supplier Category | Stated Purity Range (%) | Common Potential Impurities | Notes |
| Standard Grade | 97.0 - 98.5 | - Starting materials (e.g., 2-bromobenzaldehyde)- Residual solvents (e.g., ethyl acetate, heptane)- Isomeric impurities (e.g., 3-Amino-3-(3/4-bromophenyl)propanoic acid)- By-products from synthesis | Suitable for general research and early-stage development. |
| High Purity Grade | >98.5 - 99.9 | - Trace amounts of residual solvents- Enantiomeric impurities (in case of chiral products) | Recommended for late-stage development and cGMP processes. |
| Ultra-High Purity | >99.99 | - Minimal to non-detectable impurities | Often supplied with detailed batch-specific Certificates of Analysis.[1] |
Note: The data presented in this table is illustrative and based on publicly available information from various suppliers. It is crucial to obtain a batch-specific Certificate of Analysis (CoA) from the supplier for precise data.
Experimental Protocols for Purity Verification
Independent verification of purity is a crucial step in quality control. The following are detailed methodologies for key experiments to assess the purity of this compound.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
HPLC is a robust method for determining the purity of non-volatile compounds like this compound.
a) Achiral Purity Analysis:
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% trifluoroacetic acid (TFA).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm.
-
Sample Preparation: Dissolve a known concentration of the sample in the mobile phase.
-
Procedure: Inject the sample and analyze the chromatogram for the main peak and any impurity peaks. Purity is calculated based on the area percentage of the main peak.
b) Chiral Purity Analysis:
For enantiomeric purity, a chiral stationary phase is required.
-
Instrumentation: HPLC with a UV detector.
-
Column: Chiral stationary phase column (e.g., (R,R) Whelk-O1).
-
Mobile Phase: A mixture of n-hexane, ethanol, and trifluoroacetic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 262 nm.
-
Procedure: The separation of enantiomers allows for the quantification of the desired enantiomer and any unwanted enantiomeric impurity.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Impurity Identification
¹H NMR spectroscopy is a powerful tool for confirming the structure of the compound and identifying impurities.
-
Instrumentation: A 300 MHz or higher NMR spectrometer.
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) or deuterium oxide (D₂O).
-
Procedure: Dissolve the sample in the chosen deuterated solvent and acquire the ¹H NMR spectrum. The chemical shifts, splitting patterns, and integration of the peaks should be consistent with the structure of this compound. The presence of unexpected signals may indicate impurities.
Mass Spectrometry (MS) for Molecular Weight Verification
MS is used to confirm the molecular weight of the compound.
-
Instrumentation: A mass spectrometer, often coupled with a liquid chromatograph (LC-MS).
-
Ionization Mode: Electrospray ionization (ESI) in positive or negative mode.
-
Procedure: The analysis should show a prominent peak corresponding to the molecular ion of this compound (C₉H₁₀BrNO₂, MW: 244.09 g/mol ).
Experimental Workflow and Data Analysis
The following diagram illustrates a typical workflow for the comprehensive purity analysis of a commercial sample of this compound.
Caption: Workflow for Purity Analysis of this compound.
Conclusion
The purity of this compound is a critical parameter that can significantly influence research and development outcomes. While suppliers provide specifications, independent verification using robust analytical techniques such as HPLC and NMR is highly recommended. By following the detailed protocols outlined in this guide, researchers can confidently assess the quality of their starting materials, ensuring the integrity and reproducibility of their work. For critical applications, sourcing from reputable suppliers who provide comprehensive, batch-specific Certificates of Analysis is paramount.
References
Head-to-head comparison of different synthetic routes to 3-Amino-3-(2-bromophenyl)propanoic acid
For researchers, scientists, and drug development professionals, the efficient synthesis of key intermediates is paramount. 3-Amino-3-(2-bromophenyl)propanoic acid, a valuable building block in medicinal chemistry, can be synthesized through various routes. This guide provides a head-to-head comparison of the most common methods, supported by available experimental data, to aid in the selection of the most suitable pathway for your research needs.
This comparison focuses on three primary synthetic strategies: the One-Pot Condensation (Rodionov Reaction), the Mannich-Type Reaction, and the Reformatsky Reaction. Each method offers distinct advantages and disadvantages in terms of yield, reaction conditions, and substrate scope.
At a Glance: Comparison of Synthetic Routes
| Synthetic Route | Key Reactants | Typical Yield | Reaction Conditions | Key Advantages | Key Disadvantages |
| One-Pot Condensation (Rodionov) | 2-Bromobenzaldehyde, Malonic Acid, Ammonium Acetate | Moderate to Good | Reflux in a suitable solvent (e.g., ethanol, acetic acid) | Operational simplicity, readily available starting materials. | Can produce cinnamic acid side products, moderate yields for some substrates. |
| Mannich-Type Reaction | 2-Bromobenzaldehyde, a malonic acid derivative, an amine source | Variable | Can be performed under various conditions, including with Lewis acid or base catalysis. | Versatility in introducing different amine functionalities. | May require pre-formation of imines or the use of specific catalysts. |
| Reformatsky Reaction | 2-Bromobenzaldehyde, an α-halo ester (e.g., ethyl bromoacetate), Zinc | Good to Excellent (for the intermediate β-hydroxy ester) | Typically requires activation of zinc; subsequent steps needed for amination. | Forms a C-C bond efficiently to create the carbon skeleton. | Multi-step process to introduce the amino group, use of metallic zinc. |
In-Depth Analysis and Experimental Protocols
One-Pot Condensation (Rodionov Reaction)
This method is a straightforward approach that combines three components in a single reaction vessel to form the desired β-amino acid. The reaction proceeds through a Knoevenagel condensation followed by a Michael addition of ammonia and subsequent decarboxylation.
Experimental Protocol:
A general procedure for the one-pot synthesis of 3-amino-3-arylpropanoic acids involves refluxing the aromatic aldehyde, malonic acid, and ammonium acetate in a solvent such as ethanol.[1][2]
-
To a round-bottom flask, add 2-bromobenzaldehyde (1.0 eq), malonic acid (1.0-1.2 eq), and ammonium acetate (1.2-1.5 eq).
-
Add ethanol as the solvent.
-
Reflux the mixture for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature to allow the product to precipitate.
-
Collect the solid by filtration, wash with a cold solvent (e.g., ethanol or diethyl ether), and dry under vacuum.
-
Further purification can be achieved by recrystallization.
Discussion:
The one-pot condensation is operationally simple and utilizes readily available and inexpensive starting materials. However, the yields can be variable, and the formation of the corresponding cinnamic acid as a side product can complicate purification. The reaction mechanism is thought to involve two competing pathways, which can affect the overall yield of the desired β-amino acid.[2]
Mannich-Type Reaction
The Mannich reaction is a powerful tool for the formation of β-amino carbonyl compounds. In the context of synthesizing this compound, this would typically involve the reaction of an enolate or enolate equivalent with an imine derived from 2-bromobenzaldehyde.
Experimental Protocol:
A general procedure for a three-component Mannich-type reaction is as follows:
[1][3]1. In a suitable solvent, dissolve 2-bromobenzaldehyde (1.0 eq) and a primary or secondary amine (e.g., aniline, 1.0 eq). 2. Add a catalyst, such as a Lewis acid (e.g., TiCl₄) or a Brønsted acid, and stir to form the imine in situ. 3. To this mixture, add a ketone or ester with an enolizable proton (e.g., acetophenone or diethyl malonate, 1.0-1.2 eq). 4. Stir the reaction at room temperature or with gentle heating until completion, as monitored by TLC. 5. Work-up the reaction by quenching with an aqueous solution and extracting the product with an organic solvent. 6. The resulting β-amino ester or ketone can then be hydrolyzed to the desired carboxylic acid.
Discussion:
The Mannich reaction offers great versatility, as a wide range of amines and carbonyl compounds can be employed, allowing for the synthesis of diverse derivatives. The reaction can be performed as a three-component, one-pot process, which is efficient. However, controlling the selectivity and minimizing side reactions can be challenging and often requires careful optimization of the catalyst and reaction conditions.
Generalized Mannich Reaction Pathway
Caption: A diagram showing the key transformations in a Mannich-type synthesis.
Reformatsky Reaction
The Reformatsky reaction involves the reaction of an α-halo ester with an aldehyde or ketone in the presence of metallic zinc to form a β-hydroxy ester. To obtain the target β-amino acid, the resulting hydroxyl group needs to be converted to an amino group, typically via a mesylation or tosylation followed by nucleophilic substitution with an azide and subsequent reduction.
Experimental Protocol:
This is a multi-step synthesis:
Step 1: Synthesis of the β-hydroxy ester
[4][5]1. Activate zinc powder by washing with dilute HCl, water, ethanol, and diethyl ether, then drying under vacuum. 2. In a flame-dried flask under an inert atmosphere, add the activated zinc (1.5-2.0 eq). 3. Add a solution of 2-bromobenzaldehyde (1.0 eq) and ethyl bromoacetate (1.2 eq) in anhydrous THF or a mixture of benzene and diethyl ether. 4. Initiate the reaction by gentle heating or with a crystal of iodine if necessary. 5. Once the reaction starts, maintain a gentle reflux until the zinc is consumed. 6. Cool the reaction mixture and quench with a saturated aqueous solution of ammonium chloride. 7. Extract the product with an organic solvent, dry the organic layer, and purify by column chromatography to obtain the β-hydroxy ester.
Step 2: Conversion to the β-amino acid
-
Convert the hydroxyl group of the β-hydroxy ester to a good leaving group (e.g., mesylate or tosylate).
-
Displace the leaving group with sodium azide to form a β-azido ester.
-
Reduce the azide to an amine using a reducing agent such as H₂ with a Pd/C catalyst or LiAlH₄.
-
Hydrolyze the ester to the carboxylic acid to yield the final product.
Discussion:
The Reformatsky reaction is a reliable method for forming the carbon framework of the target molecule and often provides good yields for the initial β-hydroxy ester. However, the overall synthesis is longer due to the multiple steps required to introduce the amino functionality. The use of metallic zinc requires careful activation and an inert atmosphere.
Reformatsky Reaction and Subsequent Amination Workflow
Caption: A schematic of the multi-step synthesis via the Reformatsky reaction.
Conclusion
The choice of synthetic route to this compound will depend on the specific requirements of the research project. For operational simplicity and readily available starting materials, the One-Pot Condensation (Rodionov Reaction) is an attractive option, although yields may need optimization. The Mannich-Type Reaction offers greater flexibility for creating derivatives but may require more extensive reaction development. The Reformatsky Reaction provides a robust method for constructing the carbon skeleton, but the subsequent steps to introduce the amino group add to the overall length of the synthesis. Researchers should carefully consider these factors to select the most efficient and practical method for their application.
References
A Researcher's Guide to Cross-Reactivity of Antibodies Targeting Peptides with 3-Amino-3-(2-bromophenyl)propanoic Acid
For researchers and drug development professionals, the specificity of an antibody is a critical parameter that dictates its reliability in immunoassays and its potential as a therapeutic agent. When antibodies are raised against synthetic peptides, especially those containing non-natural amino acids (nnAA) like 3-Amino-3-(2-bromophenyl)propanoic acid (BrPhA), a thorough assessment of cross-reactivity is imperative. This guide provides a framework for evaluating the cross-reactivity of such antibodies, offering standardized experimental protocols and illustrative data on how to compare their performance against potential off-target molecules.
The inclusion of non-natural amino acids in peptide antigens can enhance therapeutic properties and create highly specific epitopes.[1][2][3] However, the structural similarity of the nnAA to other molecules, both natural and synthetic, can lead to unintended antibody binding, or cross-reactivity.[4][5] This phenomenon can compromise assay results and lead to off-target effects in therapeutic applications.[4] Therefore, validating the specificity of these antibodies is a crucial step in their development.
Comparative Analysis of Antibody Specificity
A cross-reactivity assessment involves testing the antibody's binding against a panel of molecules that are structurally related to the original immunogen. The ideal antibody will exhibit high affinity for the target peptide containing this compound while showing negligible binding to similar compounds.
Quantitative comparison is typically achieved using methods like Competitive Enzyme-Linked Immunosorbent Assay (ELISA), which determines the concentration of a competing analyte that inhibits 50% of the antibody binding (IC50). A lower IC50 value indicates higher affinity.
Table 1: Hypothetical Cross-Reactivity Data (IC50 Values from Competitive ELISA)
The following table serves as an example of how to present cross-reactivity data. The data is hypothetical and illustrates a desirable outcome where the antibody (Anti-Peptide-BrPhA) is highly specific to the target immunogen.
| Competing Analyte (Peptide containing...) | Structure of Variable Amino Acid | IC50 (nM) | % Cross-Reactivity* |
| Target: this compound | 2-Bromophenyl | 1.5 | 100% |
| Alternative 1: 3-Amino-3-(3-bromophenyl)propanoic acid | 3-Bromophenyl | 150 | 1.0% |
| Alternative 2: 3-Amino-3-(4-bromophenyl)propanoic acid | 4-Bromophenyl | 210 | 0.7% |
| Alternative 3: 3-Amino-3-(phenyl)propanoic acid | Phenyl | 800 | 0.2% |
| Alternative 4: L-Phenylalanine | Phenyl (Natural Amino Acid) | > 10,000 | <0.01% |
| Alternative 5: L-Tyrosine | Hydroxyphenyl | > 10,000 | <0.01% |
% Cross-Reactivity = (IC50 of Target / IC50 of Alternative) x 100
Experimental Protocols
Accurate determination of cross-reactivity relies on robust and well-defined experimental methods. The two most common and powerful techniques for this purpose are Competitive ELISA and Surface Plasmon Resonance (SPR).
Competitive ELISA Protocol for Cross-Reactivity Assessment
Competitive ELISA is a highly sensitive immunoassay used to measure the concentration of an antigen in a sample.[6] In this format, the sample antigen competes with a labeled or coated antigen for binding to a limited amount of antibody.[7] The resulting signal is inversely proportional to the concentration of the antigen in the sample.[7][8]
Materials:
-
High-binding 96-well microtiter plates
-
Coating Buffer (e.g., 0.05 M Carbonate-Bicarbonate, pH 9.6)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20, PBST)
-
Blocking Buffer (e.g., 5% non-fat dry milk or BSA in PBST)
-
Antibody against the target peptide (Anti-Peptide-BrPhA)
-
Target peptide and potential cross-reactants (competitors)
-
Enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-IgG)
-
Substrate solution (e.g., TMB)
-
Stop Solution (e.g., 2N H₂SO₄)
-
Plate reader
Procedure:
-
Antigen Coating: Coat the wells of a microtiter plate with 100 µL of the target peptide solution (e.g., 1-10 µg/mL in coating buffer). Incubate overnight at 4°C.[9][10]
-
Washing: Remove the coating solution and wash the plate three times with 200 µL of Wash Buffer per well.[9]
-
Blocking: Block the remaining protein-binding sites by adding 200 µL of Blocking Buffer to each well. Incubate for 1-2 hours at room temperature (RT) or 37°C.[6][9]
-
Washing: Wash the plate three times with Wash Buffer.
-
Competitive Reaction:
-
Prepare serial dilutions of the target peptide (for the standard curve) and each potential cross-reactant in a separate plate or tubes.
-
Add a fixed, predetermined concentration of the primary antibody (Anti-Peptide-BrPhA) to each dilution.
-
Incubate this mixture for 1-2 hours at RT to allow the antibody to bind to the free analytes.[10]
-
-
Plate Incubation: Transfer 100 µL of the antibody-analyte mixtures to the corresponding wells of the coated and blocked microtiter plate. Incubate for 1-2 hours at RT.
-
Washing: Wash the plate three times with Wash Buffer to remove unbound antibodies.
-
Secondary Antibody Incubation: Add 100 µL of the enzyme-conjugated secondary antibody, diluted in Blocking Buffer, to each well. Incubate for 1 hour at RT.[9]
-
Washing: Wash the plate five times with Wash Buffer.
-
Signal Development: Add 100 µL of TMB substrate solution to each well and incubate in the dark for 15-30 minutes.[9]
-
Stopping the Reaction: Add 50 µL of Stop Solution to each well.[9]
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader.
-
Analysis: Plot the absorbance against the log of the competitor concentration. Determine the IC50 value for each analyte from the resulting sigmoidal curves.
Surface Plasmon Resonance (SPR) for Kinetic Analysis
SPR is a label-free technique that provides real-time data on the kinetics of molecular interactions, including association (ka) and dissociation (kd) rates.[11][12] This allows for a detailed characterization of antibody affinity (KD) and specificity.[11]
Materials:
-
SPR instrument and sensor chips (e.g., CM5 dextran chip)
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Immobilization buffer (e.g., 10 mM acetate, pH 4.5)
-
Running buffer (e.g., HBS-EP+)
-
Target peptide and potential cross-reactants
-
Antibody to be tested (analyte)
Procedure:
-
Ligand Immobilization:
-
Activate the sensor chip surface using a mixture of EDC and NHS.
-
Inject the target peptide (ligand) diluted in immobilization buffer over the surface. The peptide will be covalently coupled to the dextran matrix.
-
Deactivate any remaining active esters by injecting ethanolamine.
-
-
Analyte Binding:
-
Inject a series of concentrations of the primary antibody (analyte) over the sensor surface at a constant flow rate. This measures the association phase.
-
Switch back to running buffer to flow over the surface. This measures the dissociation phase.
-
-
Regeneration: Inject a regeneration solution (e.g., low pH glycine) to remove the bound antibody from the surface, preparing it for the next cycle.
-
Cross-Reactivity Testing: Repeat the binding cycle (steps 2 and 3) for each of the potential cross-reacting molecules. Instead of injecting the antibody, the antibody is immobilized, and the various peptide analogs are injected as analytes. Alternatively, a competition assay can be designed.
-
Data Analysis: Fit the resulting sensorgram data to a suitable binding model (e.g., 1:1 Langmuir) to calculate the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD = kd/ka). High specificity is indicated by a low KD (high affinity) for the target peptide and a very high KD (low affinity) for the alternatives.
Visualizations
Conceptual and Experimental Workflows
Diagrams are essential for visualizing complex biological processes and experimental designs. The following diagrams, created using the DOT language, illustrate the principle of antibody cross-reactivity and the workflow for its assessment via Competitive ELISA.
References
- 1. scispace.com [scispace.com]
- 2. Production of antibodies and antibody fragments containing non-natural amino acids in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Introduction of Non-natural Amino Acids Into T-Cell Epitopes to Mitigate Peptide-Specific T-Cell Responses [frontiersin.org]
- 4. How do I know if the antibody will cross-react? | Proteintech Group [ptglab.com]
- 5. How do I know if the antibody will cross-react? | Proteintech Group | 武汉三鹰生物技术有限公司 [ptgcn.com]
- 6. Protocol for Competitive ELISA - Creative Proteomics [creative-proteomics.com]
- 7. Competitive ELISA [elisa-antibody.com]
- 8. microbenotes.com [microbenotes.com]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 11. The Role of Surface Plasmon Resonance in Antibody-Antigen Interactions: Importance and Advancements with Reichert SPR Systems [reichertspr.com]
- 12. Measuring antibody-antigen binding kinetics using surface plasmon resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 3-Amino-3-(2-bromophenyl)propanoic acid in a Laboratory Setting
For Immediate Reference: Waste Characterization
| Property | Value | Source |
| Physical State | Solid | [1] |
| Chemical Nature | Halogenated Organic Compound | [2] |
| Key Hazards | Skin Irritant, Serious Eye Irritant, May cause respiratory irritation | [1][3] |
Operational Disposal Plan: A Step-by-Step Guide
This guide provides a detailed procedure for the safe and compliant disposal of 3-Amino-3-(2-bromophenyl)propanoic acid, ensuring the safety of laboratory personnel and environmental protection.
1. Personal Protective Equipment (PPE) and Safety Precautions:
-
Before handling the chemical for disposal, ensure you are wearing appropriate PPE, including a lab coat, safety goggles with side shields, and chemical-resistant gloves (e.g., nitrile).[1][4]
-
Conduct all waste handling and containerizing procedures within a certified chemical fume hood to prevent inhalation of any dust or aerosols.[4]
2. Waste Segregation and Containerization:
-
Solid Waste:
-
Collect waste this compound in a designated, leak-proof, and sealable container.
-
The container must be compatible with the chemical; a high-density polyethylene (HDPE) or glass container is recommended.
-
Label the container clearly as "Hazardous Waste: Halogenated Organic Solids."
-
Include the full chemical name: "this compound."
-
Do not mix this waste with non-halogenated chemical waste.[5]
-
-
Contaminated Labware (e.g., weighing boats, gloves, wipes):
-
Place all disposables that have come into direct contact with the chemical into the same designated solid halogenated organic waste container.
-
If dealing with contaminated glassware, rinse it with a suitable solvent (e.g., ethanol or acetone) and collect the rinsate as liquid waste.
-
3. Liquid Waste (from rinsing contaminated glassware):
-
Collect the solvent used for rinsing contaminated glassware in a separate, sealable, and compatible waste container.
-
Label this container as "Hazardous Waste: Halogenated Organic Liquids" and list all the chemical constituents, including the solvent and "trace this compound."
-
Keep the container securely closed when not in use.[6]
4. Storage of Waste Containers:
-
Store the sealed waste containers in a designated satellite accumulation area within the laboratory.
-
Ensure the storage area is cool, dry, and well-ventilated.[6]
-
The waste containers should be stored away from incompatible materials.
5. Arranging for Disposal:
-
Once the waste container is nearly full (do not overfill), arrange for its collection by a licensed professional waste disposal service.[7]
-
Follow your institution's specific procedures for requesting a hazardous waste pickup.
Experimental Protocol: Decontamination of Glassware
-
Initial Rinse: In a chemical fume hood, rinse the contaminated glassware three times with a minimal amount of a suitable organic solvent (e.g., ethanol or acetone) to dissolve any residual this compound.
-
Collect Rinsate: Collect all rinsate in the designated "Hazardous Waste: Halogenated Organic Liquids" container.
-
Secondary Wash: Wash the triple-rinsed glassware with soap and water.
-
Final Rinse: Rinse the glassware with deionized water before drying.
Disposal Workflow Diagram
Caption: Disposal workflow for this compound.
References
- 1. fishersci.be [fishersci.be]
- 2. This compound | C9H10BrNO2 | CID 603618 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3-Amino-3-(3-bromophenyl)propanoic acid | C9H10BrNO2 | CID 603619 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. capotchem.com [capotchem.com]
- 5. rtong.people.ust.hk [rtong.people.ust.hk]
- 6. campusoperations.temple.edu [campusoperations.temple.edu]
- 7. ehrs.upenn.edu [ehrs.upenn.edu]
Essential Safety and Operational Guide for Handling 3-Amino-3-(2-bromophenyl)propanoic acid
This guide provides immediate safety, handling, and disposal protocols for 3-Amino-3-(2-bromophenyl)propanoic acid, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is critical for ensuring laboratory safety and regulatory compliance.
Chemical Identifier:
Hazard Identification and Precautionary Measures:
According to the Safety Data Sheet (SDS), this compound is classified with the following hazards.[1][2][3]
| Hazard Class | GHS Code | Signal Word | Hazard Statement |
| Skin Irritation | H315 | Warning | Causes skin irritation.[1][3] |
| Eye Irritation | H319 | Warning | Causes serious eye irritation.[1][3] |
| Specific Target Organ Toxicity | H335 | Warning | May cause respiratory irritation.[1][3] |
Personal Protective Equipment (PPE) Requirements:
The following PPE is mandatory when handling this compound to minimize exposure and ensure personal safety.[1][4][5][6][7]
| Protection Type | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber). Inspect before use. Double gloving is recommended.[8][9] | To prevent skin contact and irritation.[1] |
| Eye and Face Protection | Safety glasses with side shields or chemical safety goggles.[6] A face shield may be necessary for splash hazards.[5][10] | To protect against eye irritation from dust or splashes.[1][2] |
| Skin and Body Protection | Laboratory coat, long pants, and closed-toe shoes.[4][9] | To protect skin and clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area. If dust is generated, a NIOSH/MSHA approved respirator with a particle filter is recommended.[11] | To prevent respiratory tract irritation.[1][2] |
Operational Plan: Step-by-Step Handling Protocol
This protocol outlines the procedural steps for the safe handling of this compound from receipt to use in experiments.
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents and strong acids.[2]
-
Keep the container tightly closed to prevent moisture absorption and contamination.[2][11]
2. Engineering Controls:
-
All handling of the solid compound that may generate dust must be conducted in a certified chemical fume hood.[8]
-
Ensure that a safety shower and eyewash station are readily accessible.[9]
3. Experimental Procedure:
-
Before starting any work, ensure all required PPE is correctly worn.[8]
-
Carefully weigh and transfer the chemical inside the fume hood to minimize dust generation.
-
Avoid direct contact with the skin, eyes, and clothing.[11]
-
After handling, wash hands thoroughly with soap and water.[8]
-
Decontaminate all work surfaces and equipment after use.
4. Emergency Procedures:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. If skin irritation persists, seek medical attention.[1][12]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Seek medical attention.[1][12]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms occur.[1][2]
-
Ingestion: Clean the mouth with water and drink plenty of water afterward. Do not induce vomiting. Seek medical attention if symptoms occur.[1][12]
Disposal Plan: Waste Management Protocol
Proper disposal of this compound and its contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
1. Waste Segregation and Collection:
-
Solid Waste: Collect unused or waste this compound and any contaminated disposable materials (e.g., gloves, weighing paper) in a designated, clearly labeled hazardous waste container.[8]
-
Liquid Waste: Any solutions containing this compound should be collected in a separate, labeled container for halogenated organic waste.[8]
-
Do not mix with other waste streams unless compatibility is confirmed.
2. Labeling and Storage of Waste:
-
Label waste containers clearly as "Hazardous Waste" and "Halogenated Organic Waste".[8]
-
Include the full chemical name: "this compound".
-
Store waste containers in a designated, secure, and well-ventilated area, away from incompatible materials.
3. Final Disposal:
-
Arrange for the disposal of the hazardous waste through a licensed and approved waste disposal company.[3]
-
Follow all local, state, and federal regulations for the disposal of chemical waste.
Workflow for Safe Handling
Caption: Workflow for handling this compound.
References
- 1. fishersci.be [fishersci.be]
- 2. canbipharm.com [canbipharm.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Personal Protective Equipment (PPE) – AFNS Safety [afns-safety.ualberta.ca]
- 5. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 6. uah.edu [uah.edu]
- 7. Personal Protective Equipment | Department of Chemistry and Biochemistry [chemistry.osu.edu]
- 8. benchchem.com [benchchem.com]
- 9. ipo.rutgers.edu [ipo.rutgers.edu]
- 10. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 11. fishersci.com [fishersci.com]
- 12. LCSS: BROMINE [web.stanford.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
